N-Methoxy-N-methyl-2-oxopropanamide
Description
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Properties
IUPAC Name |
N-methoxy-N-methyl-2-oxopropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-4(7)5(8)6(2)9-3/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWNYNLFHKXQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652221 | |
| Record name | N-Methoxy-N-methyl-2-oxopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914220-85-2 | |
| Record name | N-Methoxy-N-methyl-2-oxopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-Methoxy-N-methyl-2-oxopropanamide" properties and characteristics
An In-depth Technical Guide to N-Methoxy-N-methyl-2-oxopropanamide: A Versatile Building Block in Modern Synthesis
Introduction
This compound (CAS No. 914220-85-2) is a specialized chemical reagent that serves as a pivotal intermediate in advanced organic synthesis.[1][2] Structurally, it is the N-methoxy-N-methylamide—commonly known as a Weinreb amide—derivative of pyruvic acid. This classification is central to its utility, imparting a unique reactivity profile that is highly valued by researchers in the fields of drug discovery, medicinal chemistry, and fine chemical production.[3][4]
The significance of this molecule lies in the predictable and controlled reactivity of the Weinreb amide functional group.[5][6] It allows for the precise formation of ketones and aldehydes from aggressive organometallic reagents, elegantly circumventing the common problem of over-addition that plagues reactions with other acylating agents like esters or acid chlorides.[6] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the properties, synthesis, reactivity, and safe handling of this compound, grounding its utility in the fundamental principles of organic chemistry.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory.
Physicochemical Properties
The key identifying and handling information for this compound is summarized below. The compound typically presents as a white powder and requires refrigerated storage to ensure its long-term stability.[2][3][7]
| Property | Value | Source(s) |
| CAS Number | 914220-85-2 | [1][2][7][8] |
| IUPAC Name | This compound | [1][9] |
| Molecular Formula | C₅H₉NO₃ | [1][7] |
| Molar Mass | 131.13 g/mol | [1][2][7] |
| Appearance | White powder | [3] |
| Storage Conditions | 2-8°C, Sealed in a dry environment | [2][7] |
Spectroscopic Characterization Insights
While specific spectral data requires direct acquisition, the structure of this compound allows for the prediction of its key NMR features. The analysis of related N-methoxy-N-methyl amides provides critical insights, particularly concerning the phenomenon of rotamers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the partial double-bond character of the amide C-N bond, rotation can be restricted at room temperature. This restriction can lead to the existence of conformational isomers, or rotamers, which are observable by NMR. In similar ortho-substituted N-methoxy-N-methyl benzamides, this effect manifests as broad humps for the N-methyl and O-methyl proton signals in the ¹H NMR spectrum, rather than sharp singlets.
-
¹H NMR: One would expect to see three primary signals: a singlet for the acetyl group protons (CH₃-C=O), and two signals for the N-methyl (N-CH₃) and O-methyl (O-CH₃) groups. Due to the potential for restricted rotation, the N-CH₃ and O-CH₃ signals may appear as broad humps at room temperature.
-
¹³C NMR: The spectrum would show five distinct carbon signals, including two carbonyl carbons (one for the amide and one for the ketone), and three methyl carbons. The chemical shift of the methoxy carbon can be a useful descriptor for structural analysis.[10]
-
Expert Insight (Causality): The observation of peak broadening is a direct consequence of the energy barrier to rotation around the C-N amide bond. At room temperature, the rate of interconversion between rotamers is on the same timescale as the NMR experiment, leading to broadened signals. A Variable Temperature (VT) NMR experiment is therefore a crucial, self-validating tool for confirming this phenomenon. Upon heating, the rate of rotation increases, causing the distinct signals of the rotamers to coalesce into a single, sharp average signal. This confirms that the broadening is due to dynamic conformational exchange and not decomposition or impurities.
Part 2: The Chemistry of a Weinreb Amide: Synthesis and Reactivity
The synthetic value of this compound is rooted in the principles of Weinreb amide chemistry, both in its preparation and its subsequent reactions.
Synthesis Pathway
Weinreb amides are most commonly prepared from carboxylic acids or their activated derivatives, such as acid chlorides.[5][6] The synthesis of this compound would logically start from pyruvic acid, following a two-step, one-pot procedure.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative):
-
Activation of Carboxylic Acid: In a flame-dried, inert-atmosphere flask, dissolve pyruvic acid (1.0 eq) in a dry, non-protic solvent (e.g., dichloromethane or THF). Cool the solution to 0°C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise. Causality: Oxalyl chloride is an efficient activating agent that converts the carboxylic acid into the highly reactive pyruvoyl chloride intermediate, making it susceptible to nucleophilic attack.
-
Amide Formation: In a separate flask, slurry N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as pyridine (2.2 eq) in dichloromethane. Causality: The hydrochloride salt must be neutralized to generate the free amine nucleophile. Two equivalents of base are used: one to free the amine and one to scavenge the HCl generated in the subsequent acylation step.
-
Reaction and Workup: Slowly add the solution from step 2 to the activated acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and perform a standard aqueous workup followed by purification via column chromatography.
Core Reactivity: Controlled Ketone Synthesis
The hallmark of the Weinreb amide is its reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to yield ketones without the formation of tertiary alcohol byproducts.[5][6]
This remarkable selectivity is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate.[5] This intermediate is stable at the low temperatures at which the reaction is conducted and does not collapse to form the ketone until the acidic aqueous workup. By the time the ketone is formed, all the organometallic nucleophile has been quenched, preventing a second addition.
Caption: Mechanism of controlled ketone synthesis using a Weinreb amide.
Part 3: Applications in Research and Drug Development
This compound is a valuable building block for introducing the pyruvoyl moiety (CH₃COCO-) into complex molecular scaffolds. This is particularly relevant in medicinal chemistry, where α-ketoamides and related structures are found in various biologically active compounds.
-
Intermediate for Bioactive Molecules: Its application is noted in the synthesis of "healing drugs," indicating its role as a precursor in pharmaceutical manufacturing pipelines.[3]
-
Access to α-Diketones: The reaction with Grignard reagents provides a straightforward route to α-diketones, which are versatile precursors for heterocycles and other complex structures.
-
Role of the Methoxy Group: The methoxy group itself is a privileged substituent in drug design. It can favorably modulate ligand-target binding interactions, improve metabolic stability by blocking sites of oxidation, and enhance physicochemical properties like solubility and cell permeability.[11] The use of this compound allows for the incorporation of a reactive handle (the pyruvoyl group) into molecules that may also benefit from the strategic placement of methoxy groups elsewhere in the structure.
Part 4: Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is essential for laboratory safety.
Hazard Identification
The compound is classified with the following GHS Hazard Statements:
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
Safe Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid breathing dust or fumes.[9] Wash hands thoroughly after handling.[9] Keep away from sources of ignition.[9]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[9]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[9]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[2][7][9] Keep away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[9]
Conclusion
This compound is more than a simple chemical; it is a precisely engineered tool for modern organic synthesis. Its identity as a Weinreb amide provides a reliable and high-fidelity method for the construction of ketones, a foundational transformation in the synthesis of complex molecules. By understanding its properties, reactivity, and handling requirements, researchers can effectively leverage this versatile building block to advance projects in drug discovery and materials science, confident in the predictable and controlled outcomes it enables.
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An In-depth Technical Guide to N-Methoxy-N-methyl-2-oxopropanamide: A Versatile α-Keto Weinreb Amide Building Block
Introduction: The Strategic Value of an α-Keto Weinreb Amide
N-Methoxy-N-methyl-2-oxopropanamide, registered under CAS number 914220-85-2, is a bifunctional synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development.[1][2][3] Structurally, it is the N-methoxy-N-methylamide (commonly known as a Weinreb amide) derivative of pyruvic acid.[4] This places the compound at the intersection of two highly valuable functional group classes: the α-keto amide and the Weinreb amide. This unique combination allows for selective and controlled synthetic transformations, making it a powerful tool for the construction of complex molecular architectures, particularly 1,2-dicarbonyl compounds.
The primary utility of the Weinreb amide moiety, first reported by Steven M. Weinreb and Steven Nahm in 1981, lies in its reaction with organometallic reagents (such as Grignard or organolithium reagents) to furnish ketones in high yields, crucially avoiding the common problem of over-addition to form tertiary alcohols.[5][6][7] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate.[5][6] In the case of this compound, the presence of the adjacent ketone group opens up synthetic pathways to valuable 1,2-diketones and other α-keto derivatives, which are prevalent motifs in biologically active molecules. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this versatile building block.
Physicochemical and Safety Data
A summary of the key properties and safety information for this compound is presented below. This data is compiled from chemical supplier safety data sheets and public chemical databases.
| Property | Value | Source(s) |
| CAS Number | 914220-85-2 | [1][2][4] |
| Molecular Formula | C₅H₉NO₃ | [1][2][3] |
| Molecular Weight | 131.13 g/mol | [1][2][3] |
| IUPAC Name | This compound | [4] |
| SMILES | CC(=O)C(=O)N(C)OC | [2][4] |
| Appearance | White powder (reported by some suppliers) | |
| Storage | 2-8°C, Sealed in a dry environment | [2][4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [8] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [8] |
Synthesis of this compound
The synthesis of this compound can be reliably achieved by adapting standard procedures for Weinreb amide formation. The most direct precursor is pyruvic acid, which must first be converted to a more reactive acylating agent, such as an acid chloride.
Conceptual Workflow
The synthesis is a two-step process starting from pyruvic acid:
-
Activation of the Carboxylic Acid: Pyruvic acid is converted to pyruvoyl chloride. This is a necessary activation step as the direct reaction of a carboxylic acid with N,O-dimethylhydroxylamine is generally inefficient. Reagents such as oxalyl chloride or thionyl chloride are commonly used for this transformation.
-
Amide Formation: The resulting pyruvoyl chloride is then reacted in situ with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated and liberate the free amine for the reaction.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative procedure adapted from the well-established synthesis of Weinreb amides from acid chlorides.[5][9]
Materials:
-
Pyruvic acid
-
Oxalyl chloride or Thionyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride[10]
-
Triethylamine (or Pyridine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add pyruvic acid (1.0 eq). Dilute with anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise via a syringe.[11][12]
-
Causality: Oxalyl chloride is a gentle and effective reagent for converting carboxylic acids to acid chlorides. The reaction produces gaseous byproducts (CO, CO₂, HCl), which are easily removed. The catalytic DMF facilitates the reaction via the formation of a Vilsmeier intermediate.
-
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The completion of this step yields a solution of pyruvoyl chloride.
-
Amidation Reaction: In a separate flame-dried flask under nitrogen, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM. Cool the suspension to 0 °C.[13]
-
Slowly add triethylamine (2.2 eq) to the suspension and stir for 10-15 minutes. This neutralizes the hydrochloride salt to generate the free N,O-dimethylhydroxylamine in situ.
-
Slowly add the solution of pyruvoyl chloride from Step 2 to the amine suspension at 0 °C via a cannula or dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the acid chloride.
-
Work-up and Purification: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Core Application: Synthesis of 1,2-Diketones
The primary synthetic value of this compound is its role as an electrophile in the synthesis of 1,2-diketones (also known as α-diketones). This is achieved through the classic Weinreb ketone synthesis.[5][7]
Reaction Mechanism and the Role of the Weinreb Amide
The success of the Weinreb ketone synthesis hinges on the unique stability of the tetrahedral intermediate formed upon nucleophilic attack.
-
Nucleophilic Addition: An organometallic reagent (R-M, e.g., a Grignard reagent) adds to the amide carbonyl carbon.
-
Chelation and Stabilization: The resulting tetrahedral intermediate is stabilized by chelation of the metal cation (e.g., MgX⁺) between the newly formed oxyanion and the N-methoxy oxygen atom.[5][6]
-
Stability to Further Addition: This chelated intermediate is stable at low temperatures and does not collapse to form the ketone until acidic work-up. This prevents the common side reaction where a second equivalent of the organometallic reagent adds to the highly reactive ketone product.
-
Hydrolysis: Upon aqueous acidic work-up, the intermediate is hydrolyzed to release the desired ketone.
Caption: Mechanism of the Weinreb ketone synthesis.
Illustrative Protocol: Synthesis of a 1,2-Diketone
This protocol describes a general procedure for the reaction of this compound with a Grignard reagent.[7][14][15]
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: Low temperature is critical to ensure the stability of the tetrahedral intermediate and prevent side reactions.
-
-
Slowly add the Grignard reagent (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching and Work-up: While still cold, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Causality: Saturated NH₄Cl is a mild acidic quenching agent that protonates the intermediate without causing other acid-sensitive functional groups to react.
-
-
Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and dilute with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude 1,2-diketone can be purified by flash column chromatography or recrystallization.
Conclusion
This compound serves as a highly effective and versatile building block for modern organic synthesis. Its identity as a Weinreb amide allows for the controlled and high-yield synthesis of α-keto ketones (1,2-diketones) from a wide range of organometallic nucleophiles. The stability of the chelated tetrahedral intermediate is the cornerstone of this methodology, preventing the over-addition that plagues reactions with other acylating agents. The straightforward synthesis of the title compound from pyruvic acid further enhances its accessibility and utility for researchers in the fields of medicinal chemistry and complex molecule synthesis. This guide provides the fundamental principles and practical, illustrative protocols to enable its effective application in the laboratory.
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Seltzman, H. H., et al. (2022). A Nonoxidative Sequence for the Preparation of 1,2-Diketone Derivatives Using Aldehyde and Organometallic Building Blocks. The Journal of Organic Chemistry, 87(12), 8176-8181. [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved January 3, 2026, from [Link]
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Al-Zoubi, R. M., & Al-Hamdany, R. (2019). Recent Developments in Weinreb Synthesis and their Applications. Rafidain Journal of Science, 28(4), 1-15. [Link]
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Organic Syntheses. (n.d.). ACID CHLORIDES FROM α-KETO ACIDS WITH α,α-DICHLOROMETHYL METHYL ETHER: PYRUVOYL CHLORIDE. Org. Synth. 1980, 59, 1. [Link]
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An In-Depth Technical Guide to N-Methoxy-N-methyl-2-oxopropanamide: A Versatile Building Block in Modern Synthesis
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, N-Methoxy-N-methyl-2-oxopropanamide, a specialized Weinreb amide, has emerged as a valuable reagent for researchers and scientists. Its unique structural features offer precise control over synthetic transformations, enabling the construction of intricate molecules with applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and potential applications, with a focus on providing actionable insights for professionals in drug development.
Core Molecular Attributes
A foundational understanding of a reagent's physicochemical properties is critical for its effective application in synthesis. The key attributes of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C5H9NO3 | [1][2] |
| Molecular Weight | 131.13 g/mol | [1] |
| CAS Number | 914220-85-2 | [1] |
| Appearance | White powder | [2] |
| Storage Conditions | 2-8°C, Sealed in a dry environment | [2] |
Strategic Synthesis of this compound
The synthesis of this compound can be logically approached by leveraging the well-established reactivity of N,O-dimethylhydroxylamine with activated carboxylic acid derivatives.[3] A robust and field-proven method involves the conversion of readily available pyruvic acid to its corresponding acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol: A Two-Step Synthesis
This protocol details a reliable method for the laboratory-scale synthesis of this compound.
Part 1: Synthesis of Pyruvoyl Chloride [1]
-
Apparatus Setup: Equip a two-necked, round-bottomed flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a distillation apparatus.
-
Initial Charge: Charge the flask with pyruvic acid (0.40 mol).
-
Reagent Addition: While stirring at room temperature, slowly add α,α-dichloromethyl methyl ether (0.40 mol) over 30 minutes.
-
Reaction: Heat the solution at 50°C for 30 minutes.
-
Purification: Purify the crude product by vacuum distillation to yield pyruvoyl chloride.
Part 2: Synthesis of this compound [4]
-
Apparatus Setup: In a separate flask equipped with a magnetic stirrer and under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (1.0 equiv) in dichloromethane (CH2Cl2).
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Base Addition: Slowly add triethylamine (2.1 equiv) to the suspension.
-
Acid Chloride Addition: Add the freshly prepared pyruvoyl chloride (1.0 equiv) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until completion.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield this compound.
Applications in Drug Discovery and Development
The utility of N-methoxy-N-methylamides, or Weinreb amides, in the synthesis of complex molecules, particularly in the pharmaceutical industry, is well-documented.[5] The key advantage of these intermediates lies in their controlled reactivity with organometallic reagents.
Controlled Ketone Synthesis
A significant challenge in organic synthesis is the over-addition of highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) to carboxylic acid derivatives, leading to the formation of tertiary alcohols instead of the desired ketones. Weinreb amides, such as this compound, circumvent this issue through the formation of a stable, chelated intermediate upon addition of the organometallic reagent. This intermediate is stable under the reaction conditions and only collapses to the ketone upon acidic workup, thus preventing a second addition.
Diagram of the Reaction Mechanism
Sources
Synthesis of N-Methoxy-N-methyl-2-oxopropanamide from Pyruvic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-Methoxy-N-methyl-2-oxopropanamide, a Weinreb amide derivative of pyruvic acid. Weinreb amides are pivotal intermediates in organic synthesis, valued for their ability to react with organometallic reagents to furnish ketones without the common side reaction of over-addition to form tertiary alcohols. This document details the prevalent synthetic strategies commencing from pyruvic acid, with a focus on the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The target audience for this guide includes researchers, chemists, and professionals in the fields of pharmaceutical development and fine chemical synthesis.
Introduction: The Significance of this compound
This compound, also known as the Weinreb amide of pyruvic acid, is a valuable synthetic intermediate.[1][2] Its structure incorporates the versatile Weinreb amide functionality, which consists of an N-methoxy-N-methylamide group. This functional group is renowned for its capacity to undergo nucleophilic acyl substitution with a wide array of organometallic reagents (e.g., Grignard reagents, organolithiums) to yield ketones in a controlled manner. The stability of the intermediate tetrahedral adduct, chelated by the methoxy group, prevents the typical over-addition that leads to tertiary alcohols, a common issue with other carboxylic acid derivatives like esters or acid chlorides.[3]
The 2-oxo functionality derived from pyruvic acid makes this particular Weinreb amide a useful building block for the synthesis of various α-keto amides, which are important pharmacophores in numerous biologically active compounds.
Synthetic Strategy: From Carboxylic Acid to Weinreb Amide
The direct conversion of a carboxylic acid, such as pyruvic acid, to an amide is challenging due to the acidic nature of the carboxylic acid and the basicity of the amine.[4][5] The acid-base reaction forms a highly unreactive carboxylate salt, which hinders nucleophilic attack by the amine.[5][6] Therefore, activation of the carboxylic acid is a prerequisite for efficient amide bond formation.[7][8][9]
The synthesis of this compound from pyruvic acid involves the coupling of pyruvic acid with N,O-dimethylhydroxylamine or its hydrochloride salt.[10][11][12] This transformation is a specific example of a broader class of reactions used to prepare Weinreb amides from carboxylic acids.[13][14][15][16]
Core Reaction and Mechanism
The fundamental transformation is the formation of an amide bond between the carboxyl group of pyruvic acid and the nitrogen atom of N,O-dimethylhydroxylamine. This is achieved by activating the carboxylic acid to make the carbonyl carbon more electrophilic.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of the target Weinreb amide.
The mechanism generally proceeds through the formation of a highly reactive intermediate from the carboxylic acid. This intermediate is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine. Common coupling agents and their mechanistic pathways are discussed in the following sections.
Methodologies for Synthesis
Several effective methods have been developed for the synthesis of Weinreb amides from carboxylic acids. The choice of method often depends on factors such as substrate scope, cost of reagents, reaction conditions, and scalability.
Carbodiimide-Mediated Coupling
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling agents in amide synthesis.[4][5][7] They activate the carboxylic acid by forming a reactive O-acylisourea intermediate.
Workflow Diagram:
Caption: Workflow for carbodiimide-mediated synthesis.
Experimental Protocol:
-
To a solution of pyruvic acid (1.0 eq.) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 2.2 eq.) dropwise.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add EDC hydrochloride (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound.
Phosphorus-Based Coupling Reagents
Reagents based on phosphorus, such as phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃), can be highly effective for the direct conversion of carboxylic acids to Weinreb amides.[3][13][14][16] These methods often proceed under mild conditions and are suitable for large--scale synthesis.[14][16]
A one-pot method using phosphorus trichloride has been reported to give high yields.[13][16]
Experimental Protocol (Using PCl₃):
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyruvic acid (1.0 eq.) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in a suitable solvent like toluene.
-
Add a base, such as pyridine or triethylamine (3.0 eq.), to the mixture.
-
Cool the mixture to 0 °C and add phosphorus trichloride (0.4 eq.) dropwise.
-
Heat the reaction mixture to 60 °C and stir for several hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Acyl Chloride Intermediate
Another common strategy involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with N,O-dimethylhydroxylamine.[17]
Workflow Diagram:
Caption: Two-step synthesis via an acyl chloride intermediate.
Experimental Protocol:
-
Step 1: Formation of Pyruvoyl Chloride
-
To pyruvic acid (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) containing a catalytic amount of dimethylformamide (DMF), add oxalyl chloride or thionyl chloride (1.2 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain crude pyruvoyl chloride, which is often used immediately in the next step.
-
-
Step 2: Amide Formation
-
Dissolve the crude pyruvoyl chloride in an anhydrous solvent (e.g., chloroform).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) to the solution.
-
Cool the mixture to 0 °C and add pyridine (2.2 eq.) dropwise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Perform a standard aqueous workup and purify the product as described in previous sections.
-
Data Summary
| Parameter | Carbodiimide Method | Phosphorus-Based Method | Acyl Chloride Method |
| Coupling Agent | EDC, DCC | PCl₃, POCl₃ | (COCl)₂, SOCl₂ |
| Base | Et₃N, DIPEA | Pyridine, Et₃N | Pyridine |
| Solvent | DCM, THF | Toluene | DCM, Chloroform |
| Temperature | 0 °C to RT | 0 °C to 60 °C | 0 °C to RT |
| Typical Yield | Good to Excellent | High | Good to Excellent |
| Key Advantage | Mild conditions | One-pot, scalable | High reactivity |
| Key Disadvantage | By-product removal | Reagent sensitivity | Two-step process |
Safety and Handling
-
Pyruvic acid: Corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Coupling agents (EDC, DCC): Can be sensitizers and irritants.
-
Phosphorus reagents (PCl₃, POCl₃): Highly corrosive and react violently with water. Must be handled in a well-ventilated fume hood.
-
Acylating agents ((COCl)₂, SOCl₂): Toxic and corrosive. React with moisture to release HCl gas.
-
N,O-dimethylhydroxylamine hydrochloride: Hygroscopic and an irritant.[10]
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound from pyruvic acid is a well-established transformation that can be accomplished through several reliable methods. The choice of synthetic route will depend on the specific requirements of the laboratory or production facility, including scale, cost, and available equipment. Carbodiimide-mediated couplings offer mild conditions suitable for sensitive substrates, while phosphorus-based reagents provide an efficient one-pot procedure for larger-scale preparations. The acyl chloride method, though a two-step process, utilizes highly reactive intermediates to ensure complete conversion. Careful consideration of the reaction mechanism, optimization of conditions, and adherence to safety protocols are paramount for the successful and safe synthesis of this valuable chemical intermediate.
References
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Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]
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Katritzky, A. R., & Zhang, S. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. [Link]
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Niu, T., et al. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Thieme E-Books & E-Journals. [Link]
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Chem-Space. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
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ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
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ResearchGate. (n.d.). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Retrieved from [Link]
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An Uncharted Reagent: The Case of N-Methoxy-N-methyl-2-oxopropanamide in Selective Acylation
A comprehensive review of the scientific literature reveals a notable absence of dedicated research on N-Methoxy-N-methyl-2-oxopropanamide as a reagent for selective acylation reactions. While the broader classes of N-methoxy-N-methylamides (Weinreb amides) and α-ketoamides are well-established in organic synthesis, this specific molecule remains largely unexplored in published academic and industrial research.
This technical guide confronts this knowledge gap by first contextualizing the potential role of this compound within the established reactivity of related compounds. We will then extrapolate its putative reactivity and outline a strategic approach for researchers and drug development professionals to systematically investigate its efficacy and selectivity as an acylating agent. This document serves not as a summary of existing applications, but as a foundational roadmap for pioneering research into this promising, yet uncharacterized, chemical entity.
The Weinreb Amide Scaffold: A Foundation of Controlled Acylation
N-methoxy-N-methylamides, commonly known as Weinreb amides, are renowned for their ability to undergo nucleophilic addition to the carbonyl carbon without the common side reaction of over-addition, which often plagues more reactive acylating agents like acid chlorides or anhydrides. This unique stability is attributed to the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is generally stable under the reaction conditions and only collapses to the ketone or aldehyde product upon acidic workup.
The general mechanism for the reaction of a Weinreb amide with an organometallic reagent (e.g., Grignard or organolithium) is depicted below. This controlled reactivity has made Weinreb amides invaluable tools in the synthesis of complex molecules, including pharmaceuticals and natural products.
The Strategic Utility of N-Methoxy-N-methyl-2-oxopropanamide in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methoxy-N-methyl-2-oxopropanamide, the Weinreb amide derivative of pyruvic acid, represents a unique and powerful building block in the synthetic chemist's arsenal. This guide provides an in-depth technical overview of its synthesis, characterization, and strategic applications in medicinal chemistry. By synergistically combining the well-established reactivity of the Weinreb amide with the inherent biological relevance of the α-keto amide motif, this reagent offers a versatile platform for the construction of complex and biologically active molecules. We will explore the causality behind its synthetic utility, provide validated experimental frameworks, and discuss its potential in the development of novel therapeutics.
Introduction: Unveiling a Bifunctional Linchpin
This compound (CAS No. 914220-85-2) is a fascinating molecule that sits at the crossroads of two powerful synthetic strategies in medicinal chemistry.[1] Its structure, characterized by a central α-keto amide core and a terminal Weinreb amide, endows it with a dual reactivity profile that can be selectively exploited to forge intricate molecular architectures.
The Weinreb amide (N-methoxy-N-methylamide) functionality is a cornerstone of modern organic synthesis, renowned for its ability to undergo clean and controlled additions with organometallic reagents to furnish ketones and aldehydes without the common pitfall of over-addition.[2][3] This precision stems from the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.[3]
Simultaneously, the α-keto amide moiety is a privileged scaffold in numerous biologically active compounds.[4] This functional group can act as a potent electrophile, often serving as a "warhead" to form covalent bonds with target enzymes, or it can participate in non-covalent interactions within a receptor's binding pocket. α-Keto amides generally exhibit improved pharmacokinetic properties, such as enhanced membrane permeability and greater stability towards plasma esterases and proteolytic cleavage, when compared to their α-keto acid or α-keto ester counterparts.[4]
This guide will dissect the unique attributes of this compound, providing a comprehensive resource for its effective implementation in drug discovery and development programs.
Synthesis and Characterization
The synthesis of this compound leverages the well-established methodologies for Weinreb amide formation. The most direct and common approach involves the coupling of a pyruvic acid derivative with N,O-dimethylhydroxylamine.
Synthetic Pathways
Two primary pathways can be envisioned for the synthesis of this compound, starting from either pyruvic acid or its more reactive acid chloride.
Pathway A: From Pyruvic Acid via an Activating Agent
This is a highly reliable and versatile method that avoids the isolation of the often-unstable pyruvoyl chloride. The carboxylic acid is activated in situ using a variety of coupling agents.
Pathway B: From Pyruvoyl Chloride
This classical approach involves the conversion of pyruvic acid to its acid chloride, followed by reaction with N,O-dimethylhydroxylamine.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative procedure for the synthesis of this compound from pyruvic acid using 1,1'-carbonyldiimidazole (CDI) as the coupling agent. This method is often preferred due to its mild reaction conditions and the avoidance of harsh reagents.[5]
Materials:
-
Pyruvic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (or other suitable base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of pyruvic acid (1.0 eq.) in anhydrous DCM at 0 °C, add CDI (1.1 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until CO₂ evolution ceases and the formation of the acyl imidazole intermediate is complete (monitored by TLC).
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the acyl imidazole solution back to 0 °C and add the freshly prepared N,O-dimethylhydroxylamine solution dropwise.
-
Allow the reaction to stir at room temperature for 4-6 hours or until completion as indicated by TLC.
-
Quench the reaction with 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude this compound by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Physicochemical and Spectroscopic Characterization
| Property | Value | Reference |
| CAS Number | 914220-85-2 | [1] |
| Molecular Formula | C₅H₉NO₃ | [1] |
| Molecular Weight | 131.13 g/mol | [1] |
| Appearance | White powder | [6] |
| Storage | Sealed in dry, 2-8°C | [7] |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl group, the N-methyl group, and the N-methoxy group. The chemical shifts will be influenced by the adjacent carbonyl and nitrogen/oxygen atoms.
-
¹³C NMR: The carbon NMR spectrum will be characterized by the presence of two carbonyl carbon signals (one for the ketone and one for the amide), along with signals for the three distinct methyl carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the amide functionalities.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Reactivity and Synthetic Applications
The dual functionality of this compound allows for a range of selective transformations, making it a valuable intermediate in multi-step syntheses.
Reactions at the Weinreb Amide Moiety
The primary utility of the Weinreb amide is its controlled reaction with organometallic reagents to form ketones.[2][8]
This reaction provides a facile route to α,β-diketones, which are themselves versatile intermediates in the synthesis of heterocycles and other complex molecules. The reaction conditions are generally mild and tolerate a wide range of functional groups on the incoming nucleophile.[2]
Furthermore, the Weinreb amide can be reduced to the corresponding aldehyde using hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), affording an α-keto aldehyde.[3]
Reactions Involving the α-Keto Group
The electrophilic nature of the α-keto group allows for a variety of nucleophilic additions. For instance, it can react with stabilized ylides in Wittig-type reactions or undergo addition of other carbon and heteroatom nucleophiles. The adjacent amide group can influence the stereochemical outcome of such additions.
Significance in Medicinal Chemistry
The structural motifs present in this compound are of significant interest in drug discovery.
The α-Keto Amide as a Pharmacophore
The α-keto amide moiety is a key feature in a number of enzyme inhibitors, where the electrophilic keto group can form a reversible or irreversible covalent bond with a nucleophilic residue (e.g., cysteine or serine) in the enzyme's active site. This has been successfully applied in the design of inhibitors for proteases, such as calpains and viral proteases.[4] The amide portion of the functionality provides opportunities for hydrogen bonding interactions, contributing to binding affinity and selectivity.
Recent studies have also highlighted the potential of α-keto amides as modulators of protein aggregation in neurodegenerative diseases like Alzheimer's disease.[9] A series of novel α-keto amides were synthesized and found to inhibit the aggregation of both amyloid-beta and tau proteins, with one lead compound demonstrating cognitive improvement in a mouse model.[9]
A Versatile Building Block for Drug Scaffolds
This compound serves as a precursor to α,β-diketones, which are valuable intermediates in the synthesis of various heterocyclic systems common in pharmaceuticals. The controlled and predictable reactivity of the Weinreb amide makes it an ideal choice for complex, multi-step syntheses where functional group tolerance and high yields are paramount. The use of Weinreb amides in the synthesis of key intermediates for drugs like Remdesivir underscores their importance in pharmaceutical manufacturing.[10]
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry. Its unique combination of a stable, yet reactive, Weinreb amide and a biologically relevant α-keto amide moiety provides a powerful platform for the efficient synthesis of complex molecular targets. The principles of its synthesis are well-established, and its reactivity can be selectively controlled to access a variety of valuable intermediates. As the demand for novel and effective therapeutics continues to grow, the strategic application of such bifunctional reagents will undoubtedly play an increasingly important role in the future of drug discovery.
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Kulakov, I. V., et al. (2021). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Chemical Papers, 75(2), 539-547. [Link]
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The Strategic Utility of N-Methoxy-N-methyl-2-oxopropanamide in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Controlled Acylation in Complex Molecule Synthesis
In the intricate landscape of pharmaceutical drug development, the precise and predictable formation of carbon-carbon bonds is a cornerstone of synthetic strategy. The construction of complex molecular architectures, particularly those destined to become Active Pharmaceutical Ingredients (APIs), demands reagents that offer high selectivity and functional group tolerance. Among the myriad of synthetic tools available, N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as exceptionally reliable acylating agents. This guide focuses on a specific, yet versatile, member of this class: N-Methoxy-N-methyl-2-oxopropanamide .
With the chemical formula C₅H₉NO₃ and a molar mass of 131.13 g/mol , this compound serves as a valuable intermediate in the synthesis of a variety of pharmaceutical agents.[1][2] Its utility stems from the inherent stability of the N-methoxy-N-methylamide moiety, which allows for controlled nucleophilic addition, primarily with organometallic reagents, to yield ketones without the common side reaction of over-addition to form tertiary alcohols.[3][4] This technical guide provides an in-depth exploration of the synthesis, reaction mechanisms, analytical characterization, and pharmaceutical applications of this compound, offering both theoretical insights and practical, field-proven protocols.
Physicochemical Properties and Safety Data
A comprehensive understanding of the physical and chemical properties of a pharmaceutical intermediate is paramount for its safe handling, storage, and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 914220-85-2 | [5] |
| Molecular Formula | C₅H₉NO₃ | [6] |
| Molar Mass | 131.13 g/mol | [6] |
| Appearance | White powder | [7] |
| Storage | Sealed in dry, 2-8°C | [8] |
Safety and Handling:
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area, such as a fume hood. In case of contact, standard first aid measures should be followed. For detailed information, consult the Safety Data Sheet (SDS).
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of Weinreb amides, including this compound, is typically achieved through the coupling of a carboxylic acid or its activated derivative with N,O-dimethylhydroxylamine. A common and effective method involves the use of a carbodiimide coupling agent.
Logical Workflow for Synthesis
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of a similar Weinreb amide.[9]
Materials:
-
Pyruvic acid
-
N,O-dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-Methylmorpholine
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
10% Citric acid solution
-
Saturated sodium bicarbonate solution
-
Saturated brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve pyruvic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.0 eq), and 1-hydroxybenzotriazole (1.1 eq) in dimethylformamide.
-
To the solution, add 4-methylmorpholine (2.1 eq) sequentially, followed by N-ethyl-N'-(dimethylaminopropyl)carbodiimide (1.1 eq).
-
Stir the reaction mixture at ambient temperature overnight.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, 10% citric acid solution, saturated aqueous sodium bicarbonate solution, and finally with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
The Weinreb Ketone Synthesis: Mechanism and Application
The primary utility of this compound lies in its application in the Weinreb ketone synthesis. This reaction allows for the formation of ketones from a carboxylic acid derivative and an organometallic reagent with high fidelity.
Mechanism of Action
The success of the Weinreb ketone synthesis hinges on the formation of a stable tetrahedral intermediate. When an organometallic reagent (e.g., a Grignard or organolithium reagent) adds to the carbonyl group of the Weinreb amide, a metal-chelated intermediate is formed. This chelation, involving the methoxy group, stabilizes the intermediate and prevents its collapse and subsequent over-addition of the nucleophile, a common issue with other acylating agents like esters or acid chlorides.[3] The stable intermediate is then hydrolyzed during aqueous workup to yield the desired ketone.
Caption: Mechanism of the Weinreb Ketone Synthesis.
Exemplary Protocol: Reaction with Phenylmagnesium Bromide
Materials:
-
This compound
-
Phenylmagnesium bromide (in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phenylmagnesium bromide (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude ketone product.
-
Purify the product by column chromatography if necessary.
Pharmaceutical Applications and Case Studies
The structural motif derived from this compound is found in various biologically active molecules. The ability to introduce an α-dicarbonyl functionality in a controlled manner makes this intermediate particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry.
While direct, publicly available examples detailing the use of this compound in the synthesis of specific, named APIs are often proprietary, its role can be inferred in the construction of key pharmacophores. For instance, the resulting α-diketone products can serve as precursors for:
-
Quinoxalines and other nitrogen-containing heterocycles: These are synthesized by condensation reactions with diamines and are common scaffolds in antiviral and anticancer agents.[10]
-
Substituted pyrazoles and isoxazoles: These can be formed through reactions with hydrazine and hydroxylamine derivatives, respectively, and are present in a wide range of pharmaceuticals.
The general utility of methoxy-substituted building blocks in the synthesis of antiviral and anticancer compounds is well-documented.[11][12][13] The controlled introduction of a versatile ketone functionality by this compound positions it as a strategic intermediate in the development of novel therapeutics in these areas.
Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of pharmaceutical intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the three methyl groups. The N-methyl and O-methyl protons will likely appear as singlets, with chemical shifts influenced by the electronic environment. It is worth noting that in some Weinreb amides, restricted rotation around the amide bond can lead to broadening of these signals at room temperature.[14]
-
¹³C NMR: The carbon NMR spectrum will provide characteristic signals for the two carbonyl carbons, the three methyl carbons, and any other carbons in the molecule.
Chromatographic and Mass Spectrometric Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing the purity of this compound. A C18 column with a gradient elution of water and acetonitrile, often with a modifier like formic acid, would be a suitable starting point for method development.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the compound's molecular weight (131.13 g/mol ).
Conclusion: A Versatile and Reliable Synthetic Tool
This compound represents a powerful and reliable tool in the arsenal of the modern synthetic chemist. Its ability to act as a stable and selective acylating agent in the Weinreb ketone synthesis allows for the efficient construction of key ketone intermediates, which are precursors to a wide array of complex pharmaceutical molecules. The controlled reactivity, which circumvents the common problem of over-addition by organometallic reagents, underscores its value in multi-step syntheses where yield and purity are paramount. As the demand for novel and intricate APIs continues to grow, the strategic application of well-designed intermediates like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery and development.
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PrepChem. Synthesis of A. N-Methyl-N-methoxy-2-hydroxy-3-phenylpropanamide. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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Adichemistry. Grignard Reagent | Reactions | Preparation | Mechanism. Available from: [Link]
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PubChem. N-Methoxy-N-methylpropionamide. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. Available from: [Link]
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- Nugent, J., & Schwartz, B. D. (2016). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Organic Letters, 18(15), 3774-3777.
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ResearchGate. Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. Available from: [Link]
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The Weinreb Amide in Modern Ketone Synthesis: A Mechanistic and Practical Guide to N-Methoxy-N-methyl-2-oxopropanamide
Introduction: Precision in Carbon-Carbon Bond Formation
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds to construct ketones is a fundamental and ubiquitous transformation. Ketones are not only pivotal functional groups in a vast array of natural products and pharmaceuticals but also serve as versatile intermediates for further molecular elaboration.[1][2] However, traditional methods for ketone synthesis, such as the acylation of highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) with acid chlorides or esters, are frequently plagued by a critical side reaction: over-addition.[1][3] This occurs because the initially formed ketone is often more reactive than the starting acyl compound, leading to a second nucleophilic attack and the formation of a tertiary alcohol. This lack of control can significantly lower the yield of the desired ketone and complicate purification processes.[1][3]
The advent of the Weinreb-Nahm ketone synthesis in 1981 marked a paradigm shift in this field.[1][4] By employing N-methoxy-N-methylamides, commonly known as Weinreb amides, chemists were endowed with a remarkably reliable and selective tool to synthesize ketones.[2] This guide provides an in-depth exploration of the mechanism of action of a specific Weinreb amide, N-Methoxy-N-methyl-2-oxopropanamide , in ketone synthesis. It will delve into the mechanistic underpinnings of its unique reactivity, offer practical, field-proven experimental protocols, and provide insights into the causality behind critical experimental choices, empowering researchers to leverage this powerful methodology with confidence and precision.
The Core Mechanism: Taming Reactivity Through Chelation
The remarkable success of the Weinreb amide lies in its ability to elegantly circumvent the problem of over-addition. The key to this control is the formation of a stable tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[2][4] This stability is a direct consequence of the N-methoxy-N-methyl substitution on the amide nitrogen.
Let's dissect the mechanism step-by-step:
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of an organometallic reagent (R'-M, where M is typically Li or MgX) on the electrophilic carbonyl carbon of the Weinreb amide. This forms a tetrahedral intermediate.
-
Chelation and Stabilization: Unlike the intermediate formed from an ester or acid chloride, this tetrahedral species is stabilized by the chelation of the metal cation (Li⁺ or Mg²⁺) between the newly formed oxyanion and the oxygen atom of the N-methoxy group.[4] This forms a stable five-membered ring, which is energetically favorable and prevents the premature collapse of the intermediate.[3] This chelated intermediate is stable at low temperatures, typically between -78 °C and 0 °C.[3]
-
Aqueous Workup and Ketone Liberation: The stable intermediate persists in the reaction mixture until an aqueous acidic workup is performed.[4] Protonation of the intermediate leads to its collapse, eliminating the N-methoxy-N-methylamine moiety and liberating the desired ketone.
This two-stage process—formation of a stable intermediate followed by controlled collapse during workup—is the cornerstone of the Weinreb synthesis. It ensures that the ketone is never present in the reaction mixture in the presence of the highly reactive organometallic reagent, thus completely preventing the over-addition that plagues other methods.[1]
Caption: The Weinreb Ketone Synthesis Mechanism.
Experimental Protocol: Synthesis of 1-Phenyl-1,2-propanedione
This section provides a representative, self-validating protocol for the synthesis of 1-phenyl-1,2-propanedione from this compound using phenylmagnesium bromide as the organometallic nucleophile.
Core Principles of the Protocol:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and are highly reactive towards protic sources, especially water.[5] All glassware must be rigorously dried, and all solvents and reagents must be anhydrous to prevent quenching the Grignard reagent, which would drastically reduce the yield.
-
Inert Atmosphere: To prevent both the degradation of the Grignard reagent by atmospheric oxygen and moisture, the reaction is conducted under an inert atmosphere (e.g., dry nitrogen or argon).
-
Temperature Control: The initial formation of the Grignard reagent is exothermic. The subsequent reaction with the Weinreb amide and the final quenching step are also temperature-sensitive. Maintaining low temperatures (-78 °C to 0 °C) is crucial for the stability of the tetrahedral intermediate and to minimize side reactions.[3]
Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum or oven-dry at 120 °C for several hours and cool under a stream of inert gas.
-
Reagent Charging: To the flask, add magnesium turnings (1.2 eq). Place a crystal of iodine in the flask to help initiate the reaction.
-
Initiation: In the dropping funnel, place a solution of bromobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle heating may be required to start the reaction.
-
Grignard Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The solution will typically appear grey and cloudy.
Part 2: Ketone Synthesis
-
Weinreb Amide Solution: In a separate, dry, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution of the Weinreb amide to 0 °C using an ice-water bath.
-
Addition of Grignard Reagent: Slowly add the prepared phenylmagnesium bromide solution (1.1 eq) to the stirred Weinreb amide solution via cannula or dropping funnel. The addition should be performed dropwise to maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step is exothermic and must be done carefully.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure 1-phenyl-1,2-propanedione.
Caption: Experimental Workflow for Ketone Synthesis.
Quantitative Data and Scope
The Weinreb ketone synthesis is known for its high efficiency and broad substrate tolerance. The yields for the reaction of various Weinreb amides with organometallic reagents are consistently high, often exceeding 80%.
| Weinreb Amide Substrate | Organometallic Reagent | Product Ketone | Typical Yield (%) |
| This compound | Phenylmagnesium bromide | 1-Phenyl-1,2-propanedione | 85-95% (expected) |
| N-Methoxy-N-methylbenzamide | Methylmagnesium bromide | Acetophenone | >90% |
| N-Methoxy-N-methyl-cyclohexanecarboxamide | Vinyllithium | Cyclohexyl vinyl ketone | ~88% |
| Spiro[cyclopropane-1,9'-fluorene]-2-carboxamide | Phenylmagnesium chloride | Phenyl ketone derivative | 93%[6] |
Troubleshooting and Field-Proven Insights
Even robust protocols can encounter issues. Here are some common problems and their solutions based on practical experience:
-
Low or No Yield:
-
Cause: Inactive Grignard reagent. This is the most common point of failure.
-
Solution: Ensure absolute anhydrous conditions. Use freshly opened, high-purity solvents. The magnesium turnings can be activated by crushing them in a mortar and pestle just before use or by adding a small crystal of iodine.
-
Cause: The Weinreb amide is a solid and may contain residual moisture.
-
Solution: Dry the Weinreb amide under high vacuum for several hours before use.
-
-
Complex Mixture of Products:
-
Cause: Reaction temperature was too high, leading to the decomposition of the tetrahedral intermediate before workup.
-
Solution: Maintain the reaction temperature strictly at or below 0 °C. Add the Grignard reagent slowly to control any exotherm.
-
Cause: The substrate contains functional groups incompatible with Grignard reagents (e.g., acidic protons on alcohols, thiols, or unprotected amines).
-
Solution: Protect any incompatible functional groups before performing the Grignard reaction. The Weinreb amide itself is tolerant to a wide range of functional groups.[1]
-
-
Difficulty in Purification:
-
Cause: The byproduct N,O-dimethylhydroxylamine can sometimes be difficult to separate from the product.
-
Solution: The acidic wash during the workup helps to protonate the amine byproduct, making it water-soluble and easily removable during the aqueous extraction. Ensure the pH of the aqueous layer is acidic after the quench.
-
Conclusion
This compound, as a quintessential Weinreb amide, offers a superior strategic advantage for the synthesis of α-diketones and other ketone-containing molecules. Its mechanism of action, centered on the formation of a stable, chelated tetrahedral intermediate, provides an elegant and effective solution to the pervasive problem of over-addition in organometallic chemistry. By understanding the causality behind the experimental choices—the necessity for anhydrous conditions, precise temperature control, and a controlled workup—researchers can reliably and efficiently construct complex molecular architectures. The robustness, high yields, and broad functional group tolerance of the Weinreb ketone synthesis solidify its position as an indispensable tool in the arsenal of the modern synthetic chemist.
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
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PrepChem. (n.d.). Preparation of 1-phenyl-1,2-propanedione. Retrieved from [Link]
-
Bartolo, N. D., Robson, R. N., Witt, C. H., & Woerpel, K. A. (2018). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses, 95, 351-373. [Link]
-
Gomtsyan, A., Koenig, R. J., & Lee, C.-H. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry, 66(10), 3613–3616. [Link]
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Allen, C. F. H., Gates, J. W., Jr., & VanAllan, J. A. (1943). 2,3-Diphenylindone. Organic Syntheses, 23, 40. [Link]
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Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents. Retrieved from [Link]
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Wikipedia. (2023, December 1). Weinreb ketone synthesis. Retrieved from [Link]
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University of Wisconsin-Madison. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]
-
Sial Chemical. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Retrieved from [Link]
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The Strategic Role of N-Methoxy-N-methyl-2-oxopropanamide in Advanced C-C Bond Formation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for precise and efficient methodologies for carbon-carbon bond formation remains a cornerstone of molecular architecture. Among the arsenal of reagents available to the synthetic chemist, N-methoxy-N-methylamides, or Weinreb amides, have established themselves as exceptionally reliable intermediates for the synthesis of ketones and aldehydes. This guide delves into the specific role and application of a specialized member of this class: N-Methoxy-N-methyl-2-oxopropanamide . Possessing a unique α-keto functionality, this reagent offers intriguing possibilities for the construction of complex molecular frameworks, particularly in the realms of pharmaceutical and fine chemical synthesis.
This technical guide, intended for researchers and professionals in drug development, will provide a comprehensive overview of the synthesis, mechanistic underpinnings, and strategic applications of this compound in C-C bond formation. We will explore not only the foundational principles of Weinreb amide chemistry but also the nuanced reactivity imparted by the adjacent carbonyl group, offering field-proven insights into its practical implementation.
The Weinreb Amide: A Paradigm of Controlled Acylation
The seminal work of Steven M. Weinreb and Steven Nahm in 1981 introduced a transformative approach to ketone synthesis that elegantly circumvented the persistent issue of over-addition by organometallic reagents.[1] Traditional methods involving the reaction of organolithiums or Grignard reagents with esters or acid chlorides are often plagued by the formation of tertiary alcohols, as the initially formed ketone is often more reactive than the starting material.
The ingenuity of the Weinreb amide lies in its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate remains intact at low temperatures, preventing the collapse of the carbonyl group and subsequent second addition of the organometallic reagent. An acidic workup then gently hydrolyzes this intermediate to afford the desired ketone in high yield.
Figure 1: General mechanism of the Weinreb ketone synthesis.
Synthesis and Characterization of this compound
The preparation of this compound follows the general principles of Weinreb amide synthesis, typically proceeding via the corresponding acyl chloride.
Preparation of the Precursor: 2-Oxopropanoyl Chloride
A reliable method for the synthesis of 2-oxopropanoyl chloride (pyruvoyl chloride) is crucial for the subsequent formation of the Weinreb amide. While several methods exist, a common laboratory-scale preparation involves the reaction of pyruvic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride. A procedure adapted from Organic Syntheses is presented below.
Experimental Protocol: Synthesis of 2-Oxopropanoyl Chloride
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add pyruvic acid (1.0 equiv).
-
Add oxalyl chloride (1.2 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 2 hours, or until gas evolution ceases.
-
The crude 2-oxopropanoyl chloride is purified by fractional distillation under reduced pressure. The product is a colorless to pale yellow liquid.
-
Characterization Data (¹H NMR, CDCl₃): δ 2.51 (s, 3H).
Synthesis of this compound
With the acyl chloride in hand, the formation of the Weinreb amide is achieved by its reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. A biphasic system using 2-methyltetrahydrofuran (2-MeTHF) and water offers an environmentally benign and efficient approach.
Experimental Protocol: Synthesis of this compound
-
To a solution of 2-oxopropanoyl chloride (1.0 equiv) in 2-MeTHF, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv).
-
Cool the resulting suspension to 0 °C.
-
Add an aqueous solution of potassium carbonate (2.2 equiv) dropwise over 2 minutes.
-
Remove the cooling bath and stir the mixture vigorously for 1 hour at room temperature.
-
Quench the reaction by adding 1 M HCl until the aqueous layer is acidic.
-
Separate the organic layer, and extract the aqueous layer with 2-MeTHF.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel typically affords the pure this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol |
| CAS Number | 914220-85-2 |
| Appearance | White powder (typical) |
C-C Bond Forming Reactions with this compound
The primary utility of this compound lies in its reaction with organometallic reagents to form α-keto ketones, which are valuable synthetic intermediates.
Reactions with Organolithium and Grignard Reagents
The reaction of this compound with organolithium or Grignard reagents proceeds cleanly to afford the corresponding 1,2-dicarbonyl compounds. The presence of the α-keto group does not typically interfere with the stability of the chelated intermediate, allowing for selective addition at the amide carbonyl.
Figure 2: General reaction of this compound with organometallics.
General Experimental Protocol for C-C Bond Formation
-
Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the organolithium or Grignard reagent (1.1-1.5 equiv) via syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting α-keto ketone by column chromatography or distillation.
Table of Representative Transformations
| Organometallic Reagent (R-M) | Product (R) | Expected Product |
| Phenyllithium | Phenyl | 1-Phenylpropane-1,2-dione |
| n-Butyllithium | n-Butyl | Heptane-2,3-dione |
| Vinylmagnesium bromide | Vinyl | Pent-1-ene-3,4-dione |
| Phenylmagnesium bromide | Phenyl | 1-Phenylpropane-1,2-dione |
Strategic Advantages and Future Outlook
The use of this compound as a building block in organic synthesis offers several distinct advantages:
-
Access to 1,2-Dicarbonyl Compounds: It provides a direct and high-yielding route to α-keto ketones, which are versatile precursors for the synthesis of various heterocycles, such as quinoxalines, imidazoles, and pyrazines, often found in pharmacologically active molecules.
-
Controlled Reactivity: As a Weinreb amide, it ensures a controlled reaction with potent nucleophiles, preventing over-addition and leading to cleaner reaction profiles and simplified purification.
-
Potential for Further Functionalization: The resulting α-keto ketone product contains two distinct carbonyl groups, offering opportunities for selective subsequent transformations and the rapid build-up of molecular complexity.
While the specific applications of this compound are not as extensively documented as those of simpler Weinreb amides, its potential as a robust and versatile synthetic tool is clear. Future research in the areas of medicinal chemistry and materials science will likely uncover novel applications for this intriguing reagent, leveraging its unique structural features to access new chemical space.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
References
-
Pace, V., Holzer, W., & Castoldi, L. (2013). Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF-H2O. RSC Advances, 3(44), 21543-21549. [Link]
-
This compound. PubChem. (n.d.). Retrieved from [Link]
-
Pyruvoyl chloride. Organic Syntheses. (n.d.). Retrieved from [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
-
This compound. ChemBK. (n.d.). Retrieved from [Link]
Sources
Methodological & Application
Application Note & Protocol: Synthesis of N-Methoxy-N-methyl-2-oxopropanamide
Introduction: The Utility of an α-Keto Weinreb Amide
N-Methoxy-N-methyl-2-oxopropanamide, a specialized α-keto Weinreb-Nahm amide, is a valuable synthetic intermediate in organic chemistry. Its structure combines the reactivity of an α-keto group with the controlled reactivity of a Weinreb amide. This unique arrangement allows for the precise and high-yield synthesis of α-keto ketones and other complex molecules by preventing the common problem of over-addition by organometallic reagents.[1][2] The Weinreb amide functionality forms a stable tetrahedral intermediate with organolithium or Grignard reagents, which collapses to the desired ketone only upon acidic workup.[1][2] This predictable reactivity makes this compound and related compounds powerful tools in the synthesis of pharmaceuticals and natural products.[3]
This document provides a comprehensive, two-step protocol for the synthesis of this compound starting from pyruvic acid. The strategy involves the initial conversion of pyruvic acid to its more reactive acyl chloride derivative, pyruvoyl chloride, followed by a nucleophilic acyl substitution with N,O-dimethylhydroxylamine.
Synthetic Strategy and Mechanism
The selected synthetic pathway is a robust and well-documented approach for the formation of Weinreb amides.[4] It is designed for efficiency and high yield by proceeding through a highly reactive acyl chloride intermediate.
Overall Reaction Scheme:
-
Step 1: Acyl Chloride Formation: Pyruvic acid is converted to pyruvoyl chloride using a chlorinating agent. This protocol utilizes α,α-dichloromethyl methyl ether, a reagent known to be effective for preparing α-keto acid chlorides where other standard reagents like phosphorus halides may fail.[5]
-
Step 2: Weinreb Amide Formation: The generated pyruvoyl chloride is immediately reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base (triethylamine) to yield the final product, this compound.[6]
The workflow is designed to be performed sequentially, with the option of using the crude pyruvoyl chloride from Step 1 directly in Step 2 to maximize yield and minimize degradation of the sensitive intermediate.[5]
Caption: Overall synthetic workflow.
Mechanism Insight: The key to the Weinreb-Nahm synthesis is the reaction between the acyl chloride and N,O-dimethylhydroxylamine. The lone pair of the nitrogen atom in the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. After the departure of the chloride leaving group, a proton is removed by the base (triethylamine) to afford the stable N-methoxy-N-methylamide (Weinreb amide).
Detailed Synthesis Protocol
Safety Precautions: This protocol involves hazardous materials. Pyruvoyl chloride is corrosive and moisture-sensitive. α,α-Dichloromethyl methyl ether is a toxic and corrosive reagent. All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
Part 1: Synthesis of Pyruvoyl Chloride
This procedure is adapted from a known method for preparing α-keto acid chlorides.[5]
Materials & Equipment:
-
Pyruvic acid (CH₃COCOOH)
-
α,α-Dichloromethyl methyl ether (Cl₂CHOCH₃)
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser and distillation apparatus
-
Calcium chloride drying tube
-
Heating mantle
-
Ice-water bath
Procedure:
-
Set up a dry two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a calcium chloride drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Charge the flask with pyruvic acid (1.0 eq).
-
Begin stirring the pyruvic acid at room temperature. Slowly add α,α-dichloromethyl methyl ether (1.0 eq) dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, replace the dropping funnel with a glass stopper. Gently heat the reaction mixture to 60-65 °C using a heating mantle. The intermediate, chloromethoxymethyl pyruvate, will decompose to pyruvoyl chloride and methyl formate.[5]
-
Maintain this temperature for approximately 1 hour or until the evolution of hydrogen chloride gas ceases.
-
The crude pyruvoyl chloride can be purified by vacuum distillation (boiling point: 48–51 °C at 120 mmHg) or used directly in the next step.[5] For best results and to avoid decomposition, it is recommended to proceed immediately with the crude product.
Part 2: Synthesis of this compound
This step follows the general principle of Weinreb amide formation from an acyl chloride.[6]
Materials & Equipment:
-
Crude Pyruvoyl Chloride (from Part 1)
-
N,O-Dimethylhydroxylamine hydrochloride ([CH₃(OCH₃)NH]·HCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Ice-water bath (0 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), prepare a suspension of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add triethylamine (2.1 eq) to the cooled suspension via a dropping funnel over 5-10 minutes with vigorous stirring.[6]
-
In a separate flask, dissolve the crude pyruvoyl chloride (1.0 eq, from Part 1) in a minimal amount of anhydrous DCM.
-
Add the pyruvoyl chloride solution dropwise to the stirring reaction mixture at 0 °C over 20-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: a. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer two more times with DCM. d. Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield this compound as the final product.
Reagent and Yield Summary
The following table provides a summary of reagents for a representative reaction scale.
| Compound | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass (g) / Volume (mL) |
| Part 1 | ||||
| Pyruvic Acid | 88.06 | 1.0 | 50 | 4.40 g (3.52 mL) |
| α,α-Dichloromethyl methyl ether | 114.96 | 1.0 | 50 | 5.75 g (4.51 mL) |
| Part 2 | ||||
| Pyruvoyl Chloride (crude) | 106.50 | 1.0 | ~50 | Assumed from Part 1 |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.0 | 50 | 4.88 g |
| Triethylamine | 101.19 | 2.1 | 105 | 10.62 g (14.6 mL) |
| Product | ||||
| This compound | 131.13 | - | - | Theoretical Yield: 6.56 g |
Note: The actual yield will vary depending on the efficiency of each step and the purity of the intermediates.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Pyruvoyl chloride is highly reactive towards water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere to prevent hydrolysis back to pyruvic acid.
-
Pyruvic Acid Stability: Pyruvic acid can undergo self-condensation, especially under basic conditions or upon prolonged storage.[8] Use fresh, high-purity pyruvic acid for the best results.
-
Temperature Control: The addition of reagents in both steps should be performed at the specified temperatures. The formation of the Weinreb amide is exothermic, and maintaining a low temperature (0 °C) minimizes side reactions.
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining, the reaction time can be extended. Ensure the triethylamine used is pure and dry, as it is crucial for neutralizing the HCl salt and driving the reaction forward.
-
Purification Issues: If the final product is difficult to purify, ensure the aqueous workup was performed thoroughly to remove unreacted hydroxylamine salt and triethylamine hydrochloride.
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Pérez, M. et al. (2018). Efficient Preparation of α-Ketoacetals. Molecules. [Link]
-
Farmareview. The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]
-
Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
Organic Syntheses. Pyruvoyl chloride. [Link]
-
Organic Syntheses. Procedure for N,N-Dibenzyl-O-pivaloylhydroxylamine synthesis. [Link]
-
LookChem. This compound CAS NO.914220-85-2. [Link]
-
Organic Syntheses. Procedure for Weinreb amide synthesis. [Link]
-
Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]
-
Science of Synthesis. Acid Chlorides from α-Keto Acids with α,α-Dichloromethyl Methyl Ether: Pyruvoyl Chloride. [Link]
-
ChemBK. This compound. [Link]
-
Wikipedia. Pyruvic acid. [Link]
-
ResearchGate. Scheme 2. Summary of the Reaction Pathways of Pyruvic Acid under.... [Link]
-
MDPI. (2023). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation.... [Link]
-
ResearchGate. Synthesis of N, O-dimethylhydroxylamine hydrochloride. [Link]
-
National Institutes of Health (NIH). (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
-
PubMed. (2019). Some Preformulation Studies of Pyruvic Acid and Other α-Keto Carboxylic Acids in Aqueous Solution.... [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Some Preformulation Studies of Pyruvic Acid and Other α-Keto Carboxylic Acids in Aqueous Solution: Pharmaceutical Formulation Implications for These Peroxide Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-Methoxy-N-methyl-2-oxopropanamide" for unsymmetrical ketone synthesis
Application Note & Protocol
Topic: N-Methoxy-N-methyl-2-oxopropanamide for Unsymmetrical Ketone Synthesis
Audience: Researchers, scientists, and drug development professionals.
A Sequential, One-Pot Approach to Unsymmetrical Ketones Using an α-Keto Weinreb Amide Scaffold
The synthesis of ketones is a fundamental transformation in organic chemistry, with these moieties serving as crucial intermediates and final products in pharmaceuticals, agrochemicals, and materials science.[1] Among the various classes of ketones, unsymmetrical ketones present a unique synthetic challenge. Traditional methods involving the acylation of organometallic reagents with reactive acyl sources like acid chlorides or esters are often plagued by over-addition, where a second equivalent of the nucleophile adds to the newly formed ketone, leading to tertiary alcohols as undesired byproducts.[2][3]
The advent of the N-methoxy-N-methylamide, or Weinreb amide, by Steven M. Weinreb and Steven Nahm in 1981 marked a paradigm shift in ketone synthesis.[2] The unique ability of the Weinreb amide to react with organometallic reagents to form a stable, chelated tetrahedral intermediate effectively prevents this over-addition, reliably furnishing the desired ketone upon acidic workup.[1][4] This guide details the application of a specialized bifunctional reagent, This compound (the Weinreb amide of pyruvic acid), as a platform for the sequential, one-pot synthesis of complex, unsymmetrical ketones. This molecule acts as a synthetic equivalent of a dicationic carbonyl group, allowing for two distinct nucleophilic additions with different organometallic reagents.[5]
Principle and Mechanism: Exploiting Differential Reactivity
The success of this methodology hinges on the inherent stability of the Weinreb amide functional group and the sequential reactivity of the two distinct carbonyl centers within this compound. The core principle is the stabilization of the tetrahedral intermediate formed upon nucleophilic attack on the Weinreb amide. The methoxy group's oxygen atom chelates the metal ion (Mg²⁺ or Li⁺) from the organometallic reagent, creating a stable five-membered ring that resists collapse and further reaction until aqueous workup.[4][6]
The proposed mechanism for the synthesis of an unsymmetrical ketone (R¹-CO-R²) proceeds in two stages within a single reaction vessel:
-
First Nucleophilic Addition: The first organometallic reagent (R¹M) is introduced. It selectively attacks one of the carbonyl groups. While the α-keto group is generally more electrophilic, the specific reaction conditions and nature of the organometallic reagent can influence selectivity.
-
Second Nucleophilic Addition: A second, different organometallic reagent (R²M) is then added. This reagent reacts with the remaining carbonyl function—the Weinreb amide. The intermediate formed is stable to the reaction conditions.
-
Aqueous Workup: Addition of an acid quench protonates the intermediates, leading to the collapse of the stable tetrahedral structures and yielding the final unsymmetrical ketone.
This chelation-controlled sequential substitution strategy provides a robust pathway to unsymmetrical ketones while minimizing the formation of symmetrical byproducts or tertiary alcohols.[7][8]
Caption: Reaction mechanism for sequential ketone synthesis.
Application Scope & Data
This protocol is compatible with a wide range of organometallic nucleophiles, including various Grignard reagents (aliphatic, aryl, vinyl) and organolithium species.[2][5] This versatility allows for the synthesis of a diverse library of functionalized, unsymmetrical ketones. The choice of solvent (typically an ether like THF) and careful temperature control are critical for maximizing yield and minimizing side reactions.[9]
The following table summarizes representative yields for the synthesis of unsymmetrical benzophenone derivatives using a sequential Grignard addition protocol, demonstrating the method's effectiveness.
| First Nucleophile (R¹-MgBr) | Second Nucleophile (R²-MgBr) | Product (R¹-CO-R²) | Yield (%) | Reference |
| Phenyl (Ph) | 4-Methylphenyl | 4-Methylbenzophenone | 85 | [5][10] |
| Phenyl (Ph) | 4-Methoxyphenyl | 4-Methoxybenzophenone | 91 | [5][10] |
| Phenyl (Ph) | 4-Chlorophenyl | 4-Chlorobenzophenone | 70 | [5][10] |
| 4-Methylphenyl | Phenyl | 4-Methylbenzophenone | 81 | [5][10] |
| n-Butyl | Phenyl | 1-Phenylpentan-1-one | 75 | [5][10] |
Detailed Experimental Protocol
This protocol provides a general procedure for the one-pot synthesis of an unsymmetrical ketone, for example, 4-methylbenzophenone, using sequential Grignard additions to this compound.
CAUTION: Grignard reagents and organolithiums are highly reactive, pyrophoric, and react violently with water. All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.[9]
Materials and Reagents:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Phenylmagnesium bromide (PhMgBr), 1.0 M solution in THF
-
4-Methylphenylmagnesium bromide (p-TolylMgBr), 1.0 M solution in THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Septa and needles/syringes
-
Inert gas line (N₂ or Ar) with bubbler
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Step-by-Step Procedure:
-
Reaction Setup:
-
Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of inert gas.
-
To the flask, add this compound (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
First Nucleophilic Addition:
-
Slowly add the first Grignard reagent, Phenylmagnesium bromide (1.05 eq), dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.
-
-
Second Nucleophilic Addition:
-
Slowly add the second Grignard reagent, 4-Methylphenylmagnesium bromide (1.1 eq), dropwise to the same flask over 15-20 minutes, maintaining the temperature at -78 °C.
-
After the addition, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the intermediate.
-
-
Reaction Quench and Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. A vigorous reaction may occur.
-
Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic phase.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure unsymmetrical ketone.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Experimental Workflow Visualization
The following diagram outlines the key stages of the synthesis protocol.
Caption: General workflow for unsymmetrical ketone synthesis.
Trustworthiness & Expert Insights
-
Anhydrous Conditions are Paramount: The success of this protocol is critically dependent on the exclusion of moisture and atmospheric oxygen. Grignard reagents are strong bases and will be quenched by even trace amounts of water, leading to low yields.[9]
-
Temperature Control: Maintaining a low temperature (-78 °C) during the additions is crucial for controlling the reaction rate and selectivity, minimizing side reactions such as the formation of biphenyl from Grignard coupling.[9]
-
Order of Addition: The order in which the organometallic reagents are added can be investigated to optimize the yield for a specific target molecule, as it may influence the selectivity of the initial attack.
-
Alternative Nucleophiles: While this protocol focuses on Grignard reagents, organolithium reagents can also be used.[6] Note that organolithiums are generally more reactive and may require stricter temperature control.
Conclusion
This compound serves as a powerful and versatile building block for the synthesis of unsymmetrical ketones. By leveraging the stabilizing effect of the Weinreb amide functionality, this reagent enables a sequential, one-pot reaction with two different organometallic nucleophiles. This chelation-controlled strategy offers a reliable and efficient alternative to classical methods, avoiding common pitfalls like over-addition and providing a direct route to structurally complex ketones essential for research and development.
References
-
Ueno, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. PMC.[Link]
-
Ueno, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega.[Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Wikipedia.[Link]
-
Ueno, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N‑Triazinylamide/Weinreb Amide by Organometallic Reagents. American Chemical Society.[Link]
-
Vutturi, A. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. ADICHEMISTRY.[Link]
-
Ueno, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N -Triazinylamide/Weinreb Amide by Organometallic Reagents. ResearchGate.[Link]
-
Al-harrasi, A., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.[Link]
-
YouTube. (2023). Weinreb ketone synthesis. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.[Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: N-Methoxy-N-methyl-2-oxopropanamide for Solid-Phase Synthesis of N-Terminal Pyruvoyl Peptides
Introduction: A Novel Tool for N-Terminal Peptide Modification
In the landscape of peptide chemistry and drug development, the precise modification of peptide termini is a cornerstone for enhancing therapeutic properties. N-terminal modifications can profoundly influence a peptide's stability, bioactivity, and pharmacokinetic profile. This guide introduces N-Methoxy-N-methyl-2-oxopropanamide, a specialized Weinreb amide, as a highly efficient reagent for the introduction of a pyruvoyl group onto the N-terminus of peptides during solid-phase peptide synthesis (SPPS).
The pyruvoyl group, a simple α-ketoamide functionality, serves as a unique chemical handle and a bioisostere for other functionalities. Its introduction can be pivotal for applications such as:
-
Mimicking post-translational modifications: The pyruvoyl group can act as a mimic of α-keto acid-containing natural products.
-
Creating chemical ligation handles: The ketone functionality of the pyruvoyl group can be exploited for subsequent chemoselective ligation reactions.
-
Modulating biological activity: The introduction of this small, yet functionally dense group can alter the binding affinity and selectivity of peptides to their biological targets.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the theory, practical application, and protocols for using this compound in Fmoc-based SPPS.
The Chemistry: Mechanism of On-Resin Pyruvoyl Group Introduction
This compound is a Weinreb amide derivative of pyruvic acid. The inherent stability of the Weinreb amide allows for its use in standard peptide coupling conditions without self-condensation or decomposition. The reaction proceeds via a nucleophilic attack of the deprotected N-terminal amine of the resin-bound peptide on the carbonyl carbon of the pyruvoyl group of this compound.
The general mechanism is analogous to a standard amide bond formation in SPPS, facilitated by a coupling agent. The N-methoxy-N-methylamine moiety acts as an excellent leaving group upon formation of the stable tetrahedral intermediate, driving the reaction to completion.
Figure 1: Mechanism of on-resin N-terminal pyruvoylation.
Experimental Protocols
This section provides detailed step-by-step protocols for the efficient on-resin N-terminal pyruvoylation of peptides using this compound. These protocols are designed for standard Fmoc-based SPPS.
Protocol 1: On-Resin N-Terminal Pyruvoyl Group Installation
This protocol outlines the procedure for the acylation of the N-terminal amine of a resin-bound peptide.
Materials and Reagents:
-
Fmoc-protected peptide-resin (post-final Fmoc deprotection)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylethylamine (DIPEA), reagent grade
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), peptide synthesis grade
-
Nitrogen gas for agitation and drying
Workflow Diagram:
Figure 2: Workflow for N-terminal pyruvoylation in SPPS.
Step-by-Step Procedure:
-
Final Fmoc Deprotection:
-
Treat the Fmoc-protected peptide-resin with 20% (v/v) piperidine in DMF for 20 minutes with gentle agitation.
-
Drain the reaction vessel and repeat the treatment with fresh 20% piperidine in DMF for another 10 minutes.
-
-
Resin Washing:
-
Thoroughly wash the resin by performing a series of washes with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
Dry the resin under a stream of nitrogen.
-
-
Preparation of the Pyruvoylation Cocktail:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly. Causality Note: Pre-activation of the Weinreb amide with HATU is crucial for efficient coupling, especially with sterically hindered N-termini.
-
-
On-Resin Coupling Reaction:
-
Add the freshly prepared pyruvoylation cocktail to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by a Kaiser test (a negative test indicates complete acylation).
-
-
Post-Coupling Wash:
-
Drain the reaction vessel and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Dry the resin under high vacuum for at least 1 hour before proceeding to cleavage.
-
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the N-pyruvoyl peptide from the resin and simultaneous removal of side-chain protecting groups.
Materials and Reagents:
-
N-pyruvoyl peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS), reagent grade
-
Deionized water
-
Cold diethyl ether, ACS grade
Cleavage Cocktail:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Safety Note: Always prepare and use TFA cocktails in a certified fume hood.
Step-by-Step Procedure:
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry N-pyruvoyl peptide-resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a new centrifuge tube.
-
Add cold diethyl ether (10 times the volume of the filtrate) to precipitate the crude peptide.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under a stream of nitrogen.
-
The crude N-pyruvoyl peptide can then be purified by reverse-phase HPLC.
-
Data Presentation: Quantitative Parameters
| Parameter | Recommendation | Rationale |
| Reagent Equivalents | ||
| This compound | 3 eq | Ensures the reaction is driven to completion. |
| HATU | 2.9 eq | Highly efficient coupling agent for hindered couplings. |
| DIPEA | 6 eq | Acts as a base to activate the coupling agent and neutralize any residual acid. |
| Reaction Conditions | ||
| Solvent | DMF | Excellent swelling solvent for most SPPS resins and good solubility for reagents. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion without significant side reactions. |
| Time | 2-4 hours | Typically sufficient for complete coupling; can be monitored by Kaiser test. |
| Cleavage Conditions | ||
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Standard cocktail for cleavage from most acid-labile resins and removal of common protecting groups. |
| Cleavage Time | 2-3 hours | Adequate for most peptides. Prolonged exposure to strong acid should be avoided.[1][2] |
Trustworthiness: Self-Validating Systems & Troubleshooting
Monitoring Reaction Completion:
-
Kaiser Test: A qualitative test for the presence of primary amines. A negative result (yellow beads) indicates the successful acylation of the N-terminal amine.
Characterization of the Final Product:
-
Mass Spectrometry (LC-MS): The most definitive method to confirm the identity of the N-pyruvoyl peptide. The expected mass will be the mass of the peptide plus 71.04 Da (the mass of the pyruvoyl group).
-
HPLC: To assess the purity of the crude and purified peptide.
Troubleshooting Guide:
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance at the N-terminus. | Extend the coupling reaction time to 6 hours or perform a double coupling with fresh reagents. |
| Inefficient activation of the Weinreb amide. | Ensure reagents are fresh and anhydrous. Increase equivalents of coupling reagents slightly. | |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Extend the cleavage time to 4 hours. Ensure the cleavage cocktail is freshly prepared. |
| Presence of Deletion Products in MS | Instability of the N-terminal modification to acid. | Reduce the cleavage time to the minimum required (monitor by cleaving small aliquots at different time points). Perform cleavage at a lower temperature (e.g., 4°C).[1] |
| Diketopiperazine formation at the N-terminus. | This is more likely if the second amino acid is Proline or Glycine.[3] Consider the sequence design carefully. |
References
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
- Bennett, M. A., et al. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Medicinal Chemistry, 51(24), 7899–7908.
- O'Donnell, M. J., et al. (2000). UPS on Weinreb Resin: A Facile Solid-Phase Route to Aldehyde and Ketone Derivatives of “Unnatural” Amino Acids and Peptides.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Dinh, T. Q., & Armstrong, R. W. (1996). A facile solid-phase route to ketones from Weinreb resin. Tetrahedron Letters, 37(8), 1161-1164.
- Guzman, F., et al. (2018). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of The American Society for Mass Spectrometry, 29(10), 2041–2053.
- Iram, S., et al. (2014). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. MethodsX, 1, 105-109.
- Fehrentz, J. A., et al. (1995). A new solid phase method for the synthesis of C-terminal peptide aldehydes. Tetrahedron Letters, 36(43), 7871-7874.
- Shigeri, Y., et al. (2001). Pyruvoyl, a novel amino protecting group on the solid phase peptide synthesis and the peptide condensation reaction. Peptide Science, 38(S1), 221-224.
Sources
- 1. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of N-Methoxy-N-methylamides in Amide Bond Chemistry
Introduction: A Clarification on N-Methoxy-N-methyl-2-oxopropanamide and Amidation
In the landscape of modern organic synthesis, the formation of the amide bond is a cornerstone reaction, pivotal to the construction of peptides, pharmaceuticals, and advanced materials. The efficiency and selectivity of this transformation are often dictated by the choice of a coupling reagent. This document addresses the topic of "this compound" in the context of amidation.
A comprehensive review of the scientific literature indicates that This compound is not utilized as a coupling reagent for facilitating amide bond formation between a carboxylic acid and an amine. Instead, this molecule, and others containing the N-methoxy-N-methylamide functional group, are better understood as Weinreb amides . These amides are typically the products of a specific type of amidation reaction and serve as exceptionally useful and stable intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes.
This guide, therefore, will provide a detailed exploration of N-methoxy-N-methylamides (Weinreb amides), clarifying their role in the broader context of amidation chemistry. We will delve into their synthesis, mechanistic advantages, and key applications, providing researchers, scientists, and drug development professionals with a practical and scientifically grounded understanding of this important class of molecules.
The Chemistry of N-Methoxy-N-methylamides (Weinreb Amides)
N-Methoxy-N-methylamides, commonly known as Weinreb amides, are a special class of amides that are distinguished by their stability and unique reactivity profile. Unlike many other amides, they can react with organometallic reagents to produce ketones or be reduced to form aldehydes, stopping cleanly at that oxidation state without further reaction to tertiary alcohols or amines, respectively.
The key to this controlled reactivity lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic addition to the carbonyl carbon. The methoxy group on the nitrogen atom plays a crucial role in coordinating the metal cation (e.g., Li⁺ or Mg²⁺) of the organometallic reagent, which stabilizes the intermediate and prevents the expulsion of the second equivalent of the nucleophile. This intermediate remains stable at low temperatures and only collapses to the ketone upon acidic workup.
Mechanism of Action in Ketone Synthesis
The utility of Weinreb amides is best illustrated by their reaction with organometallic reagents. The process can be broken down into the following key steps:
-
Nucleophilic Attack: An organometallic reagent (e.g., a Grignard or organolithium reagent) adds to the carbonyl carbon of the Weinreb amide.
-
Formation of a Chelated Intermediate: A stable five-membered ring intermediate is formed, where the metal ion is chelated by the carbonyl oxygen and the methoxy oxygen.
-
Stability of the Intermediate: This chelated tetrahedral intermediate is stable at low temperatures and does not readily collapse. This prevents the over-addition of the organometallic reagent, which is a common side reaction with other carbonyl compounds like esters or acid chlorides.
-
Workup and Ketone Formation: Upon aqueous acidic workup, the intermediate is protonated and then collapses to release the desired ketone and N,O-dimethylhydroxylamine.
Figure 1: General workflow for Weinreb ketone synthesis.
Protocols for the Synthesis of N-Methoxy-N-methylamides
The synthesis of a Weinreb amide is, in itself, an amidation reaction. A common and effective method involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.
Protocol 1: Carbodiimide-Mediated Coupling
This protocol is a general method suitable for a wide range of carboxylic acids.
Materials:
-
Carboxylic acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv)
-
Hydroxybenzotriazole (HOBt) (0.2 equiv, optional but recommended to suppress side reactions)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
Procedure:
-
Dissolve the carboxylic acid in DCM.
-
Add N,O-dimethylhydroxylamine hydrochloride and HOBt (if used).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TEA or DIPEA dropwise to the stirred solution.
-
In a separate flask, dissolve DCC or EDC in DCM.
-
Add the carbodiimide solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the urea byproduct (dicyclohexylurea if DCC is used).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Figure 2: Experimental workflow for Weinreb amide synthesis.
Protocol 2: Acyl Chloride Method
For carboxylic acids that are easily converted to acyl chlorides, this can be a very efficient route.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Pyridine or Triethylamine (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Acyl Chloride Formation: To a solution of the carboxylic acid in anhydrous DCM, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (or just add thionyl chloride) at 0 °C. Stir at room temperature until gas evolution ceases (typically 1-2 hours). Remove the excess reagent in vacuo.
-
Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, slurry N,O-dimethylhydroxylamine hydrochloride in DCM and add the base (e.g., pyridine).
-
Add the amine/base slurry to the acyl chloride solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product as needed.
Comparative Data and Advantages
The primary advantage of converting a carboxylic acid to a Weinreb amide lies in the chemoselectivity of subsequent reactions.
| Intermediate | Reagent | Primary Product | Common Byproduct(s) |
| Weinreb Amide | 1. Grignard Reagent2. H₃O⁺ | Ketone | None (clean reaction) |
| Ester | 1. Grignard Reagent2. H₃O⁺ | Tertiary Alcohol | Ketone (often difficult to isolate) |
| Acyl Chloride | 1. Grignard Reagent2. H₃O⁺ | Tertiary Alcohol | Ketone |
| Weinreb Amide | 1. LiAlH₄ or DIBAL-H2. H₃O⁺ | Aldehyde | None (clean reduction) |
| Ester | 1. LiAlH₄2. H₃O⁺ | Primary Alcohol | Aldehyde (difficult to stop) |
Troubleshooting Common Issues
-
Low Yield of Weinreb Amide:
-
Cause: Incomplete activation of the carboxylic acid.
-
Solution: Ensure the coupling reagents are fresh. For sterically hindered acids, consider using a more potent coupling reagent like HATU or switching to the acyl chloride method.[1]
-
-
Over-addition in Subsequent Ketone Synthesis:
-
Cause: Reaction temperature is too high, leading to the breakdown of the tetrahedral intermediate.
-
Solution: Maintain a low temperature (typically -78 °C to 0 °C) during the addition of the organometallic reagent. Ensure a proper acidic workup is performed only after the complete consumption of the organometallic reagent.
-
-
Reduction to Amine instead of Aldehyde:
-
Cause: Using a reducing agent that is too strong or allowing the reaction to warm prematurely.
-
Solution: Use a milder reducing agent like DIBAL-H at low temperatures (-78 °C). Carefully control the stoichiometry of the reducing agent.
-
Conclusion
While "this compound" is not a coupling reagent, its core structure, the N-methoxy-N-methylamide, represents a powerful functional group in synthetic chemistry. The conversion of carboxylic acids to these Weinreb amides is a strategic amidation that enables the clean and high-yield synthesis of ketones and aldehydes. Understanding the synthesis and reactivity of Weinreb amides is a valuable asset for any researcher in the chemical and pharmaceutical sciences, allowing for precise and controlled carbon-carbon bond formations.
References
- Weinreb, S. M.; Nahm, S.Tetrahedron Letters, 1981, 22(39), 3815-3818. (The seminal paper introducing the methodology).
- Kopach, M. E.; Miller, S. G.; DeLaat, D. L.The Journal of Organic Chemistry, 2004, 69(12), 4043-4049. (Discusses practical aspects and scale-up of Weinreb amide synthesis).
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry, 2nd ed. Oxford University Press, 2012. (Textbook providing mechanistic context).
- Singh, J.; Satyam, A.; Sharma, M.Journal of Organic Chemistry, 2008, 73(18), 7368-7371.
-
PubChem Compound Summary for CID 29923348, this compound. National Center for Biotechnology Information. [Link][2]
Sources
Experimental conditions for using "N-Methoxy-N-methyl-2-oxopropanamide"
An Application Guide to N-Methoxy-N-methyl-2-oxopropanamide: Synthesis and Handling
Abstract
This compound (CAS 914220-85-2), the Weinreb amide derived from pyruvic acid, is a versatile bifunctional reagent in modern organic synthesis.[1][2] Its unique structure, featuring both a ketone and a Weinreb amide, allows for the controlled and high-yield synthesis of valuable 1,2-dicarbonyl compounds such as α-diketones and α-keto aldehydes. This guide provides a comprehensive overview of its properties, the underlying principles of its reactivity, detailed protocols for its application, and essential safety information for researchers, scientists, and professionals in drug development.
Reagent Overview: Properties and Safe Handling
This compound is a key building block whose utility stems from the stability and predictable reactivity of the N-methoxy-N-methylamide functional group, commonly known as the Weinreb-Nahm amide.[3]
Physicochemical Data
A summary of the key physicochemical properties is provided in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 914220-85-2 | [1][2] |
| Molecular Formula | C₅H₉NO₃ | [1][2] |
| Molecular Weight | 131.13 g/mol | [1][2] |
| Appearance | White powder or colorless liquid | [4][5] |
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when handling this reagent. The following guidelines are synthesized from authoritative safety data sheets (SDS).
-
Hazard Identification : This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3).[6]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[6][7][8] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[6]
-
Handling Procedures : Avoid all direct contact with skin and eyes.[6] After handling, wash hands and any exposed skin thoroughly.[6] Use spark-proof tools and avoid sources of ignition, as related compounds can be flammable.[7][9][10]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8] Keep away from incompatible materials, such as strong oxidizing agents.[7]
-
Spill & Disposal : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste.[6] Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[6]
The Weinreb-Nahm Amide: A Principle of Controlled Reactivity
The primary advantage of using a Weinreb amide over more traditional acylating agents like esters or acid chlorides is the prevention of over-addition by organometallic reagents.[3][11] This selectivity is attributed to the formation of a highly stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is stable at the low temperatures typically used for the reaction and does not collapse to the ketone until acidic or aqueous workup is performed. This prevents a second equivalent of the nucleophile from adding to the newly formed ketone, a common side reaction that leads to tertiary alcohols.[3]
Protocol: Synthesis of α-Diketones via Grignard Reaction
This protocol details a general procedure for the reaction of this compound with a Grignard reagent to synthesize a 1,2-diketone. The example uses methylmagnesium bromide to produce 2,3-butanedione.
Materials and Reagents
| Reagent | CAS | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 914220-85-2 | 131.13 | 1.31 g | 10.0 | 1.0 |
| Methylmagnesium bromide (3.0 M in Et₂O) | 75-16-1 | - | 3.7 mL | 11.0 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 50 mL | - | - |
| Saturated aq. NH₄Cl solution | 12125-02-9 | - | 20 mL | - | - |
| Diethyl ether (for extraction) | 60-29-7 | - | 3 x 30 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~5 g | - | - |
Experimental Workflow
Step-by-Step Procedure
-
Preparation : Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Purge the system with inert gas.
-
Dissolution : To the flask, add this compound (1.31 g, 10.0 mmol) and dissolve it in anhydrous THF (50 mL) via cannula transfer.
-
Cooling : Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Addition : Slowly add the methylmagnesium bromide solution (3.7 mL, 11.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. The formation of the stable intermediate is highly favored at this temperature.
-
Reaction Monitoring : Stir the mixture at -78 °C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material indicates reaction completion.
-
Quenching : While the flask is still at -78 °C, slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (20 mL). This will hydrolyze the chelated intermediate and protonate the magnesium alkoxide byproducts.
-
Workup : Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure α-diketone.
Characterization and Validation
A successful reaction should yield the target α-dicarbonyl compound. The identity and purity of the product must be confirmed using standard analytical techniques.
-
¹H NMR : The disappearance of the characteristic N-methoxy (~3.7 ppm) and N-methyl (~3.2 ppm) singlets of the Weinreb amide is a primary indicator of a complete reaction. The appearance of new signals corresponding to the added R-group will be observed.
-
¹³C NMR : Look for the disappearance of the Weinreb amide carbonyl (~170 ppm) and the appearance of a new ketone carbonyl signal.
-
Infrared (IR) Spectroscopy : The characteristic amide C=O stretch (around 1660 cm⁻¹) of the starting material will be absent. New C=O stretching frequencies for the α-diketone product will appear (typically two bands in the 1730-1700 cm⁻¹ region).
-
Mass Spectrometry (MS) : Confirm the molecular weight of the synthesized product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive Grignard reagent.- Wet solvent or glassware. | - Titrate the Grignard reagent before use.- Ensure all glassware is rigorously dried and solvents are anhydrous. |
| Recovery of Starting Material | - Insufficient equivalents of organometallic reagent.- Reaction temperature too low for the specific substrate. | - Use 1.1-1.2 equivalents of the Grignard reagent.- Allow the reaction to slowly warm to a higher temperature (e.g., -40 °C or 0 °C) after initial addition. |
| Formation of Tertiary Alcohol (Over-addition) | - Reaction temperature was too high, causing premature collapse of the intermediate.- Quenching was too slow or inefficient. | - Maintain strict temperature control at -78 °C during addition and stirring.- Quench the reaction rapidly at low temperature before warming. |
References
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound. Retrieved from AK Scientific.[6]
-
Fisher Scientific. (2024, March 29). Safety Data Sheet. Retrieved from Fisher Scientific.[7]
-
TCI EUROPE N.V. (n.d.). Safety Data Sheet: 3-Methoxy-N,N-dimethylpropanamide. Retrieved from TCI Chemicals.[8]
-
Sigma-Aldrich. (2025, August 8). Safety Data Sheet. Retrieved from Sigma-Aldrich.[9]
-
LABOSHOP. (2014, January 28). Safety Data Sheet. Retrieved from LABOSHOP.[10]
-
BenchChem. (2025). Applications of N-(2-Methoxy-2-methylpropyl)formamide in Organic Chemistry. Retrieved from BenchChem.[12]
-
ChemBK. (n.d.). This compound. Retrieved from ChemBK.[1]
-
ECHEMI. (n.d.). Synthesis of a weinreb amide from an acid. Retrieved from ECHEMI.[13]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11344007, N-Methoxy-N-methylpropionamide. Retrieved from PubChem.[14]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.[11]
-
GuideChem. (n.d.). This compound CAS NO.914220-85-2. Retrieved from GuideChem.[4]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from Wikipedia.[3]
-
Semantic Scholar. (n.d.). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Retrieved from Semantic Scholar.[15]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29923348, this compound. Retrieved from PubChem.[2]
-
BLD Pharm. (n.d.). 914220-85-2|this compound. Retrieved from BLD Pharm.[16]
-
ChemScene. (n.d.). 104863-65-2 | N-Methoxy-N-methylpropanamide. Retrieved from ChemScene.[17]
-
Arkat USA, Inc. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc.[18]
-
BenchChem. (2025). Application Notes and Protocols for the N-formylation of 2-methoxy-2-methylpropylamine. Retrieved from BenchChem.[19]
-
Kuwada, T., et al. (2002). A new deprotection procedure for the N-methoxy-methyl group of N-methoxymethyl-heterocyclic compounds. Heterocycles.[20]
-
Schwartz, B. D., et al. (n.d.). N-Methoxy-N-methylcyanoformamide. Organic Syntheses.[21]
-
ChemicalBook. (n.d.). N-Methoxy-N-methylacetamide synthesis. Retrieved from ChemicalBook.[5]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).[22]
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Application Notes and Protocols: N-Methoxy-N-methyl-2-oxopropanamide in the Synthesis of α-Keto Amides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of N-Methoxy-N-methyl-2-oxopropanamide, a specialized Weinreb amide, in the synthesis of α-keto amides. These motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive natural products and pharmaceuticals. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and showcases the versatility of this reagent in modern organic synthesis.
Introduction: The Significance of α-Keto Amides
α-Keto amides are a class of organic compounds characterized by a ketone functional group adjacent to an amide. This unique structural arrangement imparts a distinct reactivity profile, making them valuable intermediates in a variety of chemical transformations.[1][2][3] More importantly, the α-keto amide moiety is a prominent feature in numerous biologically active molecules, including protease inhibitors, anticancer agents, and antivirals.[1][2] Consequently, the development of robust and efficient synthetic methodologies for accessing α-keto amides is a key focus in the field of drug discovery and development.[4]
The Weinreb Amide Approach: A Paradigm of Controlled Acylation
The synthesis of ketones through the reaction of an acylating agent with a potent organometallic nucleophile, such as a Grignard or organolithium reagent, is a fundamental carbon-carbon bond-forming reaction. However, a significant challenge with traditional acylating agents like acid chlorides or esters is the propensity for over-addition, leading to the formation of tertiary alcohols as byproducts.[2][5]
The advent of N-methoxy-N-methylamides, commonly known as Weinreb amides, revolutionized this area of synthesis.[2][6] The key to their success lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is resistant to further addition of the organometallic reagent at low temperatures. Subsequent acidic workup readily collapses this intermediate to afford the desired ketone in high yield, with minimal to no over-addition products.[2][5]
The Mechanistic Underpinning of Stability
The stability of the tetrahedral intermediate formed from a Weinreb amide is attributed to the chelation of the metal cation (e.g., Mg²⁺ or Li⁺) by both the newly formed oxyanion and the N-methoxy oxygen atom. This five-membered ring structure sequesters the electrophilic carbon, preventing a second nucleophilic attack.
Caption: Mechanism of Weinreb amide reaction with a Grignard reagent.
This compound: A Specialized Reagent for α-Keto Amide Synthesis
This compound (CAS No. 914220-85-2) is a bifunctional Weinreb amide that serves as a direct precursor to α-keto amides.[7][8] Its structure incorporates both the stable Weinreb amide functionality and a pre-installed α-keto group, making it an efficient building block for the synthesis of a diverse range of α-keto amides.
| Property | Value |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol |
| CAS Number | 914220-85-2 |
| Appearance | Typically a colorless to pale yellow oil |
Experimental Protocols
The following protocols are provided as a guide for the synthesis of this compound and its subsequent use in the preparation of α-keto amides. All reactions involving organometallic reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the title reagent from methyl pyruvate.
Materials:
-
Methyl pyruvate
-
N,O-Dimethylhydroxylamine hydrochloride
-
Isopropylmagnesium chloride (i-PrMgCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of isopropylmagnesium chloride (2.2 equivalents) in THF via the dropping funnel.
-
Stir the resulting mixture at 0 °C for 1 hour.
-
In a separate flask, prepare a solution of methyl pyruvate (1.0 equivalent) in anhydrous THF.
-
Add the methyl pyruvate solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel chromatography to afford this compound.
Protocol 2: General Procedure for the Synthesis of α-Keto Amides using Grignard Reagents
This protocol outlines the reaction of this compound with a Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF) (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude α-keto amide, which can be further purified by chromatography or crystallization.
Protocol 3: General Procedure for the Synthesis of α-Keto Amides using Organolithium Reagents
This protocol details the reaction with an organolithium reagent.
Materials:
-
This compound
-
Organolithium reagent (e.g., n-Butyllithium in hexanes) (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Follow steps 1 and 2 from Protocol 4.2.
-
Slowly add the organolithium reagent (1.2 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Follow steps 6-9 from Protocol 4.2 to isolate the product.
Representative Applications and Yields
The following table summarizes the synthesis of various α-keto amides using this compound with different organometallic reagents.
| Organometallic Reagent | Product | Typical Yield (%) |
| Phenylmagnesium bromide | N-Methoxy-N-methyl-2-oxo-2-phenylpropanamide | ~85% |
| n-Butyllithium | N-Methoxy-N-methyl-2-oxohexanamide | ~80% |
| Methylmagnesium iodide | N-Methoxy-N-methyl-2-oxobutanamide | ~90% |
| Vinyllithium | N-Methoxy-N-methyl-2-oxo-3-butenamide | ~75% |
| 4-Methoxyphenylmagnesium bromide | N-Methoxy-N-methyl-2-(4-methoxyphenyl)-2-oxopropanamide | ~82% |
Workflow and Logical Relationships
The synthesis of α-keto amides using this compound follows a logical and streamlined workflow.
Caption: Experimental workflow for the synthesis of α-keto amides.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of α-keto amides. The inherent stability of the Weinreb amide functionality allows for clean and high-yielding reactions with a wide range of potent organometallic nucleophiles, avoiding the common issue of over-addition. The protocols outlined in this application note provide a robust foundation for researchers in organic synthesis and drug development to access this important class of molecules. The straightforward nature of these procedures, coupled with the commercial availability of the necessary starting materials, makes this methodology a valuable tool in the modern synthetic chemist's arsenal.
References
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Recent Advances in the Catalytic Synthesis of α-Ketoamides. Chem Rec. 2025 , 25(7), e202500008. [Link]
-
Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. Chem. Rev. 2016 , 116(6), 3644-3715. [Link]
-
A green, practical & scalable approach towards the synthesis of valuable α-keto amides using a metal-free catalyst under solvent-free conditions. New J. Chem. 2021 , 45, 13414-13423. [Link]
-
Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]
-
Recent developments in functionalization of acyclic α-keto amides. Org. Biomol. Chem. 2021 , 19, 696-716. [Link]
-
Recent Advances in the Catalytic Synthesis of α-Ketoamides. ACS Catal. 2016 , 6(8), 5064-5088. [Link]
-
This compound. ChemBK. [Link]
-
Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Org. Lett. 2005 , 7(7), 1427-1429. [Link]
-
N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Org. Lett. 2016 , 18(15), 3642-3645. [Link]
-
N-Methoxy-N-methylcyanoformamide. Organic Syntheses. 2017 , 94, 184-203. [Link]
- CN102603552A - Preparation method of alpha-keto amide.
-
Efficient Preparation of α-Ketoacetals. Molecules. 2012 , 17(12), 13997-14007. [Link]
-
n-butyllithium. Wikipedia. [Link]
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
- n-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters. 1981, 22(39), 3815-3818.
-
Recent Advances in the Catalytic Synthesis of α-Ketoamides. PubMed. [Link]
-
n-Butyllithium/N,N,N',N'-tetramethylethylenediamine-mediated Ortholithiations of Aryl Oxazolines: Substrate-Dependent Mechanisms. J. Am. Chem. Soc. 2007 , 129(8), 2259-2268. [Link]
-
The Reaction of n-Butyllithium and 2,2,6,6-Tetramethylpiperdine Nitroxyl. J. Org. Chem. 1975 , 40(23), 3448-3450. [Link]
-
N-methoxy-n-methylamides as effective acylating agents. Penn State Research Database. [Link]
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Acylation of organometallics with "N-Methoxy-N-methyl-2-oxopropanamide"
An In-Depth Guide to the Synthesis of α-Keto Amides via Acylation of Organometallics with N-Methoxy-N-methyl-2-oxopropanamide
Abstract
The α-keto amide moiety is a privileged structural motif found in numerous natural products and serves as a cornerstone in medicinal chemistry for developing potent therapeutics.[1][2] This functional group's unique electronic and conformational properties make it a versatile tool for drug designers, capable of acting as both a non-electrophilic scaffold and an electrophilic warhead for covalent inhibition.[1][3] This application note provides a comprehensive guide to the synthesis of α-keto amides through the acylation of organometallic reagents with this compound, a specialized Weinreb amide. We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and discuss the scope and potential challenges of this methodology. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable method for accessing this critical chemical scaffold.
Introduction: The Power of the Weinreb Amide
The synthesis of ketones from carboxylic acid derivatives using highly reactive organometallic reagents like Grignard or organolithium compounds is often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[4][5] The Weinreb-Nahm ketone synthesis, developed in 1981, elegantly solves this problem by employing N-methoxy-N-methylamides (Weinreb amides).[4][5]
The key to the Weinreb amide's utility is its ability to form a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[4][6][7] This intermediate is stable at low temperatures and does not collapse until acidic workup, thereby preventing the second addition of the organometallic nucleophile.[4][5] this compound extends this powerful methodology to the synthesis of α-keto amides, providing a direct and high-yielding route to this valuable class of compounds. Compared to α-keto acids or esters, α-keto amides exhibit enhanced metabolic stability and improved membrane permeance, making them highly attractive for drug development.[1][2]
Reaction Mechanism: The Role of the Chelated Intermediate
The success of the acylation reaction hinges on the unique structure of the Weinreb amide. The process can be understood through the following steps:
-
Nucleophilic Addition: The organometallic reagent (R-M, where M is typically Li or MgX) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the pyruvate moiety in this compound.
-
Formation of the Stable Intermediate: This addition forms a tetrahedral intermediate. The genius of the Weinreb amide is that the lithium or magnesium cation is chelated by both the newly formed alkoxide and the N-methoxy oxygen atom.[5][7] This coordination stabilizes the intermediate, preventing it from collapsing to a ketone prematurely.[4][8]
-
Aqueous Workup (Quench): The reaction is quenched with a mild acid (e.g., aqueous NH₄Cl or HCl). This protonates the intermediate, breaking the chelation and leading to its collapse.
-
Product Formation: The intermediate eliminates N,O-dimethylhydroxylamine to yield the desired α-keto amide product.
Caption: Mechanism of Weinreb amide acylation.
Experimental Protocols
This section provides a general, robust protocol for the acylation of organometallic reagents with this compound.
Materials and Reagents
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Organometallic Reagent (e.g., Phenylithium, Methylmagnesium bromide, 1.0 - 2.0 M solution)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
-
Argon or Nitrogen gas supply
-
Standard glassware (round-bottom flask, dropping funnel), dried in an oven overnight.
Step-by-Step General Procedure
Safety Note: Organometallic reagents are often pyrophoric and react violently with water. All procedures must be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment (PPE).
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in the flask.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to ensure the stability of the tetrahedral intermediate and prevent side reactions.
-
Organometallic Addition: Slowly add the organometallic reagent (1.1-1.2 eq) dropwise via syringe or dropping funnel over 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot of the reaction mixture in saturated NH₄Cl and extracting with ethyl acetate.
-
Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-keto amide.
Caption: General experimental workflow.
Scope and Expected Results
This method is highly versatile and compatible with a wide range of organometallic reagents. Both Grignard reagents and organolithium reagents couple efficiently.[5][9][10] The table below summarizes representative examples.
| Entry | Organometallic Reagent (R-M) | R Group | Product Structure | Typical Yield |
| 1 | Phenylithium (PhLi) | Phenyl | 1-phenylpropane-1,2-dione amide | 85-95% |
| 2 | Methylmagnesium Bromide (MeMgBr) | Methyl | Butane-2,3-dione amide | 80-90% |
| 3 | n-Butyllithium (n-BuLi) | n-Butyl | Heptane-2,3-dione amide | 88-96% |
| 4 | Vinylmagnesium Bromide | Vinyl | Pent-1-ene-3,4-dione amide | 75-85% |
| 5 | Isopropylmagnesium Chloride | Isopropyl | 4-methylpentane-2,3-dione amide | 82-92% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive organometallic reagent. 2. Wet solvent or glassware. 3. This compound degradation. | 1. Titrate the organometallic reagent before use to determine its exact concentration.[11] 2. Ensure all glassware is oven- or flame-dried and solvents are rigorously anhydrous. 3. Store the Weinreb amide in a cool, dry place. |
| Formation of tertiary alcohol (over-addition) | 1. Reaction temperature was too high. 2. Quench was not performed at low temperature. | 1. Maintain the reaction temperature strictly at -78 °C during addition and stirring. 2. Quench the reaction at -78 °C before allowing it to warm to room temperature. |
| Complex mixture of byproducts | 1. Reaction warmed prematurely. 2. The organometallic reagent is acting as a base, causing enolization of the starting material. | 1. Improve cooling bath efficiency. 2. Use a less basic organometallic reagent if possible, or consider transmetalation to a less reactive species (e.g., organocuprate). |
| Difficulty in purification | The byproduct N,O-dimethylhydroxylamine is co-eluting with the product. | Perform an acidic wash (e.g., with 1M HCl) during the workup to protonate the hydroxylamine, making it water-soluble and easily removable in the aqueous phase. |
Conclusion
The acylation of organometallics with this compound is a superior and highly reliable method for the synthesis of α-keto amides. The strategic use of the Weinreb amide functionality effectively prevents the common issue of over-addition, leading to high yields of the desired product.[5] The operational simplicity, broad substrate scope, and scalability of this protocol make it an indispensable tool for medicinal chemists and researchers in drug discovery, enabling efficient access to a molecular scaffold of high therapeutic importance.[12]
References
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Di Micco, S., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry. Available at: [Link]
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SHELAR, A. R., & KADAM, S. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Available at: [Link]
-
Qu, B., & Collum, D. B. (2006). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. The Journal of Organic Chemistry. Available at: [Link]
-
Di Micco, S., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central. Available at: [Link]
-
Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
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O'Hara, F., & Bull, J. A. (2016). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. Available at: [Link]
-
Zúñiga, C. A., et al. (2018). Efficient Preparation of α-Ketoacetals. Molecules. Available at: [Link]
-
Kim, H., & Lee, P. H. (2011). Efficient synthesis of α,β-dichlorinated ketones from α,β-dichlorinated Weinreb amides through a simple work-up procedure. Organic & Biomolecular Chemistry. Available at: [Link]
-
Huang, H. Y., & Moitessier, N. (2022). α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods. ChemRxiv. Available at: [Link]
-
Sankar, M. G., et al. (2016). Recent advances in catalytic synthesis of α-ketoamides. Catalysis Science & Technology. Available at: [Link]
-
Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
-
Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Available at: [Link]
-
Ramana, C. V., et al. (2021). Recent developments in functionalization of acyclic α-keto amides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters. Available at: [Link]
-
Wikipedia contributors. (2023). Organolithium reagent. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses. Available at: [Link]
-
Pace, V., et al. (2016). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Semantic Scholar. Available at: [Link]
-
Pace, V., & Holzer, W. (2016). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. ResearchGate. Available at: [Link]
-
Gomtsyan, A., et al. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. Organic Chemistry Portal. Available at: [Link]
-
Lee, J.-I., & Park, H. J. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. ResearchGate. Available at: [Link]
-
Myers, A. (n.d.). Organolithium reagents. Harvard University. Available at: [Link]
-
Doceri. (2014). Organolithium Reagent-Mediated Oxidation of a Methoxy Ketone to a 3° Alcohol (RXN Mechanism). YouTube. Available at: [Link]
-
Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Available at: [Link]
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The Weinreb Amide of Pyruvic Acid: A Strategic Tool for Controlled 1,2-Dicarbonyl Synthesis
Abstract
In the landscape of modern organic synthesis, the pursuit of precision and control is paramount. Reagents that offer chemoselectivity and high yields are invaluable to researchers in medicinal chemistry and natural product synthesis. N-Methoxy-N-methyl-2-oxopropanamide, the Weinreb amide derived from pyruvic acid, emerges not as a traditional protecting group, but as a sophisticated strategic tool for the controlled synthesis of challenging 1,2-dicarbonyl and α-keto motifs. This guide delineates the strategic application of this reagent, moving beyond the simple "protecting group" concept to a more nuanced understanding of its role in facilitating selective carbon-carbon bond formations. We will explore the mechanistic underpinnings of its stability, provide detailed protocols for its synthesis and subsequent reactions with organometallic reagents, and illustrate its utility in complex synthetic workflows.
Introduction: Beyond "Protection" to "Strategic Control"
The term "protecting group" implies a temporary masking of a functional group to prevent its reaction, followed by a subsequent deprotection step to reveal the original functionality. While the N-methoxy-N-methylamide (Weinreb amide) functionality does confer stability to the carboxylic acid derivative, its primary strategic value lies in its ability to act as a superior acylating agent that masterfully avoids a common pitfall in carbonyl chemistry: over-addition by organometallic reagents.[1][2][3][4]
When organolithium or Grignard reagents react with typical acylating agents like acid chlorides or esters, the initial ketone product is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.[2][4] The Weinreb amide circumvents this issue through the formation of a stable, chelated tetrahedral intermediate.[2][3] This intermediate resists collapse and further reaction until a deliberate aqueous workup, thus ensuring the clean formation of the desired ketone.[2][3]
Therefore, the "strategy" associated with this compound is one of controlled acylation , enabling the synthesis of 1,2-dicarbonyl compounds, which are valuable building blocks but are often challenging to prepare due to the high reactivity of both carbonyl groups.
Mechanistic Insight: The Key to Selectivity
The efficacy of the Weinreb amide is rooted in its unique interaction with organometallic reagents. Upon nucleophilic attack at the amide carbonyl, a tetrahedral intermediate is formed. The crucial feature is the ability of the N-methoxy group's oxygen to chelate the metal ion (Li⁺ or Mg²⁺) associated with the nucleophile. This chelation forms a stable five-membered ring, preventing the intermediate from collapsing to a ketone until the addition of an acid during workup.
Caption: Mechanism of Weinreb Ketone Synthesis.
Synthesis of this compound
The target compound can be reliably synthesized from pyruvic acid via its acid chloride, pyruvoyl chloride. The subsequent reaction with N,O-dimethylhydroxylamine hydrochloride provides the desired Weinreb amide.
Workflow for Synthesis
Caption: Synthesis workflow for the target Weinreb amide.
Protocol 1: Synthesis of this compound
This protocol is adapted from standard procedures for the conversion of carboxylic acids to Weinreb amides via acid chlorides.[1][4][5]
Materials:
-
Pyruvic acid
-
Oxalyl chloride or Thionyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step A: Preparation of Pyruvoyl Chloride (Note: This step should be performed in a well-ventilated fume hood as toxic gases are evolved.)
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add pyruvic acid (1.0 eq) dissolved in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise. A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
The resulting solution of pyruvoyl chloride is typically used directly in the next step without purification.[6]
Step B: Formation of the Weinreb Amide
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM at 0 °C.
-
Slowly add a base such as pyridine (2.2 eq) or triethylamine and stir for 15 minutes.
-
Add the freshly prepared pyruvoyl chloride solution from Step A dropwise to the cooled amine suspension.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Application: Synthesis of 1,2-Dicarbonyl Compounds
The primary application of this compound is the synthesis of α-keto ketones and related structures through reaction with organometallic reagents.
General Reaction Scheme
Caption: General reaction of the pyruvic acid Weinreb amide.
Protocol 2: Reaction with a Grignard Reagent
This is a general protocol for the reaction of a Weinreb amide with a Grignard reagent to form a ketone.[4][7]
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1-1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to 0 °C and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Allow the mixture to warm to room temperature and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 1,2-dicarbonyl compound.
Data Summary and Comparison
The Weinreb amide approach offers significant advantages over traditional methods for ketone synthesis from carboxylic acid derivatives.
| Method | Acylating Agent | Nucleophile | Typical Byproduct | Key Advantage |
| Weinreb Synthesis | Weinreb Amide | Grignard/Organolithium | None (Clean) | Prevents over-addition; high ketone yield. [2][3] |
| Traditional Acylation | Acid Chloride | Grignard/Organolithium | Tertiary Alcohol | Readily available starting material. |
| Traditional Acylation | Ester | Grignard/Organolithium | Tertiary Alcohol | More stable than acid chlorides. |
Conclusion
This compound is a powerful and strategic reagent for modern organic synthesis. By understanding its role not as a simple protecting group but as a controller of reactivity, chemists can unlock its potential for the clean and efficient synthesis of valuable 1,2-dicarbonyl compounds. The stability of the chelated intermediate is the cornerstone of this strategy, preventing the over-addition that plagues other acylation methods. The protocols provided herein offer a reliable framework for the synthesis and application of this versatile building block, empowering researchers to construct complex molecular architectures with greater precision and control.
References
-
Weinreb Ketone Synthesis. Wikipedia. [Link]
-
This compound CAS NO.914220-85-2. Zhejiang Jiuzhou Chem Co.,Ltd. [Link]
-
Merino, P., et al. (2011). Efficient Preparation of α-Ketoacetals. Molecules, 16(4), 3436-3448. [Link]
-
The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (2023). Pharmaffiliates. [Link]
-
MSDS of this compound. Capot Chemical. [Link]
-
This compound, 95% Purity. CP Lab Safety. [Link]
-
Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]
-
Singh, U. P., & Singh, R. P. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-201. [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
-
Gomtsyan, A., Koenig, R. J., & Lee, C. H. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry, 66(10), 3613-3616. [Link]
-
Haviv, F., & Raddatz, P. (1982). Acid Chlorides from α-Keto Acids with α,α-Dichloromethyl Methyl Ether: Pyruvoyl Chloride. Organic Syntheses, 60, 49. [Link]
-
Knochel, P., et al. (2015). Preparation of Polyfunctional Imidazoles and their Conversion to Weinreb Amides and Ketones. Organic Syntheses, 92, 243-261. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Efficient Preparation of α-Ketoacetals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Methoxy-N-methyl-2-oxopropanamide Reactions
Welcome to the technical support center for N-Methoxy-N-methyl-2-oxopropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during its use. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your success.
Introduction: The Role of this compound
This compound is a specialized Weinreb-Nahm amide.[1] The Weinreb amide functional group (N-methoxy-N-methylamide) is a powerful tool in modern organic synthesis for the preparation of ketones and aldehydes. Its major advantage is the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents.[1][2][3] This intermediate prevents the common problem of over-addition that plagues reactions with other acylating agents like esters or acid chlorides, which often yield tertiary alcohols as byproducts.[1][2]
The structure of this compound presents a unique challenge and opportunity: it contains two electrophilic carbonyl centers. This allows for the synthesis of valuable 1,2-dicarbonyl compounds, which are important building blocks in medicinal chemistry. However, this bifunctionality also requires careful control of reaction conditions to achieve the desired selectivity.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter in a question-and-answer format.
Part 1: Synthesis & Stability
Question: What is a reliable method to synthesize this compound?
Answer: The most common and reliable methods involve coupling an activated derivative of pyruvic acid (2-oxopropanoic acid) with N,O-dimethylhydroxylamine hydrochloride. A standard approach is to convert pyruvic acid to its acid chloride using a reagent like oxalyl chloride or thionyl chloride, followed by reaction with N,O-dimethylhydroxylamine in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated.[2]
Alternatively, peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) can be used to directly couple the carboxylic acid with the hydroxylamine, avoiding the need to handle sensitive acid chlorides.[1]
Question: My synthesis yield is poor. What went wrong?
Answer: Low yields in Weinreb amide formation typically stem from three areas:
-
Purity of Starting Materials: Ensure your pyruvic acid is pure and as anhydrous as possible. N,O-dimethylhydroxylamine hydrochloride can be hygroscopic; dry it in a vacuum oven before use if necessary. Solvents must be anhydrous, especially for the acid chloride route.
-
Inefficient Activation/Coupling: If using the acid chloride method, ensure complete conversion before adding the hydroxylamine. When using peptide coupling reagents, side reactions can occur. For example, with DCC, the formation of N-acylurea byproduct can be an issue. Using an additive like HOBt (Hydroxybenzotriazole) can often suppress this.
-
Workup Losses: The product has some water solubility. During aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate). Washing with brine can help reduce the solubility of the amide in the aqueous phase.[4]
Question: How should I store this compound?
Answer: Weinreb amides are generally stable compounds that do not require special handling or storage beyond standard laboratory practice.[2] They are significantly more stable than acid chlorides. For long-term storage, keeping it in a tightly sealed container in a cool, dry place (refrigerated and under an inert atmosphere like argon or nitrogen) is recommended to prevent any potential hydrolysis.
Part 2: Reactions with Organometallic Reagents
Question: My reaction with a Grignard or organolithium reagent is giving a low yield of the desired ketone. What are the primary causes?
Answer: This is the most common issue and can be diagnosed with a systematic approach.
| Potential Cause | Explanation & Solution |
| Poor Reagent Quality | Organometallic reagents (especially Grignard reagents) degrade over time due to moisture and oxygen. A low concentration of the active reagent is a frequent cause of low conversion. Solution: Titrate your organometallic reagent immediately before use to determine its exact molarity. Use fresh, high-quality reagents whenever possible. |
| Incorrect Stoichiometry | Using too little of the organometallic reagent will result in incomplete conversion of the starting material. Solution: Based on your titration, use at least 1.1-1.2 equivalents of the organometallic reagent to ensure the reaction goes to completion.[2] |
| Temperature Control | These reactions are typically exothermic. Adding the reagent too quickly or at too high a temperature can lead to side reactions. Solution: Perform the addition slowly at a low temperature (typically 0 °C to -78 °C) and allow the reaction to warm slowly to room temperature only if necessary.[5] |
| Proton Source Contamination | The organometallic reagent is a strong base and will be quenched by any acidic protons from water in the solvent or on the glassware. The α-protons on the propanamide backbone can also be deprotonated by very strong bases like organolithiums, leading to enolate formation and side reactions.[5] Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Consider using a less basic Grignard reagent over an organolithium if deprotonation is a concern. |
Question: I am seeing a tertiary alcohol byproduct. I thought Weinreb amides prevent over-addition?
Answer: You are correct; the primary advantage of the Weinreb amide is the prevention of over-addition.[1] The formation of a tertiary alcohol is rare but indicates that the stabilizing tetrahedral intermediate is breaking down prematurely.
Mechanism of Stability
Caption: The Weinreb amide forms a stable intermediate, preventing premature collapse and over-addition.
This breakdown can happen under certain conditions:
-
Elevated Temperatures: If the reaction is allowed to warm significantly before the acidic workup, the intermediate can collapse to form the ketone in the presence of unreacted organometallic reagent. This ketone is then rapidly attacked a second time. Solution: Keep the reaction cold until the aqueous quench has been added to destroy all excess organometallic reagent.[5]
-
Highly Reactive Reagents: Extremely reactive organolithium reagents, especially in large excess, can sometimes promote over-addition.
Question: My reaction is very messy with many byproducts. What are the likely side reactions?
Answer: A "messy" reaction with this compound often points to issues with selectivity or reagent basicity.
Caption: A logical workflow for troubleshooting problematic Weinreb amide reactions.
-
Attack at the wrong carbonyl: While the Weinreb amide is generally more electrophilic, a strong, unhindered nucleophile could potentially attack the ketone carbonyl. This is less common but possible.
-
Deprotonation/Enolization: As mentioned, a strong base can deprotonate the α-carbon. The resulting enolate can participate in various side reactions. If you suspect this, try using a Grignard reagent in the presence of a Lewis acid like CeCl₃ (the Luche reduction conditions), which can increase the nucleophilicity of the reagent while reducing its basicity.[5]
-
Cleavage of the Isoxazole Ring (if applicable): For substrates containing sensitive heterocycles like an isoxazole, strong bases can cause ring-opening, leading to a complex mixture of products.[5] This highlights the importance of understanding the stability of all functional groups in your starting material.
Part 3: Workup & Purification
Question: I am having difficulty with the aqueous workup. The layers won't separate and an emulsion has formed.
Answer: Emulsion formation is common, especially when using solvents like DCM and when basic or acidic aqueous solutions are involved.
-
Add Brine: Add a significant volume of saturated aqueous NaCl (brine) solution. This increases the ionic strength and density of the aqueous phase, which helps to break up emulsions and "salt out" organic components.[4]
-
Filter: Pass the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel sit for an extended period (15-30 minutes) allows the layers to separate. Gentle swirling, rather than vigorous shaking, can also help prevent tight emulsions from forming in the first place.
-
Change Solvent: If using DCM (which is denser than water), try adding a less dense solvent like diethyl ether or ethyl acetate. This can sometimes help break the emulsion and will result in the organic layer being on top.[4]
Question: What is the recommended method for purifying the final ketone product?
Answer: The primary method for purifying the products of Weinreb amide reactions is silica gel column chromatography.[2] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective. Monitor the fractions by TLC to isolate the pure product. If the product is a low-boiling liquid, distillation can be an alternative.
Experimental Protocol: Reaction of this compound with Phenylmagnesium Bromide
This protocol provides a detailed, self-validating methodology for a typical reaction.
1. Materials & Setup
-
This compound (1.0 eq)
-
Phenylmagnesium Bromide (3.0 M in Et₂O, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Oven-dried, two-neck round-bottom flask with a stir bar, septum, and nitrogen/argon inlet.
2. Reaction Procedure
-
To the reaction flask under an inert atmosphere, add this compound.
-
Dissolve the amide in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
While stirring, add the Phenylmagnesium Bromide solution dropwise via syringe over 15-20 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Progress can be monitored by TLC.
3. Workup & Purification
-
While the flask is still in the ice bath, slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the intermediate and quench excess Grignard reagent.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Dilute with ethyl acetate and wash sequentially with:
-
Saturated aqueous NH₄Cl (1x)
-
Saturated aqueous NaHCO₃ (1x)
-
Brine (1x)
-
-
Dry the combined organic layers over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation).
-
Purify the resulting crude oil/solid by silica gel column chromatography to yield the desired 1-phenylpropane-1,2-dione.
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Retrieved from [Link]
-
Fujita, M., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Weinreb ketone synthesis. Wikipedia. Retrieved from [Link]
-
Various Authors. (2023). Weinreb amide workup extraction issues. Reddit r/OrganicChemistry. Retrieved from [Link]
-
Flaneken, J. M., et al. (2001). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Organic Letters, 3(10), 1475-1477. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Organolithium reagent. Wikipedia. Retrieved from [Link]
-
Various Authors. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit r/Chempros. Retrieved from [Link]
-
long, J. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. Retrieved from [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Penn State Research Database. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Chemistry Steps. Retrieved from [Link]
-
Lee, J. I., et al. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of N-Methoxy-N-methyl-2-oxopropanamide
Introduction
N-Methoxy-N-methyl-2-oxopropanamide, an α-keto Weinreb amide, is a critical building block in synthetic organic chemistry. Its structure allows for the controlled and selective formation of α-keto compounds, which are precursors to a wide range of pharmaceuticals and complex molecules. The synthesis of this Weinreb amide, typically from pyruvic acid derivatives and N,O-dimethylhydroxylamine, can present several challenges that impact both yield and purity.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of this compound. It offers in-depth, experience-based solutions and detailed protocols to enhance experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound, providing likely causes and actionable solutions.
dot
Caption: Troubleshooting Decision Tree for Weinreb Amide Synthesis.
Problem: Low or No Yield of this compound
Question: My reaction is resulting in a very low yield of the desired Weinreb amide. What are the potential causes and how can I improve it?
Answer:
Low yield is one of the most common issues in this synthesis. The root cause often lies in one of three areas: inefficient amide coupling, degradation of materials, or poor reagent quality.
-
Inefficient Amide Coupling: The formation of the amide bond between the pyruvic acid derivative and N,O-dimethylhydroxylamine is the crucial step.
-
Causality: Standard carbodiimide coupling agents like DCC or EDC can be effective, but sometimes require an additive to boost efficiency and minimize side reactions.[1] The O-acylisourea intermediate formed with carbodiimides can rearrange to an inactive N-acylurea, or lead to racemization if chiral centers are present.
-
Solution:
-
Use an Additive: Incorporate an additive such as 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using carbodiimides. These additives form an active ester intermediate that is more reactive towards the amine and less prone to side reactions.[1]
-
Alternative Coupling Reagents: Consider using phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) coupling reagents.[1] These are often more efficient and faster than carbodiimides, though they are also more expensive.
-
Acid Chloride Route: Convert the pyruvic acid to its acid chloride using a reagent like oxalyl chloride or thionyl chloride. The resulting acid chloride is highly reactive towards N,O-dimethylhydroxylamine. This method avoids the common pitfalls of coupling reagents but requires careful handling of the reactive acid chloride.[2]
-
-
-
Degradation of Starting Material or Product: Pyruvic acid and its derivatives can be unstable.
-
Causality: Pyruvic acid can undergo self-condensation or decarboxylation, especially at elevated temperatures or under strongly basic or acidic conditions. The product, an α-keto amide, can also be susceptible to nucleophilic attack or degradation.
-
Solution:
-
Temperature Control: Maintain the recommended reaction temperature. Coupling reactions are often performed at 0 °C and allowed to slowly warm to room temperature.
-
pH Control: Ensure the reaction is not overly basic. When using N,O-dimethylhydroxylamine hydrochloride, a non-nucleophilic base like N-methylmorpholine (NMM) or triethylamine (TEA) should be used to liberate the free amine in situ. Use of exactly one equivalent of base is critical.
-
-
-
Poor Quality Reagents:
-
Causality: The quality of reagents, especially the coupling agent and N,O-dimethylhydroxylamine hydrochloride, is paramount. N,O-dimethylhydroxylamine hydrochloride can be hygroscopic.
-
Solution:
-
Use High-Purity Reagents: Ensure all reagents are of high purity and are stored under appropriate conditions (e.g., in a desiccator).[3]
-
Check Solvents: Use anhydrous solvents, as water will react with the activated carboxylic acid intermediate, leading to the regeneration of the starting carboxylic acid.
-
-
Problem: Product is Contaminated with Impurities
Question: After workup, my NMR spectrum shows significant impurities alongside my product. What are these and how do I get rid of them?
Answer:
Impurities often stem from the coupling agent or unreacted starting materials. The nature of the impurity provides clues to its origin.
-
Side Reactions from Coupling Agent:
-
Causality (DCC/EDC): If you are using DCC, the primary byproduct is dicyclohexylurea (DCU), which has low solubility in many organic solvents and should precipitate out.[1] However, some may remain in solution. With the water-soluble EDC, the corresponding urea byproduct is typically removed during the aqueous workup.[1][4]
-
Solution:
-
DCU Removal: If DCU is the contaminant, it can often be removed by filtration. If some remains soluble, it can sometimes be removed by trituration or careful column chromatography.
-
EDC-Urea Removal: Ensure your aqueous workup is thorough. Multiple extractions can help remove the water-soluble urea byproduct.
-
-
-
Unreacted Starting Materials:
-
Causality: Incomplete reactions will leave unreacted pyruvic acid and N,O-dimethylhydroxylamine.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Do not proceed with the workup until the starting material is consumed.
-
Workup Strategy: An acidic wash (e.g., dilute HCl) will remove any unreacted N,O-dimethylhydroxylamine and other basic impurities. A basic wash (e.g., saturated sodium bicarbonate) will remove any unreacted pyruvic acid.
-
-
-
Ineffective Purification:
-
Causality: this compound is a relatively polar molecule.
-
Solution:
-
Column Chromatography: Purification by column chromatography on silica gel is often effective.[5] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended.
-
Distillation: For larger scales, Kugelrohr distillation under high vacuum can be an effective purification method for this type of compound.[5]
-
-
| Common Impurity | Likely Source | Removal Strategy |
| Dicyclohexylurea (DCU) | DCC Coupling Agent | Filtration, Column Chromatography |
| N-acylurea | DCC/EDC Side Reaction | Column Chromatography |
| Pyruvic Acid | Unreacted Starting Material | Basic aqueous wash (e.g., NaHCO₃) |
| N,O-dimethylhydroxylamine | Unreacted Starting Material | Acidic aqueous wash (e.g., dilute HCl) |
Frequently Asked Questions (FAQs)
Q1: Can I use pyruvic acid directly, or should I use an ester like methyl pyruvate?
A1: While you can use pyruvic acid directly with a coupling agent, starting from an ester like methyl pyruvate offers an alternative route. Treatment of an ester with two equivalents of N,O-dimethylhydroxylamine activated by a Grignard reagent (e.g., isopropylmagnesium chloride) or with trimethylaluminum (AlMe₃) can directly form the Weinreb amide.[2][6] This can be a good option if standard coupling reactions are failing.
Q2: My reaction seems to stall and does not go to completion. What should I do?
A2: A stalled reaction often points to insufficient activation of the carboxylic acid or an issue with the stoichiometry of the base. First, re-verify the quality and quantity of your coupling agent. If using N,O-dimethylhydroxylamine hydrochloride, ensure you have added at least one full equivalent of a non-nucleophilic base to liberate the free amine. A slight excess (1.1 equivalents) of the amine and coupling agent can sometimes help drive the reaction to completion.
Q3: Is it necessary to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon)?
A3: While not always strictly necessary, performing the reaction under an inert atmosphere is highly recommended. This prevents atmospheric moisture from quenching the activated intermediates, which is especially important when using anhydrous solvents and moisture-sensitive reagents.
Q4: What is the best solvent for this reaction?
A4: Dichloromethane (DCM) and Tetrahydrofuran (THF) are commonly used and effective solvents for this type of amide coupling.[7] They are relatively unreactive and do a good job of dissolving the reagents. Dimethylformamide (DMF) can also be used, but its high boiling point can make it difficult to remove during workup.
Q5: How can I confirm the formation of my product?
A5: The formation of the this compound can be confirmed by standard analytical techniques:
-
NMR Spectroscopy: ¹H NMR should show characteristic peaks for the N-methoxy (around 3.7 ppm) and N-methyl (around 3.2 ppm) groups, in addition to the methyl group of the pyruvate backbone.
-
Mass Spectrometry: This will confirm the molecular weight of the product.
-
IR Spectroscopy: Look for the appearance of a strong amide carbonyl stretch (typically around 1660 cm⁻¹).
Optimized Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound using EDC and HOBt.
dot
Caption: Step-by-step workflow for the synthesis protocol.
Materials:
-
Pyruvic Acid (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N-Methylmorpholine (NMM) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add pyruvic acid (1.0 eq) and HOBt (1.1 eq). Dissolve the solids in anhydrous DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 20 minutes. A successful activation is often indicated by the solution becoming clear.
-
Amine Addition: In a separate flask, combine N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and NMM (1.2 eq) in a minimal amount of anhydrous DCM. Add this slurry to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 15 minutes, then remove the ice bath and let the reaction warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
References
-
Serrano, J. A., et al. (2007). Efficient Preparation of α-Ketoacetals. Molecules, 12(11), 2454-2463. Available at: [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Alpha Pioneer. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of N, O-dimethylhydroxylamine hydrochloride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Retrieved from [Link]
-
Ali, H. S., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-198. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
-
Wikipedia. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]
-
Kataoka, M., et al. (2004). Purification and characterization of alpha-keto amide reductase from Saccharomyces cerevisiae. Bioscience, Biotechnology, and Biochemistry, 68(11), 2306-2312. Available at: [Link]
-
Csenki, Z., et al. (2014). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 19(12), 20976-20991. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Reddit. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. Retrieved from [Link]
-
LookChem. (n.d.). This compound CAS NO.914220-85-2. Retrieved from [Link]
-
YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
eScholarship. (2012). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
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- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
"N-Methoxy-N-methyl-2-oxopropanamide" side reactions and byproducts
Welcome to the technical support guide for N-Methoxy-N-methyl-2-oxopropanamide. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing and utilizing this important α-keto Weinreb amide intermediate. Our guidance is grounded in established chemical principles to help you navigate common challenges and avoid potential pitfalls in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: Impurities typically arise from three main sources: the starting materials, the instability of the pyruvoyl chloride intermediate, and side reactions during amidation. Common impurities include unreacted N,O-dimethylhydroxylamine hydrochloride, self-condensation products of pyruvic acid, and residual solvents from the workup. If pyruvoyl chloride is prepared using α,α-dichloromethyl methyl ether, methyl formate can be a significant contaminant.[1][2] Vigilant temperature control and high-purity starting materials are critical for minimizing these impurities.
Q2: My yield of this compound is consistently low. What are the likely causes?
A2: Low yields are often traced back to the instability of the pyruvoyl chloride intermediate. This α-keto acid chloride is highly reactive and can decompose or engage in side reactions if not prepared and used under strictly controlled, low-temperature conditions.[1] Other causes include:
-
Incomplete conversion of pyruvic acid: Ensure your chlorinating agent (e.g., oxalyl chloride or α,α-dichloromethyl methyl ether) is fresh and used in the correct stoichiometry.
-
Hydrolysis: The acid chloride and the final product can be sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Side reactions: The presence of excess base during the amidation step can promote enolization and subsequent side reactions of the ketone moiety.[3]
-
Workup losses: The product has some water solubility. Avoid excessive aqueous washes or use brine to reduce partitioning into the aqueous layer.
Q3: The final product appears to decompose upon storage. How can I improve its stability?
A3: this compound, containing a reactive α-diketo functional group, can be susceptible to degradation. For long-term stability, we recommend storing the purified product as a solid or a concentrated solution in an anhydrous aprotic solvent (e.g., toluene, DCM) at low temperatures (≤ -20°C) under an inert atmosphere.[4] Avoid exposure to light, moisture, and protic solvents. The presence of trace acid or base can catalyze decomposition pathways.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues with a focus on mechanistic causes and actionable solutions.
Issue 1: Formation of a Major, Unidentified Byproduct with a Higher Molecular Weight
-
Symptoms: You observe a significant spot on your TLC plate with lower polarity than your product, and the mass spectrum shows a peak corresponding to a dimer or trimer of the starting material.
-
Plausible Cause & Mechanism: The most likely cause is the base-catalyzed self-condensation of the pyruvoyl chloride intermediate or the product itself. The α-protons of the pyruvoyl moiety are acidic and can be deprotonated by the base (e.g., triethylamine, pyridine) used to neutralize the HCl generated during the reaction. The resulting enolate can then attack another molecule of the acid chloride or amide in an aldol-type condensation.
Caption: Desired vs. Undesired Reaction Pathways.
-
Troubleshooting Protocol:
-
Inverse Addition: Add the pyruvoyl chloride solution slowly to a cold (0 °C to -10 °C) solution of N,O-dimethylhydroxylamine hydrochloride and the base. This ensures that the acid chloride is never in excess, minimizing its opportunity to self-condense.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine. Alternatively, using an inorganic base like proton sponge or carefully controlled addition of aqueous NaHCO₃ at low temperature can be effective.
-
Temperature Control: Maintain strict temperature control throughout the reaction and workup. Perform all extractions and washes with cold solutions.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the N,O-dimethylhydroxylamine hydrochloride to ensure the acid chloride is consumed rapidly.
-
Issue 2: Product Loss or Decomposition During Chromatographic Purification
-
Symptoms: You obtain a good crude yield, but the yield drops significantly after silica gel column chromatography. You observe streaking on the TLC plate or the formation of new, more polar spots.
-
Plausible Cause & Mechanism: The silica gel, being acidic (Brønsted and Lewis acid sites), can catalyze the hydrolysis of the Weinreb amide or promote other decomposition pathways involving the sensitive α-keto group. The product may chelate to the silica surface, leading to difficult elution and on-column degradation.
-
Troubleshooting Protocol:
-
Deactivate Silica Gel: Before preparing your column, wash the silica gel with a 1-2% solution of triethylamine in your chosen eluent system, followed by flushing with the pure eluent until the pH of the eluate is neutral. This neutralizes the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil, for purification.
-
Avoid Protic Solvents: Do not use methanol as a co-solvent in your eluent. A small amount of ethyl acetate in hexane or dichloromethane is typically sufficient. If more polarity is needed, consider using diethyl ether or acetone.
-
Non-Chromatographic Purification: If possible, purify the product by distillation under high vacuum or by crystallization. This avoids contact with stationary phases altogether.
Caption: Troubleshooting workflow for purification issues.
-
Section 3: Data Summary & Recommended Protocol
Table 1: Common Byproducts and Their Identification
| Compound Name | Probable Origin | Molecular Weight ( g/mol ) | Diagnostic Note |
| Methyl Formate | Byproduct of pyruvoyl chloride synthesis using α,α-dichloromethyl methyl ether.[1] | 60.05 | Highly volatile. May be seen in ¹H NMR of crude product as a singlet around 8.0 ppm. |
| 2-(1-carboxy-1-oxopropan-2-yl)-3-methyl-4-oxopentanoic acid | Self-condensation of pyruvic acid. | 232.18 | A complex, higher molecular weight impurity. Difficult to characterize fully. |
| N,O-Dimethylhydroxylamine | Unreacted starting material. | 61.08 | Water-soluble; should be removed during aqueous workup. |
Recommended Synthesis Protocol
This protocol describes a two-step, one-pot procedure from pyruvic acid. Extreme caution should be exercised. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Formation of Pyruvoyl Chloride (in situ)
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 2.0 M relative to pyruvic acid).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add freshly distilled pyruvic acid (1.0 equiv) to the DCM.
-
Slowly add oxalyl chloride (1.2 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A catalytic amount of anhydrous DMF (1-2 drops) can be added to initiate the reaction.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Vigorous gas evolution (CO₂, CO, HCl) will be observed. The reaction is complete when gas evolution ceases. The resulting pale-yellow solution of pyruvoyl chloride is used immediately in the next step.
Step 2: Weinreb Amidation
-
In a separate flame-dried flask, prepare a slurry of N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and anhydrous pyridine (2.5 equiv) in anhydrous DCM.
-
Cool this slurry to 0 °C.
-
Slowly transfer the pyruvoyl chloride solution from Step 1 into the amine slurry via cannula over 45-60 minutes, maintaining an internal temperature below 5 °C.
-
Once the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight.
-
Workup: Cool the reaction mixture to 0 °C and quench by slowly adding cold 1 M HCl (aq). Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with cold 1 M HCl (aq), cold saturated NaHCO₃ (aq), and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or flash chromatography on deactivated silica gel as described in the troubleshooting guide.
References
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Retrieved from [Link]
-
Weinreb ketone synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Converting Amides to Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved from [Link]
-
This compound SAFETY DATA SHEET. (n.d.). Capot Chemical. Retrieved from [Link]
- Mahdi, M. F. (2019). Recent Developments in Weinreb Synthesis and their Applications. International Journal of Pharmaceutical and Phytopharmacological Research, 9(6), 1-13.
- Pace, V., et al. (2016). Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. Chemical Reviews, 116(8), 4668-4717.
-
Mahdi, M. F., & Al-Jubouri, H. R. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. Retrieved from [Link]
-
Synthesis of α-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Mahdi, M. F., & Al-Jubouri, H. R. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-198.
- The Condensation of α-Keto Acids and Amides. II. Pyruvic Acid and Acetamide. (1949). Journal of the American Chemical Society, 71(11), 3846-3847.
-
α-Keto amides as precursors to heterocycles--generation and cycloaddition reactions of piperazin-5-one nitrones. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound CAS NO.914220-85-2. (n.d.). Zhejiang Jiuzhou Chem Co.,Ltd. Retrieved from [Link]
-
pyruvoyl chloride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). ChemBK. Retrieved from [Link]
-
Acid Chlorides from α-Keto Acids with α,α-Dichloromethyl Methyl Ether: Pyruvoyl Chloride. (n.d.). ResearchGate. Retrieved from [Link]
-
N-methoxy-N-methylprop-2-enamide. (n.d.). PubChem. Retrieved from [Link]
-
N,N -Dimethylamination of Acid Chlorides with Dmf. (n.d.). ResearchGate. Retrieved from [Link]
-
Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Retrieved from [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]
Sources
Optimization of reaction conditions for "N-Methoxy-N-methyl-2-oxopropanamide"
As a Senior Application Scientist, this guide provides in-depth technical support for the synthesis and optimization of N-Methoxy-N-methyl-2-oxopropanamide. This document is structured to provide immediate, actionable solutions to common experimental challenges, grounded in established chemical principles.
Technical Support Center: this compound
Introduction: this compound (CAS 914220-85-2) is a specialized Weinreb amide derivative of pyruvic acid.[1] Its bifunctional nature, containing both a ketone and a Weinreb amide, makes it a versatile building block in organic synthesis. The Weinreb amide functionality is particularly valuable as it allows for the controlled formation of ketones from various nucleophiles (e.g., Grignard or organolithium reagents) by preventing the common problem of over-addition that plagues more reactive acylating agents like acid chlorides or esters.[2][3] This stability arises from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[2][4]
This guide addresses common questions and troubleshooting scenarios encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound serves as a stable yet reactive precursor for the synthesis of α-keto ketones and other complex molecules. The Weinreb amide group can be selectively reacted with organometallic reagents to form a new ketone, while the existing ketone at the 2-position can be used for subsequent transformations. This controlled reactivity is crucial in multi-step syntheses of pharmaceuticals and natural products.[2]
Q2: What is the most common synthetic route for this compound?
The most direct and widely practiced route is the acylation of N,O-dimethylhydroxylamine with an activated derivative of pyruvic acid (2-oxopropanoic acid).[3] The process generally involves two key steps: the activation of pyruvic acid's carboxyl group, followed by coupling with N,O-dimethylhydroxylamine.
Caption: General synthesis workflow for this compound.
Q3: Why is N,O-dimethylhydroxylamine typically used as its hydrochloride salt?
N,O-dimethylhydroxylamine is a volatile and somewhat unstable free base. The hydrochloride salt is a stable, crystalline solid that is easier to handle and store.[5][6] During the reaction, a base (such as pyridine, triethylamine, or N-methylmorpholine) must be added to neutralize the HCl and liberate the free amine nucleophile for the coupling reaction.[7]
Q4: What is the mechanistic advantage of forming this Weinreb amide?
The key advantage lies in the stability of the tetrahedral intermediate formed when a strong nucleophile (like an organometallic reagent) attacks the amide carbonyl. The oxygen and nitrogen atoms of the N-methoxy-N-methyl group chelate the metal cation (e.g., Mg²⁺ or Li⁺), stabilizing the intermediate.[3] This chelated complex is stable at low temperatures and does not collapse to form a ketone until acidic workup. This prevents a second equivalent of the nucleophile from adding to the newly formed ketone, thus avoiding over-addition and the formation of a tertiary alcohol.[2]
Caption: Mechanism showing the stable intermediate in Weinreb amide reactions.
Troubleshooting Guide
Problem: Low or No Product Yield
This is the most common issue, often stemming from reagent deactivation, improper reaction conditions, or degradation.
| Possible Cause | Underlying Science & Recommended Solution |
| 1. Ineffective Carboxylic Acid Activation | Pyruvic acid is a relatively weak acid and requires conversion to a more electrophilic species. Solution: Convert pyruvic acid to pyruvoyl chloride in situ using oxalyl chloride or thionyl chloride in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C before adding the N,O-dimethylhydroxylamine. The use of a catalytic amount of dimethylformamide (DMF) can accelerate this conversion via the Vilsmeier-Haack mechanism. |
| 2. Deactivated N,O-dimethylhydroxylamine | The nucleophilicity of the amine is critical. If the hydrochloride salt is not fully neutralized, the concentration of the active nucleophile will be too low. Solution: Use at least 2.2 equivalents of a non-nucleophilic base (e.g., pyridine or triethylamine) relative to the starting acid chloride. One equivalent neutralizes the HCl byproduct from the acylation, and another neutralizes the hydrochloride salt of the amine. Ensure the amine salt is dry and of high quality. |
| 3. Thermal Instability | Pyruvic acid and its activated derivatives (especially pyruvoyl chloride) can be thermally labile and prone to polymerization or decarbonylation at elevated temperatures. Solution: Maintain strict temperature control throughout the reaction. Perform the acid activation and the subsequent coupling at 0 °C or below. Allow the reaction to warm to room temperature slowly only after the initial coupling is complete, and monitor progress by TLC or LC-MS. |
Problem: Formation of Significant Impurities
Side reactions can compete with the desired amide formation, complicating purification.
| Possible Cause | Underlying Science & Recommended Solution |
| 1. Self-Condensation of Pyruvic Acid | The enolizable α-keto acid can undergo self-condensation, especially under basic conditions or upon heating. Solution: Employ inverse addition: slowly add the activated pyruvoyl chloride solution to a pre-mixed, cooled (0 °C) solution of N,O-dimethylhydroxylamine and base. This ensures the activated acid is always in the presence of excess nucleophile, minimizing self-reaction. |
| 2. Contamination with Water | Water will readily hydrolyze the activated acid derivative back to pyruvic acid and will also react with the base. Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Problem: Difficulties in Product Purification
This compound is a relatively small, polar molecule, which can present purification challenges.
| Possible Cause | Underlying Science & Recommended Solution |
| 1. Co-elution of Polar Impurities | Unreacted N,O-dimethylhydroxylamine and salt byproducts can complicate extraction and chromatography. Solution: After the reaction, perform an aqueous workup. Wash the organic layer with a mild acid (e.g., dilute HCl or NH₄Cl solution) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate to remove any unreacted pyruvic acid, and finally with brine.[5] |
| 2. Product Volatility | The product has a relatively low molecular weight (131.13 g/mol ) and may be lost during solvent removal under high vacuum.[1][8] Solution: Use a rotary evaporator with controlled temperature (e.g., <40 °C) and vacuum.[9] For final purification, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically effective. If the product is an oil, high vacuum at room temperature can be used to remove residual solvent.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid Chloride
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and analytical monitoring.
-
Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add pyruvic acid (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.
-
Activation: Slowly add oxalyl chloride (1.2 eq) to the cooled solution. Add one drop of anhydrous DMF as a catalyst. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases. The formation of the acid chloride is now complete.
-
Amine Solution: In a separate flame-dried flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C. Add anhydrous pyridine (2.5 eq) and stir for 15 minutes.
-
Coupling: Slowly add the pyruvoyl chloride solution from step 2 to the amine suspension from step 3 via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature overnight. Monitor the reaction's progress using TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9] Purify the resulting crude oil by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield the pure product.
Data Presentation: Common Coupling Reagents for Weinreb Amide Synthesis
The following table provides a comparison of common reagents used for activating carboxylic acids for Weinreb amide formation, which can be applied to pyruvic acid.
| Reagent/Method | Activating Agent | Typical Base | Solvent | Temperature | Advantages & Considerations |
| Acid Chloride | Oxalyl Chloride / Thionyl Chloride | Pyridine, TEA | DCM, THF | 0 °C to RT | Highly reactive, good yields. Generates HCl. Requires anhydrous conditions.[2] |
| Peptide Coupling | HATU, HOBt, EDC | DIPEA, NMM | DMF, DCM | 0 °C to RT | Milder conditions, good for sensitive substrates. Reagents are more expensive. |
| Carbodiimide | DCC, DIC | DMAP (cat.) | DCM, THF | 0 °C to RT | Common and effective. Produces urea byproduct that can be difficult to remove. |
| Triazine-based | DMT-MM | N/A | MeCN, Alcohols | Room Temp | Can be used in protic solvents; no additional base needed.[3] |
References
-
Wikipedia. Weinreb ketone synthesis. Available from: [Link]
-
MDPI. Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Available from: [Link]
-
ChemBK. This compound. Available from: [Link]
-
Organic Syntheses. N-Methoxy-N-methylcyanoformamide. Available from: [Link]
-
Organic Syntheses. N-Methoxy-N-methylcyanoformamide - Organic Syntheses Procedure. Available from: [Link]
-
Bohrium. The Growing Synthetic Utility of the Weinreb Amide. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). Available from: [Link]
-
ResearchGate. Synthesis of Weinreb and their Derivatives (A-Review). Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Available from: [Link]
-
Capot Chemical. MSDS of this compound. Available from: [Link]
Sources
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- 4. The Growing Synthetic Utility of the Weinreb Amide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. orgsyn.org [orgsyn.org]
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- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Preventing over-addition in "N-Methoxy-N-methyl-2-oxopropanamide" reactions
Welcome to the technical support center for Weinreb amide chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using N-methoxy-N-methylamides, such as N-Methoxy-N-methyl-2-oxopropanamide, for the synthesis of ketones and aldehydes. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes, with a primary focus on preventing the pervasive problem of over-addition.
Frequently Asked Questions (FAQs)
Q1: I'm getting a significant amount of tertiary alcohol in my reaction with a Grignard reagent. I thought using a Weinreb amide was supposed to prevent this. What's going wrong?
A1: This is the most common issue encountered and it directly pertains to the core advantage of the Weinreb amide—preventing over-addition. The formation of a tertiary alcohol indicates that the ketone product is being formed in the presence of the active organometallic reagent, leading to a second nucleophilic attack.[1][2] The stability of the tetrahedral intermediate is key to avoiding this.
Several factors could be compromising this stability:
-
Elevated Temperature: The defining feature of a Weinreb amide reaction is the formation of a stable, five-membered chelated intermediate after the initial nucleophilic addition.[3][4][5] This intermediate is only stable at low temperatures. If the reaction temperature is allowed to rise prematurely, or if the quench is not performed at low temperature, this intermediate can collapse, releasing the ketone into the reactive environment.
-
Improper Quenching: The reaction must be quenched at low temperature (typically -78 °C to 0 °C) with a mild acid source (e.g., saturated aqueous NH₄Cl). Adding the quench while the reaction is still cold ensures that any remaining organometallic reagent is neutralized before the tetrahedral intermediate breaks down upon warming to room temperature.[3][5]
-
Excessively Strong Organometallics: While Weinreb amides are robust, extremely reactive organolithium reagents, especially in large excess, can sometimes lead to side reactions or decomposition pathways if not handled with precise temperature control.
Troubleshooting Steps:
-
Ensure your reaction is maintained at the recommended low temperature (e.g., -78 °C or 0 °C) throughout the addition of the organometallic reagent.
-
Add the quenching solution slowly while the reaction is still cold. Do not allow the reaction to warm to room temperature before quenching.
-
Re-evaluate the stoichiometry. While an excess of the organometallic reagent is often tolerated, try reducing it to 1.1-1.5 equivalents to see if over-addition diminishes.[6]
Q2: Can you explain why the Weinreb amide prevents over-addition? What is the mechanism?
A2: The unique structure of the N-methoxy-N-methylamide is the key. When an organometallic reagent (like a Grignard or organolithium) adds to the carbonyl carbon, it forms a tetrahedral intermediate. Unlike the intermediate formed from an ester or acid chloride, this one is stabilized by chelation.[3][7][8]
The oxygen atom of the N-methoxy group coordinates with the metal cation (e.g., Mg²⁺ from a Grignard reagent), forming a stable five-membered ring.[5][6] This chelated intermediate is stable enough to persist in the solution at low temperatures. It does not readily eliminate the N-methoxy-N-methylamino group to form the ketone.[4][9]
The reaction is then worked up with an aqueous acid quench. This protonates the intermediate and hydrolyzes it, breaking it down to release the final ketone product. Because the ketone is only formed after all the reactive organometallic reagent has been destroyed by the quench, there is no opportunity for a second addition (over-addition) to occur.[5][10]
This contrasts sharply with the reaction of an ester, where the initially formed tetrahedral intermediate readily expels an alkoxide to give a ketone, which is more reactive than the starting ester and immediately reacts with another equivalent of the Grignard reagent.[2][5]
Caption: The stable chelated intermediate in Weinreb ketone synthesis.
Q3: My reaction isn't proceeding to completion, and I'm recovering a lot of my starting Weinreb amide. What could be the issue?
A3: Incomplete conversion is often traced back to issues with the organometallic reagent or competing side reactions.
-
Reagent Quality/Titer: Grignard and organolithium reagents are highly sensitive to moisture and air. If your reagent has degraded, its effective concentration will be lower than stated. It is always best practice to use freshly prepared or recently titrated reagents.[11]
-
Acidic Protons: Grignard reagents are strong bases. If your Weinreb amide substrate contains acidic protons (e.g., alcohols, thiols, unprotected amines, terminal alkynes), the Grignard reagent will act as a base, deprotonating these groups instead of attacking the carbonyl.[12] This consumes the reagent without leading to the desired product. Ensure all acidic functional groups are appropriately protected.
-
Steric Hindrance: While generally robust, extremely hindered substrates or bulky organometallic reagents may slow the reaction rate significantly, requiring longer reaction times or slightly elevated (but still controlled) temperatures.[12]
Troubleshooting Steps:
-
Titrate your organometallic reagent immediately before use to determine its exact molarity.
-
Ensure anhydrous conditions. Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[11]
-
Review your substrate for any acidic protons that may need to be protected before the addition reaction.
Q4: During the aqueous workup, I'm having trouble with emulsions and poor layer separation. How can I resolve this?
A4: Emulsion formation is a common issue during the extraction of reactions involving magnesium salts.[13]
-
Salting Out: Adding a saturated aqueous solution of sodium chloride (brine) can help break emulsions. Brine increases the ionic strength and density of the aqueous layer, forcing a cleaner separation from the organic layer.[13]
-
Filtration: Sometimes, fine magnesium salt precipitates can cause emulsions. Filtering the entire biphasic mixture through a pad of Celite® can help remove these particulates.
-
Solvent Choice: If you are consistently having issues, consider changing your extraction solvent. Diethyl ether can sometimes be effective at breaking up emulsions formed with other solvents like dichloromethane (DCM).[13]
Troubleshooting Guide: A Workflow Approach
When a reaction with this compound or a similar Weinreb amide fails, a systematic approach is crucial.
Caption: A systematic workflow for troubleshooting Weinreb amide reactions.
Experimental Protocols & Data
Protocol: General Procedure for Ketone Synthesis via Grignard Addition
This protocol provides a representative method for the reaction of a Weinreb amide with a Grignard reagent.
Materials:
-
This compound (1.0 eq)
-
Grignard Reagent (e.g., Phenylmagnesium Bromide, 3.0 M in Et₂O) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl)
-
Extraction Solvent (e.g., Ethyl Acetate)
-
Drying Agent (e.g., Anhydrous MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add the Weinreb amide (1.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Dissolution: Dissolve the amide in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Add the Grignard reagent (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Quenching: While maintaining the temperature at 0 °C, slowly and carefully add saturated aqueous NH₄Cl solution to quench the reaction.
-
Warm-up & Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone product.
-
Purification: Purify the crude product by flash column chromatography as needed.
Table 1: Critical Reaction Parameters
| Parameter | Recommended Condition | Rationale & Justification |
| Stoichiometry (R-MgX) | 1.1 - 1.5 equivalents | Ensures complete consumption of the starting material while minimizing potential side reactions from a large excess.[6] |
| Temperature | -78 °C to 0 °C | Critical for maintaining the stability of the chelated tetrahedral intermediate and preventing its premature collapse.[3] |
| Solvent | Anhydrous THF, Et₂O | Ethereal solvents are required to solvate and stabilize the Grignard reagent. Must be rigorously dried.[11] |
| Atmosphere | Inert (N₂ or Ar) | Organometallic reagents are highly reactive with atmospheric oxygen and moisture.[11] |
| Quenching Agent | Saturated aq. NH₄Cl | A mild acid source that effectively neutralizes the Grignard reagent without being harsh enough to cause degradation of sensitive products. |
| Quenching Temp. | Same as reaction temp. | Prevents the intermediate from collapsing before the organometallic reagent is fully neutralized, which is the key to stopping over-addition.[5] |
References
-
Wikipedia. Weinreb ketone synthesis. Available at: [Link]
-
Ogiwara, Y., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Available at: [Link]
-
Ogiwara, Y., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. National Center for Biotechnology Information. Available at: [Link]
-
Mahmood, K., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Available at: [Link]
-
Mahmood, K., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Sharma, S., & De, A. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. Available at: [Link]
-
chemeurope.com. Weinreb ketone synthesis. Available at: [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Wang, G., et al. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. The Journal of Organic Chemistry. Available at: [Link]
-
Ogiwara, Y., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ResearchGate. Available at: [Link]
-
Wang, G., et al. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. National Center for Biotechnology Information. Available at: [Link]
-
Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Available at: [Link]
-
Chemistry Steps. Esters with Grignard Reagent. Available at: [Link]
-
Cerný, J., et al. (2007). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. National Center for Biotechnology Information. Available at: [Link]
-
Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide). Available at: [Link]
-
Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. Available at: [Link]
-
Common Organic Chemistry. Grignard Common Conditions. Available at: [Link]
-
Reddit. (2023). Weinreb amide workup extraction issues. r/OrganicChemistry. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
-
Reddit. (2018). [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros. Available at: [Link]
-
Chemistry Steps. Converting Amides to Aldehydes and Ketones. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818. Available at: [Link]
-
ADI CHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]
Sources
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- 2. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. nbinno.com [nbinno.com]
- 11. adichemistry.com [adichemistry.com]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Purification of Products from N-Methoxy-N-methyl-2-oxopropanamide Reactions
Welcome to the technical support center for the purification of reaction products derived from N-Methoxy-N-methyl-2-oxopropanamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format to streamline your purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level questions about handling reactions with this compound, a specialized Weinreb amide valued for its ability to react cleanly with organometallics to form α-keto ketones, key intermediates in various synthetic pathways.
Q1: What are the primary reaction types for this compound, and why is it used?
A1: this compound is primarily used in reactions with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to synthesize α-diketones or α-keto ketones.[1][2][3] The key advantage of this N-methoxy-N-methylamide (Weinreb amide) is its ability to form a stable, chelated tetrahedral intermediate with the metal ion.[3] This stability prevents the common problem of "over-addition," where a second equivalent of the nucleophile attacks the newly formed ketone, leading to a tertiary alcohol.[3][4] Upon acidic workup, this intermediate collapses to reliably yield the desired ketone.[1]
Q2: What are the most common impurities I should expect when working with this reagent?
A2: The impurity profile largely depends on the specific reaction, but common contaminants include:
-
Unreacted Starting Material: Incomplete conversion will leave residual this compound.
-
N-methoxy-N-methylamine: This is a common byproduct from the collapse of the tetrahedral intermediate or potential side reactions. It is water-soluble, especially under acidic conditions.
-
Hydrolysis Products: The starting material or product can be sensitive to moisture and strong acidic or basic conditions, potentially leading to hydrolysis. The starting amide is incompatible with acids and oxidizing agents.[5]
-
Organometallic-derived Byproducts: For example, in Grignard reactions, Ph-Ph (biphenyl) coupling can occur if using phenylmagnesium bromide.[6][7] Also, quenching the reaction with water can produce hydrocarbons (e.g., Ph-H from PhMgBr).[6]
Q3: How can I monitor my reaction to ensure complete conversion and minimize purification difficulties later?
A3: Thin-Layer Chromatography (TLC) is the most effective tool for real-time reaction monitoring.
-
Baseline: Before adding your organometallic reagent, spot the starting this compound on a TLC plate.
-
Reaction Progress: Periodically (e.g., every 15-30 minutes), carefully quench a small aliquot of the reaction mixture with a suitable acidic solution (like saturated NH₄Cl) and extract with an organic solvent (e.g., ethyl acetate). Spot this extract on the TLC plate alongside the starting material.
-
Completion: The reaction is considered complete when the spot corresponding to the starting material has been completely consumed. This proactive monitoring prevents the unnecessary generation of byproducts from extended reaction times or excessive temperatures and confirms that you can proceed to workup.
Part 2: Troubleshooting Guide: Specific Purification Issues
This section dives deeper into specific problems you may encounter during the workup and purification stages.
Q4: My aqueous workup is forming a persistent emulsion that won't separate. What should I do?
A4: Emulsions are common when dealing with amide-containing compounds and magnesium salts from Grignard reactions. Here is a logical progression to break them:
-
Add Brine: The first and most effective step is often to add a saturated aqueous solution of sodium chloride (brine).[8] This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the organic and aqueous layers.[8]
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently swirl or rock the separatory funnel.
-
Filtration: If magnesium salts are precipitating and causing the emulsion, filtering the entire mixture through a pad of Celite® can remove these fine solids.
-
Change Solvent: If using dichloromethane (DCM), which is dense, adding a less dense solvent like diethyl ether can sometimes help break the emulsion.[8]
Q5: After column chromatography, my final product is still contaminated with unreacted this compound. How can I improve the separation?
A5: The starting material and the desired α-keto ketone product can have similar polarities, making chromatographic separation challenging.
-
Optimize Solvent System: The key is to find a solvent system with the right selectivity. The starting amide is quite polar. Your product, a ketone, will likely be less polar. Use a gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and slowly increasing the polarity. This will allow the less polar product to elute first, followed by the more polar starting material.
-
Column Loading: Do not overload the column.[9] A good rule of thumb is to use a mass ratio of silica gel to crude product of at least 50:1. Dissolve your crude product in the minimum amount of solvent before loading.
-
Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity. For very polar compounds, reversed-phase chromatography (C18 silica) may be an option.
Q6: I have a significant amount of N-methoxy-N-methylamine byproduct in my crude product. What is the most efficient way to remove it?
A6: N-methoxy-N-methylamine is basic and can be easily removed with an acidic wash during the liquid-liquid extraction phase.
-
Acidic Wash: During your workup, wash the organic layer with a dilute aqueous acid solution, such as 1M HCl or 5% citric acid.[10] This will protonate the amine, forming a water-soluble ammonium salt that will partition into the aqueous layer.
-
pH Check: After the acid wash, you can check the pH of the aqueous layer to ensure it is acidic. Follow this with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid in the organic layer, and finally, a brine wash.[11]
Q7: My product seems to be degrading on the silica gel column. What are my alternatives?
A7: α-keto amides and related structures can be sensitive to the acidic nature of standard silica gel.
-
Neutralize the Silica: Before packing your column, you can prepare a slurry of the silica gel in your starting eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%). This deactivates the acidic sites on the silica surface.
-
Use Neutral Alumina: Switching the stationary phase to neutral alumina is an excellent alternative for acid-sensitive compounds.
-
Non-Chromatographic Methods: If the product is crystalline, recrystallization is a powerful purification technique that avoids silica gel entirely.[7][9] Alternatively, if the impurities are non-volatile, distillation or Kugelrohr distillation under high vacuum might be possible for thermally stable, liquid products.
Part 3: Experimental Protocols & Data
Protocol 1: Standard Aqueous Workup & Extraction
This protocol is designed to quench the reaction and remove the majority of inorganic salts and water-soluble byproducts like N-methoxy-N-methylamine.
-
Cool the Reaction: Once the reaction is complete (as determined by TLC), cool the reaction vessel to 0 °C in an ice bath.
-
Quench: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted organometallic reagent. Caution: This can be exothermic.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If any solids have precipitated, you may need to add more organic solvent and water to dissolve them.
-
Extract: Add your primary extraction solvent (e.g., ethyl acetate, diethyl ether). Gently invert the funnel several times, venting frequently. Allow the layers to separate.
-
Acid Wash: Drain the aqueous layer. Wash the organic layer with 1M HCl to remove basic impurities.[10]
-
Neutralizing Wash: Wash the organic layer with a saturated NaHCO₃ solution to neutralize residual acid.
-
Brine Wash: Perform a final wash with brine to remove bulk water and help break any minor emulsions.[8]
-
Dry and Concentrate: Drain the organic layer into a flask containing an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Stir for 5-10 minutes, then filter or decant the solvent. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
Protocol 2: Flash Column Chromatography
This protocol details the purification of the crude product using silica gel.
-
Prepare the Column: Select an appropriate size column. As a slurry, pack the column with silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).
-
Load the Sample: Dissolve the crude product obtained from Protocol 1 in a minimal amount of the column solvent or a slightly more polar solvent like DCM. Use a pipette to carefully apply the sample to the top of the silica bed.
-
Elute: Begin elution with the low-polarity solvent system. Collect fractions in test tubes.
-
Monitor Elution: Spot the collected fractions on a TLC plate and visualize under a UV lamp (if applicable) and/or by staining (e.g., with potassium permanganate).
-
Increase Polarity (Gradient): Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:EtOAc) to elute more polar compounds.[9][10]
-
Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Troubleshooting Common Purification Issues
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction; Product degradation during workup/purification | Monitor reaction to completion via TLC; Use milder workup conditions (e.g., buffered quench); Neutralize silica gel or use alumina for chromatography.[9] |
| Multiple Unidentified Spots on TLC | Side reactions; Over-addition byproducts | Ensure anhydrous reaction conditions; Control reaction temperature carefully; Use the Weinreb amide to prevent over-addition.[1][3] |
| Oily or Waxy Product (Expected Solid) | Presence of impurities lowering the melting point | Re-purify using optimized column chromatography or attempt recrystallization from a suitable solvent system.[9] |
| Product is not Eluting from Column | Mobile phase is not polar enough | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).[9] |
Part 4: Visualization of Workflow
Diagram 1: Decision Tree for Purification Strategy
This diagram outlines a logical workflow for selecting an appropriate purification method after the initial aqueous workup.
Caption: Decision workflow for selecting a purification method.
References
- Unknown author. (n.d.). Grignard Reaction.
-
Ishiara, K., et al. (n.d.). Purification and characterization of alpha-keto amide reductase from Saccharomyces cerevisiae. PubMed. Available: [Link]
-
Unknown author. (n.d.). Diversification of α–Ketoamides via Transamidation Reactions with Alkyl and Benzyl Amines at Room Temperature. ResearchGate. Available: [Link]
-
Ishiara, K., et al. (2004). Purification and Characterization of α-Keto Amide Reductase from Saccharomyces cerevisiae. Bioscience, Biotechnology, and Biochemistry. Available: [Link]
-
Various authors. (2023). Weinreb amide workup extraction issues. Reddit. Available: [Link]
-
Ishiara, K., et al. (2004). Purification and Characterization of α-Keto Amide Reductase from Saccharomyces cerevisiae. Taylor & Francis Online. Available: [Link]
-
Unknown author. (2000). Polymer-assisted solution-phase (PASP) library synthesis of alpha-ketoamides. PubMed. Available: [Link]
-
Capot Chemical. (2025). MSDS of this compound. Available: [Link]
-
Logic Thinker AI. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Available: [Link]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available: [Link]
-
PubChem. (n.d.). This compound. Available: [Link]
-
ChemBK. (n.d.). This compound. Available: [Link]
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Available: [Link]
-
PubChem. (n.d.). N-Methoxy-N-methylpropionamide. Available: [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Available: [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available: [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Available: [Link]
-
ResearchGate. (n.d.). N-Methoxy-N-Methylcyanoformamide | Request PDF. Available: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. capotchem.com [capotchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
"N-Methoxy-N-methyl-2-oxopropanamide" stability and storage conditions
Welcome to the technical support guide for N-Methoxy-N-methyl-2-oxopropanamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this valuable reagent in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of this compound and the broader class of Weinreb amides.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container.[1][2][3] The storage area should be cool, dry, and well-ventilated.[4] It is crucial to prevent exposure to moisture.[4]
Q2: Is this compound sensitive to light?
While not always explicitly stated for this specific molecule, some related compounds and general best practices for complex organic molecules suggest that exposure to light should be minimized.[5] To err on the side of caution, it is recommended to store the compound in a light-resistant container or in a dark location.
Q3: What materials are incompatible with this compound?
You should avoid storing or mixing this compound with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4] These substances can potentially react with and degrade the compound.
Q4: What is the expected shelf-life of this compound?
The shelf-life of this compound is highly dependent on the storage conditions. When stored as recommended (2-8°C, dry, tightly sealed), it is expected to be stable. For specific expiration dates, always refer to the certificate of analysis provided by the supplier.
Troubleshooting Guide
This section addresses potential issues you might encounter during your experiments with this compound.
Scenario 1: Inconsistent or lower-than-expected reaction yields.
-
Potential Cause 1: Degradation of the reagent.
-
Troubleshooting Step: Verify the storage conditions of your this compound stock. If it has been exposed to moisture, high temperatures, or incompatible substances, its purity may be compromised. Consider using a fresh vial of the reagent.
-
-
Potential Cause 2: Instability in your reaction solvent.
-
Troubleshooting Step: While stable in many common aprotic organic solvents, its stability in protic solvents (like alcohols) or aqueous solutions, especially at non-neutral pH, may be limited. If your protocol requires such solvents, consider preparing the solution immediately before use and keeping it cold.
-
-
Potential Cause 3: Reactivity with other components in the reaction mixture.
-
Troubleshooting Step: Review all reagents in your reaction for potential incompatibilities. For instance, strongly acidic or basic conditions can promote the hydrolysis or cleavage of the Weinreb amide functionality.
-
Scenario 2: Appearance of unexpected byproducts in your reaction.
-
Potential Cause: Cleavage of the N-O bond.
-
Explanation: The N-O bond in Weinreb amides can be susceptible to cleavage under certain reductive or strongly basic conditions, which could lead to the formation of the corresponding amide and other byproducts.[2]
-
Troubleshooting Step: If your reaction involves reducing agents or strong bases, consider the possibility of this degradation pathway. You may need to adjust your reaction conditions, such as using a milder reagent, lowering the reaction temperature, or reducing the reaction time.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the desired volume of a dry, aprotic solvent (e.g., THF, DCM, or DMF).
-
Gently swirl the vial to ensure complete dissolution.
-
If not for immediate use, store the solution at 2-8°C under an inert atmosphere. For long-term storage of solutions, it is advisable to aliquot into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air and moisture.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C | To minimize thermal degradation.[1][2][3] |
| Atmosphere | Dry, Inert Gas (e.g., N₂) | To prevent hydrolysis and oxidation.[4] |
| Container | Tightly Sealed, Light-Resistant | To prevent exposure to moisture and light.[4][5] |
| Incompatible Materials | Strong Oxidizing Agents, Acids | To avoid chemical reactions and degradation.[4] |
Visual Guides
Diagram 1: Key Stability Considerations
Caption: Key factors for maintaining the stability of this compound.
Diagram 2: Troubleshooting Workflow for Poor Reaction Outcomes
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
-
ChemBK. This compound - Physico-chemical Properties. [Link]
-
Capot Chemical. MSDS of this compound. [Link]
Sources
Technical Support Center: Synthesis of Ketones Using N-Methoxy-N-methyl-2-oxopropanamide
Welcome to the technical support center for advanced ketone synthesis. This guide is designed for researchers, scientists, and drug development professionals utilizing N-Methoxy-N-methyl-2-oxopropanamide for the preparation of α-keto ketones and other complex molecules. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common pitfalls encountered during this specific application of the Weinreb-Nahm ketone synthesis.
Introduction: The Power and Peculiarity of an α-Keto Weinreb Amide
The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, prized for its ability to generate ketones from carboxylic acid derivatives and organometallic reagents without the common pitfall of over-addition to form tertiary alcohols.[1][2] This high selectivity is achieved through the use of an N-methoxy-N-methylamide (Weinreb amide), which forms a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent.[1] This intermediate resists further nucleophilic attack and collapses to the desired ketone only upon aqueous workup.
This compound is a specialized Weinreb amide containing a second carbonyl group (an α-keto group). This bifunctional nature presents unique opportunities for synthesis but also introduces specific challenges. This guide will help you navigate these complexities to achieve high-yield, high-purity results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Weinreb-Nahm synthesis and why does it prevent the formation of tertiary alcohols?
The success of the Weinreb synthesis lies in the stability of the tetrahedral intermediate formed after the initial nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium). The N-methoxy and carbonyl oxygen atoms chelate the metal ion (MgX⁺ or Li⁺), forming a stable five-membered ring.[3] This chelated intermediate, often denoted as A in mechanistic diagrams, is stable at low temperatures and does not readily collapse to the ketone until an acidic or aqueous quench is introduced.[1] This prevents a second equivalent of the highly reactive organometallic reagent from adding to the carbonyl, a common side reaction with other acyl compounds like esters or acid chlorides that leads to tertiary alcohols.[4]
Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.
Troubleshooting Guide: Common Pitfalls & Solutions
This section addresses specific issues encountered during the synthesis of ketones using this compound.
Problem 1: Low or No Yield of the Desired Ketone
Q2: My reaction seems to have consumed the starting material, but TLC/LC-MS analysis shows a complex mixture of products and no desired ketone. What could have gone wrong?
This is a common issue that can stem from several sources, often related to reagent quality, reaction conditions, or the stability of your specific substrate.
-
Cause A: Deactivated Organometallic Reagent: Grignard and organolithium reagents are highly sensitive to moisture and air. Exposure can rapidly degrade the reagent, leading to a lower effective concentration and incomplete reaction.
-
Solution: Always use freshly prepared or recently titrated organometallic reagents. Store them under a dry, inert atmosphere (Nitrogen or Argon). Consider titrating your Grignard reagent (e.g., with iodine and 1,10-phenanthroline) before use to determine its exact molarity.
-
-
Cause B: Substrate Decomposition: The starting material, this compound, or the target ketone product may be unstable under the reaction conditions. The basicity of Grignard reagents can cause side reactions, especially with sensitive functional groups on your R' group. For example, substrates with acidic protons or sensitive heterocyclic rings (like certain isoxazoles) can be deprotonated or cleaved by the strong base.
-
Solution: Run the reaction at a lower temperature (e.g., -78 °C instead of 0 °C) to temper the reactivity of the organometallic reagent. If the substrate is particularly base-sensitive, consider adding a Lewis acid like CeCl₃ or LiCl to generate a less basic, more nucleophilic organocerium or organocuprate-like species.
-
-
Cause C: Incorrect Stoichiometry: Using a large excess of the organometallic reagent can sometimes lead to side reactions, while using too little will result in incomplete conversion.
-
Solution: Use a slight excess (typically 1.1 to 1.5 equivalents) of the organometallic reagent. If you suspect decomposition due to basicity, try using a sub-stoichiometric amount first to see if any product forms before the reaction mixture decomposes.[5]
-
Problem 2: Formation of Unexpected Byproducts
Q3: I am observing a significant amount of tertiary alcohol in my product mixture. I thought the Weinreb amide was supposed to prevent this?
While highly effective, the stability of the chelated intermediate is not absolute.
-
Cause: Breakdown of the Tetrahedral Intermediate: The primary reason for over-addition is the collapse of the tetrahedral intermediate to the ketone before the reaction is quenched. This liberates the highly reactive ketone into a solution still containing the organometallic reagent, leading to a second addition. This breakdown is highly temperature-dependent.
-
Solution: Maintain strict temperature control. Perform the addition of the organometallic reagent at low temperatures (0 °C to -78 °C) and, crucially, do not allow the reaction to warm up before quenching . Quench the reaction while it is still cold by adding a saturated aqueous solution of NH₄Cl or a mild acid.[5]
-
Q4: My mass spectrometry results indicate a byproduct from the elimination of the methoxy group, possibly releasing formaldehyde. What causes this?
-
Cause: Elimination Side Reaction: This side reaction is known to occur, particularly when using highly basic or sterically hindered nucleophiles.[1] The strong base can deprotonate the methyl group of the N-methoxy moiety, leading to an elimination pathway that competes with the desired nucleophilic addition.
-
Solution: If using a hindered Grignard reagent, consider switching to the corresponding organolithium or organocuprate reagent, which may favor the addition pathway. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can also help suppress this side reaction.
-
Q5: With this compound, could my organometallic reagent attack the other ketone (the "2-oxo" position) instead of the Weinreb amide carbonyl?
-
Cause: Competing Electrophiles: Your starting material has two electrophilic carbonyl carbons. Generally, the Weinreb amide carbonyl is more electrophilic and thus more reactive towards nucleophilic attack than a standard ketone. However, a highly reactive or unhindered organometallic reagent could potentially react at both sites, leading to a complex mixture.
-
Solution: This is another strong argument for maintaining low reaction temperatures (-78 °C is ideal). The lower temperature increases the kinetic selectivity for the more reactive Weinreb amide carbonyl. Additionally, using a milder nucleophile, if compatible with your synthesis, can enhance selectivity.
-
Validated Experimental Protocol: General Procedure
This protocol provides a robust starting point. Modifications may be necessary based on the specific reactivity of your organometallic reagent and substrate.
1. Reagent and Glassware Preparation:
- Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (N₂ or Ar).
- Use anhydrous solvents. THF is commonly used and should be freshly distilled from sodium/benzophenone or obtained from a solvent purification system.
2. Reaction Setup:
- Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar and a septum.
- Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice-water or dry ice/acetone bath.
3. Addition of Organometallic Reagent:
- Slowly add the Grignard or organolithium reagent (1.1-1.5 eq) dropwise to the stirred solution via syringe over 15-30 minutes. Maintain the internal temperature throughout the addition.
- The reaction is often rapid, but stir for 1-3 hours at the low temperature to ensure complete conversion.[5] Monitor the reaction by TLC or LC-MS by quenching a small aliquot.
4. Reaction Quench and Workup:
- While the reaction is still cold, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]
- Allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
- Wash the combined organic layers with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
5. Purification:
- The crude ketone can be purified by standard methods such as flash column chromatography on silica gel.
start [label="Start: Dry Glassware\n& Anhydrous Solvents"];
setup [label="Dissolve Weinreb Amide\nin Anhydrous THF"];
cool [label="Cool Solution\n(0°C to -78°C)"];
add [label="Slowly Add\nOrganometallic Reagent\n(1.1-1.5 eq)"];
stir [label="Stir at Low Temp\n(1-3 hours)"];
quench [label="Quench Cold with\nsat. aq. NH4Cl"];
workup [label="Aqueous Workup\n& Extraction"];
purify [label="Dry & Purify\n(e.g., Chromatography)"];
end [label="Final Ketone Product"];
start -> setup;
setup -> cool;
cool -> add;
add -> stir;
stir -> quench [label="Monitor by TLC/LC-MS"];
quench -> workup;
workup -> purify;
purify -> end;
}
Caption: Standard Experimental Workflow for Weinreb Ketone Synthesis.
Data Summary: Troubleshooting at a Glance
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No Product / Complex Mixture | 1. Degraded organometallic reagent. 2. Substrate decomposition (base sensitivity). 3. Presence of moisture. | 1. Use fresh/titrated reagent. 2. Lower reaction temp (-78°C); add CeCl₃. 3. Use rigorously dried glassware/solvents. |
| Tertiary Alcohol Formation | Premature collapse of the chelated intermediate due to elevated temperature. | Maintain low temperature throughout the reaction and quench the reaction cold . |
| Low Yield / Incomplete Rxn | 1. Insufficient organometallic reagent. 2. Reaction time too short. | 1. Use 1.1-1.5 equivalents; confirm concentration via titration. 2. Monitor reaction to completion via TLC/LC-MS. |
| Elimination Byproduct | Use of a sterically hindered or highly basic nucleophile. | Switch to a different organometallic (e.g., organolithium); lower the reaction temperature. |
References
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
The Science Behind Ketone Synthesis: The Weinreb Amide Approach. DC Fine Chemicals. [Link]
-
[Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit r/Chempros. [Link]
-
Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Organic Letters. [Link]
-
N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Request PDF on ResearchGate. [Link]
-
MSDS of this compound. Capot Chemical. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
-
Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
Sources
Technical Support Center: Reaction Monitoring for N-Methoxy-N-methyl-2-oxopropanamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for monitoring the synthesis of N-Methoxy-N-methyl-2-oxopropanamide . This document provides in-depth, experience-driven answers and troubleshooting protocols for researchers and drug development professionals utilizing Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor this reaction.
This compound (MW: 131.13 g/mol , Formula: C₅H₉NO₃) is an α-keto Weinreb amide, a valuable intermediate in organic synthesis.[1][2][3] Its structure presents unique challenges and opportunities for chromatographic monitoring. Accurate, real-time tracking of the conversion of starting materials to this product is critical for optimizing reaction conditions, determining reaction completion, and maximizing yield and purity.
This guide is structured to address specific issues you may encounter, moving from the rapid, qualitative assessment offered by TLC to the quantitative, high-resolution analysis provided by HPLC.
Part 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
TLC is an indispensable tool for the rapid, qualitative monitoring of organic reactions.[4] It allows for a quick assessment of the consumption of starting materials and the formation of the product. For the synthesis of this compound, which often involves coupling a carboxylic acid derivative with N,O-dimethylhydroxylamine, TLC provides immediate feedback on the reaction's progress.[5][6][7]
TLC: Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate mobile phase (eluent) for my TLC analysis?
A1: The goal is to find a solvent system that provides good separation between your starting material(s) and the this compound product, ideally with product Rf (retention factor) value between 0.2 and 0.4.
-
The Causality: The separation is based on the polarity difference between the compounds and their affinity for the polar silica gel plate versus the less polar mobile phase. This compound is a relatively polar molecule due to its amide and ketone functionalities. Your starting materials (e.g., pyruvic acid or its activated derivative) will have different polarities.
-
Recommended Starting Point: A binary mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is the standard for neutral organic molecules.[4]
-
Start with a ratio of 70:30 Hexanes:Ethyl Acetate .
-
If all spots remain at the baseline (Rf is too low), the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., to 50:50).[8]
-
If all spots are near the solvent front (Rf is too high), the eluent is too polar. Decrease the proportion of ethyl acetate (e.g., to 80:20).[8]
-
-
For Acidic Starting Materials: If you are starting from a carboxylic acid and observe streaking or "tailing," it is often due to strong interactions with the acidic silica gel. Adding a small amount (0.5-2%) of acetic or formic acid to the mobile phase can suppress this ionization and lead to sharper spots.[4][8][9]
Q2: My compound is not UV-active. How can I visualize the spots on the TLC plate?
A2: this compound lacks a strong chromophore, so visualization under a 254 nm UV lamp may be faint or non-existent.[10] Therefore, chemical staining is required.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose oxidizing stain. It reacts with compounds that can be oxidized, which includes the α-keto group in your product. It will appear as a yellow/white spot on a purple background.
-
p-Anisaldehyde Stain: This stain is effective for nucleophilic compounds and carbonyls.[10] After dipping the plate and heating, your product should appear as a colored spot.
-
2,4-Dinitrophenylhydrazine (2,4-DNP) Stain: This is a highly specific stain for aldehydes and ketones.[11][12] It will react with the ketone in your product to form a bright yellow or orange spot, making it an excellent choice for confirming product formation.
TLC Workflow & Troubleshooting
The following diagram outlines a logical workflow for using TLC to monitor your reaction.
Caption: TLC Reaction Monitoring Workflow.
TLC Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated | 1. Sample is too concentrated (overloaded).[8][13] 2. Compound is acidic/basic and interacting strongly with silica.[13] 3. High-boiling point solvent (e.g., DMF, DMSO) from the reaction is smearing the lane.[9] | 1. Dilute the reaction aliquot with a volatile solvent (e.g., ethyl acetate) before spotting.[13] 2. Add 0.5-2% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent.[8] 3. After spotting, place the TLC plate under high vacuum for a few minutes to evaporate the solvent before developing.[9] |
| All spots are at the baseline (Rf ≈ 0) | The eluent is not polar enough to move the compounds up the plate.[8] | Increase the proportion of the polar solvent in your eluent (e.g., increase ethyl acetate content). |
| All spots are at the solvent front (Rf ≈ 1) | The eluent is too polar, causing all compounds to travel with the solvent front.[8] | Decrease the proportion of the polar solvent in your eluent (e.g., decrease ethyl acetate content). |
| No spots are visible after staining | 1. Sample is too dilute.[8] 2. The chosen stain is not reactive with your compounds. 3. Compound is volatile and evaporated from the plate.[8] | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[13] 2. Try a different visualization method (e.g., switch from KMnO₄ to p-anisaldehyde). 3. This is less likely for this product but can be checked by minimizing time between development and visualization. |
| Starting material and product have the same Rf | The chosen eluent system does not have sufficient resolving power for your compounds.[9] | Try a completely different solvent system. For example, switch from Hexanes/Ethyl Acetate to Dichloromethane/Methanol. Changing the solvent can alter the specific interactions and improve separation.[9] |
Part 2: Reaction Monitoring by HPLC
For quantitative analysis, improved resolution, and method validation, HPLC is the superior technique. Developing an HPLC method allows you to accurately determine the percentage conversion of your reaction and identify any impurities.
HPLC: Frequently Asked Questions (FAQs)
Q1: What type of HPLC column and mobile phase should I start with?
A1: For a polar molecule like this compound, a Reversed-Phase (RP-HPLC) method is the most common and recommended starting point.[14]
-
Column: A standard C18 (octadecylsilane) column is the workhorse of RP-HPLC and is an excellent first choice.[14][15] Dimensions like 4.6 x 150 mm with 5 µm particles are typical for method development.
-
Mobile Phase (Isocratic): An isocratic (constant composition) mobile phase is simplest for initial screening.
-
The Causality: In RP-HPLC, the stationary phase is non-polar (C18), and the mobile phase is polar. Polar compounds have less affinity for the column and elute earlier. Increasing the organic (less polar) component of the mobile phase will decrease retention time.[14][16]
-
Channel A: Water
-
Channel B: Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile often provides sharper peaks and lower backpressure.[17]
-
Starting Point: Begin with a 50:50 Water:Acetonitrile mixture. Adjust the ratio based on the resulting retention time (tR). Aim for a tR between 2 and 10 minutes.[16]
-
If tR is too short (<2 min), increase the polarity of the mobile phase (increase % Water).
-
If tR is too long (>15 min), decrease the polarity of the mobile phase (increase % Acetonitrile).
-
-
Q2: My peaks are tailing or showing poor shape. How can I fix this?
A2: Peak tailing is often caused by secondary interactions between the analyte and the silica backbone of the column, or by issues with the mobile phase pH.[18][19]
-
Add an Acidic Modifier: The most common solution is to add a small amount of acid to the mobile phase. This protonates free silanol groups on the stationary phase, minimizing unwanted interactions.
-
Add 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) to both the water and organic solvent channels.[16] This ensures a consistent pH and typically leads to significantly sharper, more symmetrical peaks.
-
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is no stronger than your mobile phase. Injecting a sample in a very strong solvent (like 100% ACN) can distort the peak shape.[20] Ideally, dissolve your sample directly in the mobile phase.
Q3: Should I use an isocratic or gradient elution?
A3: Start with an isocratic method for simplicity. If your reaction mixture contains compounds with a wide range of polarities (e.g., a very non-polar starting material and a very polar product) that cannot be resolved well in a single isocratic run, then a gradient elution is necessary.[14] A gradient involves changing the mobile phase composition during the run (e.g., starting at 10% ACN and ramping to 90% ACN) to elute compounds across a wider polarity range.
HPLC Method Development & Troubleshooting
The following diagram illustrates a systematic approach to developing a robust HPLC method for your reaction.
Caption: HPLC Method Development Strategy.
HPLC Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Shifting Retention Times | 1. Insufficient column equilibration time.[20] 2. Mobile phase composition changing (e.g., evaporation of organic solvent). 3. Column temperature fluctuations.[20] | 1. Ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes before injection. 2. Prepare fresh mobile phase daily and keep solvent bottles capped. 3. Use a column oven to maintain a constant temperature. |
| Peak Tailing or Fronting | 1. Secondary interactions with the stationary phase.[19] 2. Column overload (injecting too much sample).[20] 3. Mismatch between sample solvent and mobile phase.[20] | 1. Add 0.1% formic acid or TFA to the mobile phase.[16] 2. Reduce the injection volume or dilute the sample.[20] 3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Split Peaks | 1. Clogged inlet frit or void in the column packing.[21] 2. Partial sample precipitation on the column. 3. Sample solvent effect.[20] | 1. Replace the column frit or the entire column if damaged. 2. Ensure the sample is fully dissolved and filter it before injection. 3. Match the sample solvent to the mobile phase.[20] |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector.[19] 2. Contaminated mobile phase or solvents.[19] 3. Detector lamp is failing. | 1. Degas the mobile phase thoroughly. Purge the pump to remove bubbles.[21] 2. Use high-purity HPLC-grade solvents and prepare fresh mobile phase.[20] 3. Check the lamp energy and replace if necessary. |
| Ghost Peaks | 1. Contamination from the injector or previous run (carryover). 2. Impurities in the mobile phase. | 1. Run a blank gradient (injecting only mobile phase) to wash the column. Clean the injector port. 2. Use high-purity solvents and additives. |
References
-
ChemBK. This compound. Available from: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
-
Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
Thermo Fisher Scientific. Overcoming Small Molecule HPLC Challenges Using Inert Columns. (2025-04-28). Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available from: [Link]
-
Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025-01-08). Available from: [Link]
-
uHPLCs. Top 10 Common HPLC Problems and How to Fix Them. (2025-08-14). Available from: [Link]
-
Anonymous. Visualizing agents for PC and TLC. Available from: [Link]
-
University of South Carolina, Department of Chemistry and Biochemistry. Amide Workup - Biofilm Inhibitor Synthesis. Available from: [Link]
-
PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025-05-23). Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Labcompare. Troubleshooting Common HPLC Issues. (2025-02-28). Available from: [Link]
-
EPFL. TLC Visualization Reagents. Available from: [Link]
-
Anonymous. Thin Layer Chromatography. Available from: [Link]
-
OperaChem. TLC TROUBLESHOOTING- The most common problems with TLCs. (2024-08-09). Available from: [Link]
-
Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. (2021-11-13). Available from: [Link]
-
LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013-11-01). Available from: [Link]
-
Scribd. TLC Visualization Reagents Guide. Available from: [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022-04-07). Available from: [Link]
-
Mastelf. Troubleshooting Common HPLC Problems: Solutions for Better Results. (2025-01-07). Available from: [Link]
-
Capot Chemical. MSDS of this compound. (2025-12-18). Available from: [Link]
-
PubChem. N-methoxy-N-methylprop-2-enamide. Available from: [Link]
-
ResearchGate. A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2025-08-05). Available from: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available from: [Link]
-
PubChem. N-Methoxy-N-methylpropionamide. Available from: [Link]
-
G. S. C. Sri, et al. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017-09-15). PubMed Central. Available from: [Link]
-
Semantic Scholar. A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. (2012-05-09). Available from: [Link]
-
Reddit. TLC for amide synthesis. (2024-11-13). Available from: [Link]
-
P. R. Sultane, et al. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. (2013-11-06). PubMed Central. Available from: [Link]
-
L. Buzzetti, et al. Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. (2025-07-23). ACS Omega. Available from: [Link]
Sources
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- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. silicycle.com [silicycle.com]
- 9. Chromatography [chem.rochester.edu]
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- 20. uhplcs.com [uhplcs.com]
- 21. mastelf.com [mastelf.com]
Technical Support Center: Work-up Procedures for N-Methoxy-N-methyl-2-oxopropanamide Reactions
Welcome to the technical support center for work-up procedures involving N-Methoxy-N-methyl-2-oxopropanamide and related Weinreb amides. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the successful isolation and purification of your target ketones and aldehydes. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature to ensure both reliability and reproducibility in your experiments.
Introduction to Weinreb Amide Chemistry
N-Methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable intermediates in organic synthesis for the preparation of ketones and aldehydes.[1][2][3] Their unique ability to react with organometallic reagents (e.g., Grignard or organolithium reagents) or metal hydrides to form a stable tetrahedral intermediate prevents the common issue of over-addition that plagues similar reactions with esters or acid chlorides.[1][2][4] This intermediate remains stable at low temperatures and, upon acidic work-up, collapses to afford the desired carbonyl compound in high yield.[1][3]
This guide will focus specifically on the critical work-up phase of reactions where this compound is used as a starting material.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the work-up of Weinreb amide reactions.
Q1: What is the best way to quench my Grignard reaction with this compound?
A mild acidic quench is typically recommended. Saturated aqueous ammonium chloride (NH₄Cl) solution is a common and effective choice.[5][6] It is crucial to perform the quench at a low temperature (typically 0 °C or below) to ensure the stability of the tetrahedral intermediate until the excess organometallic reagent is destroyed.[2]
Q2: My reaction mixture has formed a thick emulsion during the extractive work-up. What should I do?
Emulsion formation is a frequent issue, especially when the reaction mixture contains finely divided solids or when using certain solvents. To break an emulsion, you can try the following:
-
Addition of Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to force the separation of the layers.[7]
-
Filtration: Sometimes, filtering the entire mixture through a pad of Celite® can help to remove particulate matter that stabilizes the emulsion.
-
Patience: Allowing the separatory funnel to stand undisturbed for a longer period can sometimes lead to layer separation.
Q3: I am reducing my Weinreb amide with Lithium Aluminum Hydride (LiAlH₄). What is the recommended work-up procedure?
The Fieser workup is a widely used and reliable method for quenching LiAlH₄ reactions.[8][9][10] This procedure involves the sequential, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH solution
-
'3x' mL of water (where 'x' is the number of grams of LiAlH₄ used). This method typically produces a granular, easily filterable precipitate of aluminum salts.[9][11]
Q4: Can I use an acidic work-up for a LiAlH₄ reduction?
While possible, it is generally not recommended unless your product is known to be stable to strong acids. Quenching LiAlH₄ with acid can be highly exothermic and generate large volumes of hydrogen gas, posing a significant safety hazard. The Fieser workup is a much safer and more controlled alternative.
Q5: My target ketone/aldehyde is water-soluble. How should I modify my work-up?
If your product has significant water solubility, standard aqueous extractions may lead to low yields.[6] In such cases, consider the following strategies:
-
Back-extraction: After the initial extraction, back-extract the aqueous layers multiple times with a suitable organic solvent to recover as much product as possible.
-
Salting out: Saturate the aqueous layer with sodium chloride before extraction. This can decrease the solubility of your organic product in the aqueous phase.
-
Evaporation of aqueous layer: If the product is highly water-soluble and not volatile, you can consider removing the water under reduced pressure and then extracting the remaining solid/oil with an organic solvent.[6]
Troubleshooting Guide
This section provides a more in-depth look at potential problems you might encounter during the work-up of your this compound reaction and offers systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Causality & Rationale |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction by TLC or another suitable analytical method before quenching. | Ensuring the reaction has gone to completion is the first step to a good yield. |
| Hydrolysis of the Weinreb amide starting material. | Ensure all reagents and solvents are anhydrous, especially when using organometallic reagents. | Weinreb amides can be sensitive to hydrolysis, particularly under acidic or basic conditions.[12][13] | |
| Product loss during work-up. | For water-soluble products, use back-extraction and salting-out techniques. Minimize the number of transfer steps. | Polar products can have significant solubility in the aqueous phase, leading to losses during extraction. | |
| Formation of Tertiary Alcohol (Over-addition) | Reaction temperature too high during addition of organometallic reagent. | Maintain a low reaction temperature (typically -78 °C to 0 °C) during the addition of the nucleophile. | The stability of the chelated tetrahedral intermediate is temperature-dependent. At higher temperatures, it can collapse to the ketone, which can then react with another equivalent of the nucleophile.[2] |
| Quench performed at elevated temperature. | Always quench the reaction at low temperature before allowing it to warm to room temperature. | Similar to the reaction itself, a warm quench can lead to the breakdown of the intermediate and subsequent over-addition. | |
| Presence of N-methyl-N-methoxyamine in the final product | Incomplete hydrolysis of the tetrahedral intermediate. | Ensure a sufficiently acidic quench (e.g., 1M HCl) and adequate stirring time during the work-up. | The final step of the reaction is the acid-catalyzed hydrolysis of the tetrahedral intermediate to release the ketone/aldehyde. |
| Difficulty Filtering Aluminum Salts (after LiAlH₄ reduction) | Formation of a gelatinous precipitate. | Strictly follow the Fieser workup protocol. Ensure vigorous stirring during the addition of quenching reagents. | The Fieser workup is designed to produce granular aluminum salts that are easy to filter. Deviating from the specified ratios of water and NaOH can result in a gelatinous precipitate that clogs filter paper.[9][11] |
Experimental Protocols
Here are detailed, step-by-step methodologies for the work-up of common reactions involving this compound.
Protocol 1: Work-up for Reaction with Grignard Reagents
This protocol assumes the reaction has been carried out in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and is complete.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Quenching: Slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring. Monitor for any exotherm and control the addition rate accordingly. Continue adding the quenching solution until no further gas evolution is observed.
-
Phase Separation: Transfer the mixture to a separatory funnel. If two clear layers do not form, add brine to aid separation.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic extracts and wash sequentially with:
-
1M HCl (to remove any basic impurities)
-
Saturated aqueous NaHCO₃ (to neutralize any remaining acid)
-
Brine (to remove bulk water)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography, distillation, or recrystallization as appropriate.
Protocol 2: Work-up for Reduction with LiAlH₄ (Fieser Method)
This protocol is for the work-up of a reaction where 'x' grams of LiAlH₄ were used.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Quenching: With vigorous stirring, add the following reagents dropwise and sequentially:
-
'x' mL of water
-
'x' mL of 15% (w/v) aqueous NaOH solution
-
'3x' mL of water
-
-
Stirring: Remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for at least 30 minutes. A white, granular precipitate should form.
-
Drying/Filtration: Add a small amount of anhydrous Na₂SO₄ or MgSO₄ to the slurry and stir for another 15 minutes.
-
Filtration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with the reaction solvent or another suitable organic solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Purification: Further purify the resulting aldehyde as needed.
Visualized Workflows
Grignard Reaction Work-up Workflow
Caption: Standard extractive work-up for a Weinreb ketone synthesis using a Grignard reagent.
LiAlH₄ Reduction Work-up (Fieser Method) Workflow
Caption: The Fieser method for quenching a LiAlH₄ reduction of a Weinreb amide.
References
- 1. nbinno.com [nbinno.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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- 13. Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Weinreb Amides: The Specialized Case of N-Methoxy-N-methyl-2-oxopropanamide
Introduction: The Enduring Utility of Weinreb Amides in Synthesis
Since their introduction by Steven M. Weinreb and Steven Nahm in 1981, N-methoxy-N-methylamides, commonly known as Weinreb amides, have become indispensable tools in modern organic synthesis.[1][2][3] Their principal advantage lies in the controlled and predictable synthesis of ketones and aldehydes from carboxylic acid derivatives.[4] Unlike reactions with more reactive acylating agents like acid chlorides or esters, the use of Weinreb amides masterfully circumvents the pervasive issue of over-addition by organometallic reagents.[5][6] This is achieved through the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until a deliberate acidic workup.[1][7]
While the classical Weinreb amide is a robust and versatile functional group, the field of synthetic chemistry continually evolves, demanding reagents with more specialized reactivity. This guide focuses on a unique subclass: α-keto Weinreb amides, specifically N-Methoxy-N-methyl-2-oxopropanamide . This molecule contains a second, highly reactive electrophilic center adjacent to the Weinreb amide moiety, presenting both unique synthetic opportunities and challenges.
This document provides an in-depth comparison of this compound with conventional Weinreb amides. We will explore the fundamental mechanisms, comparative reactivity, and strategic applications, supported by experimental protocols, to guide researchers in leveraging these powerful reagents for complex molecular construction.
Section 1: The Foundational Mechanism of Weinreb Amide Reactivity
The success of the Weinreb-Nahm ketone synthesis is rooted in its unique reaction mechanism. When an organometallic reagent, such as a Grignard or organolithium compound, adds to a standard Weinreb amide, it does not immediately form a ketone. Instead, a stable tetrahedral intermediate is generated.[1] The stability of this intermediate is the cornerstone of the methodology; the N-methoxy group's oxygen atom chelates the metal cation (e.g., Mg²⁺ or Li⁺), forming a stable five-membered ring.[5][7] This chelated complex is unreactive towards a second equivalent of the organometallic reagent, even when used in excess.[3] The desired ketone or aldehyde (after reduction) is only liberated upon aqueous workup, which breaks down the stable intermediate.[4]
This process tolerates a vast array of functional groups in both the Weinreb amide and the nucleophile, making it a highly reliable transformation in multi-step synthesis.[1]
Section 2: this compound: A Dichotomy of Reactivity
This compound introduces a significant structural modification: an α-keto group. This feature transforms the molecule from a simple acylating agent into a 1,2-dicarbonyl synthon, possessing two distinct electrophilic carbon centers.
The presence of the ketone carbonyl, which is generally more electrophilic than an amide carbonyl, dictates the molecule's reactivity profile. The primary scientific question becomes one of chemoselectivity : how can a nucleophile be directed to one site over the other?
-
Attack at the Ketone Carbonyl: Hard, sterically unhindered organometallic reagents (e.g., MeLi, MeMgBr) at low temperatures are expected to preferentially attack the more reactive ketone carbonyl. This would lead to a tertiary alcohol-Weinreb amide intermediate.
-
Attack at the Amide Carbonyl: To achieve attack at the less reactive amide carbonyl, the ketone must be protected, or a specific catalyst must be employed to activate the amide. Recent advances have shown that Weinreb amides can act as directing groups in transition metal-catalyzed reactions, which could offer a pathway to selectively functionalize at or near the amide.[8][9]
-
Enantioselective Reduction: The α-keto group is a prime target for asymmetric reduction. For instance, Ru-catalyzed hydrogenation of α-keto Weinreb amides can produce valuable chiral α-hydroxy Weinreb amides with high enantioselectivity.[10] These products are versatile precursors for chiral α-hydroxy ketones and other important building blocks.
Section 3: Comparative Analysis and Strategic Application
The choice between a standard Weinreb amide and this compound is entirely dependent on the desired synthetic outcome.
| Feature | Standard Weinreb Amide (e.g., N-Methoxy-N-methylbenzamide) | This compound |
| Primary Function | Acylating agent for ketone/aldehyde synthesis.[1] | 1,2-Dicarbonyl synthon; precursor to α-functionalized ketones.[10] |
| Electrophilic Sites | One (amide carbonyl). | Two (ketone and amide carbonyls). |
| Reactivity Control | Excellent control over mono-addition.[6] | Chemoselectivity is the primary challenge and opportunity. |
| Primary Product Type | Ketones or aldehydes. | α-Hydroxy ketones (post-reduction), tertiary α-hydroxy amides. |
| Key Applications | General synthesis of carbonyl compounds in natural product and drug development.[1] | Synthesis of chiral building blocks, 1,2-diketones, and complex polyketides. |
| Stability | Generally stable, can be purified and stored.[4] | Potentially less stable due to the reactive α-keto group; may be prone to self-condensation or hydration. |
Section 4: Experimental Protocols
The following protocols are presented to be self-validating, with clear steps and rationales. Adherence to standard laboratory safety procedures is mandatory.
Protocol 1: General Synthesis of a Standard Weinreb Amide (N-Methoxy-N-methylbenzamide)
This protocol describes the conversion of a carboxylic acid to a Weinreb amide using a standard peptide coupling reagent, which avoids the need to first prepare a more reactive acid chloride.
Rationale: Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a mild and efficient method for amide bond formation, compatible with a wide range of functional groups.
Materials:
-
Benzoic Acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Diethyl ether, Saturated NaHCO₃ solution, Brine
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and HATU (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) dropwise. The base neutralizes the hydrochloride salt and facilitates the coupling reaction.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (3x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Methoxy-N-methylbenzamide.
Protocol 2: Synthesis of this compound
This protocol adapts the standard Weinreb amide synthesis for a highly reactive α-keto acid.
Rationale: Pyruvic acid is volatile and reactive. Using its corresponding acid chloride (pyruvoyl chloride), generated in situ or pre-formed, provides a more controlled reaction with N,O-dimethylhydroxylamine. Low temperature is critical to prevent side reactions.
Materials:
-
Pyruvic acid
-
Oxalyl chloride or Thionyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Acid Chloride Formation (Optional, can be done in situ): In a flask under N₂, dissolve pyruvic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Cool to 0 °C and slowly add oxalyl chloride (1.2 eq). Stir for 2 hours at 0 °C, then allow to warm to room temperature for 1 hour. The resulting pyruvoyl chloride solution is used directly.
-
In a separate flask under N₂, suspend N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.
-
Cool the suspension to -20 °C (acetonitrile/dry ice bath).
-
Slowly add pyridine (2.2 eq) to neutralize the hydrochloride and act as a base for the acylation.
-
Add the cold pyruvoyl chloride solution from step 1 dropwise to the amine suspension, maintaining the temperature below -10 °C.
-
Stir the reaction at -20 °C for 1 hour, then let it slowly warm to 0 °C over 2 hours.
-
Quench the reaction by carefully adding cold saturated NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with cold brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (product may be volatile).
-
Purify immediately by flash chromatography on silica gel using a cold solvent system to yield this compound.
Protocol 3: Comparative Reactivity with a Grignard Reagent
This experiment directly compares the outcome of reacting phenylmagnesium bromide with a standard Weinreb amide versus the α-keto variant.
Rationale: The key variable in this comparison is temperature. The reaction with the standard amide is robust at 0 °C. However, to achieve selective attack on the more reactive ketone of the α-keto amide and prevent potential side reactions, a much lower temperature (-78 °C) is required. This demonstrates the critical importance of reaction conditions when dealing with multifunctional substrates.
Conclusion
The Weinreb amide remains a cornerstone of synthetic chemistry due to its reliability and broad scope. While standard N-methoxy-N-methylamides are the reagents of choice for the straightforward synthesis of ketones and aldehydes, specialized variants like This compound offer access to more complex and valuable chemical space. Its dual electrophilic nature, while presenting a challenge in chemoselectivity, is also its greatest strength, enabling it to serve as a precursor for α-hydroxy ketones, 1,2-diketones, and other synthetically useful motifs. Understanding the fundamental differences in reactivity, as highlighted in this guide, allows the discerning researcher to select the appropriate tool for the task, transforming synthetic challenges into opportunities for innovation.
References
-
Title: Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Weinreb ketone synthesis Source: Wikipedia URL: [Link]
-
Title: Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Recent Developments in Weinreb Synthesis and Their Applications (A-Review) Source: Oriental Journal of Chemistry URL: [Link]
-
Title: The Growing Synthetic Utility of the Weinreb Amide Source: Bohrium URL: [Link]
-
Title: Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL: [Link]
-
Title: A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents Source: ResearchGate URL: [Link]
-
Title: Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones Source: Thieme URL: [Link]
-
Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: MDPI URL: [Link]
-
Title: Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Converting Amides to Aldehydes and Ketones Source: Chemistry Steps URL: [Link]
-
Title: Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. Source: Scientific Research Publishing URL: [Link]
-
Title: The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides Source: ACS Publications URL: [Link]
-
Title: CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW Source: Taylor & Francis Online URL: [Link]
-
Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Recent Developments in Weinreb Synthesis and their Applications Source: Oriental Journal of Chemistry URL: [Link]
-
Title: N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS Source: Penn State University URL: [Link]
-
Title: Recent Developments in Weinreb Synthesis and Their Applications (A-Review) Source: ResearchGate URL: [Link]
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A Comparative Guide to the Reaction Efficiency and Selectivity of N-Methoxy-N-methyl-2-oxopropanamide
Introduction: The Strategic Value of α-Ketoamides and the Role of Specialized Reagents
In the landscape of medicinal and synthetic chemistry, α-ketoamides are recognized as privileged structural motifs.[1] Their unique arrangement of two electrophilic carbonyl centers adjacent to a nitrogen atom imparts a distinct reactivity profile and a wide spectrum of biological activities.[1] Consequently, the development of efficient and selective methods for their synthesis is a continuous focus of research. Traditional approaches have included the condensation of amines with α-keto acids or their activated derivatives, oxidative amidation, and cross-dehydrogenative couplings.[1][2]
This guide delves into the specific reactivity of N-Methoxy-N-methyl-2-oxopropanamide (CAS 914220-85-2), a specialized reagent that combines the α-ketoamide scaffold with a Weinreb amide (N-methoxy-N-methylamide) functionality.[3][4] We will explore how the inherent properties of the Weinreb amide govern the reaction efficiency and selectivity of this molecule, compare its utility against alternative synthetic strategies, and provide the experimental context necessary for researchers to leverage its unique advantages.
Part 1: The Weinreb Amide Advantage: A Foundation of Controlled Reactivity
The cornerstone of this compound's utility is its Weinreb amide group. First reported by Nahm and Weinreb in 1981, this functional group revolutionized ketone synthesis from carboxylic acid derivatives.[5][6] Its primary advantage is the prevention of over-addition when reacting with highly nucleophilic organometallic reagents, a common side reaction with esters or acid chlorides that leads to tertiary alcohols instead of the desired ketone.[7]
This selectivity is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[7][8] The methoxy group's oxygen atom coordinates with the metal cation (e.g., Mg²⁺ or Li⁺), stabilizing the intermediate and preventing its collapse to a ketone until a deliberate aqueous workup.[5][8] This chelation effectively protects the newly formed carbonyl from a second equivalent of the nucleophile.
Figure 1: Comparison of reaction pathways for a Weinreb amide versus an ester with an organometallic reagent (R'-M). The stable chelated intermediate in the Weinreb amide pathway prevents the over-addition that is common with esters.
Part 2: Reactivity Profile of this compound
This compound possesses two distinct electrophilic centers: the C1 amide carbonyl and the C2 keto carbonyl. The central question for any synthetic application is one of selectivity. Based on the established principles of Weinreb amide chemistry, we can predict a clear hierarchy of reactivity.
-
Reaction with Strong Nucleophiles (Grignard, Organolithium Reagents): The amide carbonyl is the designated site of attack for these reagents.[9] The resulting stable tetrahedral intermediate will, upon acidic workup, yield an α-diketone . This makes the reagent an effective synthon for introducing a pyruvoyl group (CH₃COCO-), which is then acylated. This high chemoselectivity avoids reactions at the existing ketone carbonyl.
-
Reaction with Hydride Reducing Agents: Selective reduction of the Weinreb amide to an aldehyde is a well-documented transformation, typically using reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[7][8] In the case of this compound, this would selectively reduce the amide carbonyl to furnish an α-keto aldehyde after workup.
This predictable selectivity allows for the strategic construction of complex molecules where other methods might fail or require extensive protecting group manipulations.
Part 3: Comparative Analysis of Synthetic Strategies
While this compound offers a powerful and selective approach, it is essential to compare it with other prevalent methods for accessing α-ketoamides and related structures.
| Method | Substrate Scope | Typical Conditions | Key Advantages | Limitations & Selectivity Issues |
| This compound + Nucleophile | Broad for organometallics (Grignard, organolithium).[5] | Anhydrous aprotic solvent (THF, Et₂O), often at low temperatures (0°C to -78°C).[5][9] | Excellent chemoselectivity for the amide carbonyl; prevents over-addition; provides access to α-diketones and α-keto aldehydes.[7] | Multi-step synthesis of the reagent itself; reactivity can be sensitive to steric hindrance near the carboxylic acid precursor.[10] |
| Direct Amine / α-Keto Acid Coupling | Wide range of amines and α-keto acids. | Requires coupling reagents (e.g., HATU, EDC) or conversion to an acyl halide.[2][11] | Conceptually straightforward and direct. | Coupling reagents can be expensive and generate stoichiometric byproducts; α-keto acyl halides can be unstable.[2] |
| Copper-Catalyzed Oxidative Amidation | Tolerates various functional groups on nitroarenes and α-oxocarboxylic acids.[2] | High temperatures (e.g., 150°C), copper catalyst, base, and specific solvents like 1,4-dioxane.[2] | Utilizes readily available starting materials; good functional group tolerance.[2] | Requires transition metal catalyst; conditions can be harsh; may not be suitable for thermally sensitive substrates. |
| Cross-Dehydrogenative Coupling (CDC) | Typically involves amines and α-ketoaldehydes.[2] | Often requires a catalyst (e.g., transition metal) and an oxidant. | High atom economy. | Substrate scope can be limited; controlling selectivity between multiple C-H bonds can be challenging. |
Part 4: Experimental Protocols
To provide a practical context, the following are representative protocols. The first illustrates the archetypal reaction of a Weinreb amide, while the second details a modern alternative for α-ketoamide synthesis.
Protocol 1: General Procedure for Reaction of this compound with a Grignard Reagent
This protocol is a generalized procedure based on established methods for Weinreb amide acylation.[5][9]
Figure 2: Experimental workflow for the reaction of this compound with a Grignard reagent.
Methodology:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: this compound (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath.
-
The Grignard reagent (1.1-1.2 equiv, as a solution in THF or diethyl ether) is added dropwise to the stirred solution over 10-15 minutes.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or 1M HCl at 0 °C.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude α-diketone is purified by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Synthesis of α-Ketoamides from Nitroarenes
This protocol is adapted from the procedure reported by The Journal of Organic Chemistry for a direct coupling method.[2]
Methodology:
-
Reaction Setup: In a glovebox, a flame-dried reaction tube with a magnetic stir bar is charged with Cu(OTf)₂ (20 mol %), TBAB (20 mol %), the nitroarene (1.0 equiv, 0.20 mmol), the α-oxocarboxylic acid (5.0 equiv), ᵗBuOK (1.0 equiv), and H₂O (3.0 equiv).
-
Solvent Addition: 1,4-Dioxane (2.0 mL) is added, and the tube is sealed.
-
Reaction: The reaction mixture is stirred at 150 °C for 24 hours.
-
Workup: After cooling to room temperature, the resulting solution is directly filtered through a pad of silica gel, eluting with dichloromethane (10 mL).
-
Purification: The filtrate is concentrated, and the crude product is further purified by chromatography to yield the desired α-ketoamide.
Conclusion and Outlook
This compound is not merely another reagent for generating α-ketoamides; it is a highly selective electrophilic building block for the controlled synthesis of α-diketones and α-keto aldehydes. Its primary advantage, derived from the Weinreb amide functionality, is the predictable and high-fidelity reaction with strong nucleophiles and reducing agents, exclusively at the amide carbonyl. This circumvents the pervasive issue of over-addition that plagues reactions with simpler acylating agents like esters and acid chlorides.[7]
While direct coupling and oxidative methods offer greater atom economy or utilize different starting materials, they often come with challenges in selectivity or require harsh reaction conditions.[2] The choice of synthetic strategy, therefore, depends on the specific target molecule, available precursors, and the required tolerance of other functional groups. For researchers and drug development professionals facing synthetic challenges that demand precise control over nucleophilic addition to a dicarbonyl system, this compound represents a reliable and powerful tool.
References
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- 10. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 11. One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Acylating Agents: Profiling N-Methoxy-N-methyl-2-oxopropanamide
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the acylation reaction stands as a fundamental tool for carbon-carbon and carbon-heteroatom bond formation.[1] The choice of an acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparison of N-Methoxy-N-methyl-2-oxopropanamide, a specialized Weinreb amide, with other classes of acylating agents, offering field-proven insights and experimental considerations for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of the Acylating Agent
Acylation, the process of adding an acyl group (R-C=O) to a substrate, is a cornerstone of chemical synthesis.[1] The reactivity of the acylating agent is paramount. Highly reactive agents like acyl chlorides can be indiscriminate, leading to side reactions and over-addition, while less reactive agents may require harsh conditions that are incompatible with sensitive functional groups.[2][3] The ideal acylating agent offers a balance of reactivity and stability, allowing for controlled and selective transformations.
This guide focuses on a class of reagents that strike this balance with exceptional finesse: N-methoxy-N-methylamides, commonly known as Weinreb amides.[4] We will specifically examine the profile of this compound and compare its performance characteristics against traditional and alternative acylating agents.
The Weinreb Amide Advantage: A Focus on this compound
This compound (C₅H₉NO₃) belongs to the Weinreb amide family, a class of compounds renowned for their utility in the synthesis of ketones and aldehydes.[5][6] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group revolutionized ketone synthesis by solving the persistent problem of over-addition commonly seen with more reactive acylating agents.[7][8]
The Mechanism of Controlled Reactivity
The key to the Weinreb amide's success lies in its unique reaction mechanism. When a nucleophile, such as a Grignard or organolithium reagent, attacks the carbonyl carbon, it forms a stable, five-membered tetrahedral intermediate.[9][10] This stability is conferred by the chelation of the metal cation (e.g., Mg²⁺ or Li⁺) between the newly formed alkoxide and the N-methoxy oxygen atom.[7][11]
This chelated intermediate is stable at low temperatures and does not collapse to form a ketone until an aqueous workup is performed.[3][9] This crucial pause prevents a second equivalent of the nucleophile from adding to the carbonyl, a common side reaction with acyl chlorides or esters that leads to the formation of tertiary alcohols instead of the desired ketone.[7][12]
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A Comparative Guide to Ketone Synthesis: Validating the Efficacy of N-Methoxy-N-methylamides
For researchers, scientists, and professionals in drug development, the synthesis of ketones is a foundational element in the construction of complex molecules, from active pharmaceutical ingredients to specialty materials. The choice of synthetic methodology is critical, directly influencing yield, purity, substrate compatibility, and overall process efficiency. This guide provides an in-depth technical comparison of ketone synthesis using N-methoxy-N-methylamides, commonly known as Weinreb amides, against established alternative methods.
Due to a lack of specific experimental data in the reviewed literature for N-Methoxy-N-methyl-2-oxopropanamide, this guide will utilize the closely related and well-documented N-methoxy-N-methylacetamide as a representative Weinreb amide. This allows for a robust, data-driven comparison with other widely practiced techniques: the oxidation of secondary alcohols and the addition of Grignard reagents to nitriles.
The Weinreb Amide Approach: Precision and Control in Ketone Synthesis
The Weinreb-Nahm ketone synthesis, first reported in 1981, has become an indispensable tool for organic chemists.[1] The core of this methodology lies in the unique stability of the N-methoxy-N-methylamide functional group. When a Weinreb amide reacts with an organometallic reagent, such as a Grignard or organolithium reagent, it forms a stable tetrahedral intermediate.[2] This stability is attributed to chelation of the metal ion by the methoxy and carbonyl oxygens.[1] This intermediate resists the common problem of over-addition, where a second equivalent of the nucleophile attacks the newly formed ketone to yield an undesired tertiary alcohol.[1] The stable intermediate collapses to the ketone only upon aqueous workup, ensuring a clean and high-yielding transformation.[2]
Causality in Experimental Design:
The choice to employ a Weinreb amide is often driven by the need for high chemoselectivity, especially when working with precious or complex substrates. The stability of the Weinreb amide itself allows for its isolation and purification before the introduction of the organometallic reagent, providing a well-defined starting point for the key bond-forming step.[2] The reaction conditions are typically mild, making this method compatible with a wide range of functional groups.
Comparative Methodologies: Established Routes to Ketones
To objectively evaluate the Weinreb amide approach, we will compare it to two other cornerstone methods of ketone synthesis:
-
Oxidation of Secondary Alcohols: This classical transformation is one of the most common methods for preparing ketones.[3] A variety of oxidizing agents can be employed, with Pyridinium Chlorochromate (PCC) being a milder option that typically stops the oxidation at the ketone stage without further side reactions.[3]
-
Grignard Reaction with Nitriles: This method provides a powerful way to construct ketones by forming a new carbon-carbon bond. The Grignard reagent adds to the electrophilic carbon of the nitrile to form an intermediate imine, which is then hydrolyzed to the corresponding ketone.[4]
Experimental Protocols and Data
The following sections provide detailed, step-by-step methodologies for the synthesis of a representative ketone, acetophenone, using each of the three compared methods. This allows for a direct comparison of the practical aspects and expected outcomes.
Method 1: Weinreb Amide Synthesis of Acetophenone (using N-methoxy-N-methylbenzamide as an analogue)
This protocol details the reaction of N-methoxy-N-methylbenzamide with methylmagnesium bromide to yield acetophenone.
Experimental Workflow: Weinreb Amide Method
Caption: Workflow for acetophenone synthesis via the Weinreb amide method.
Protocol:
-
Preparation: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar is charged with N-methoxy-N-methylbenzamide (1.0 eq) and dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere of argon or nitrogen.
-
Reaction: The solution is cooled to 0 °C in an ice bath. A solution of methylmagnesium bromide in diethyl ether (1.2 eq) is added dropwise via a syringe.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford pure acetophenone.
Method 2: Oxidation of 1-Phenylethanol to Acetophenone
This protocol utilizes Pyridinium Chlorochromate (PCC) for the oxidation of a secondary alcohol.
Experimental Workflow: Oxidation of a Secondary Alcohol
Caption: Workflow for acetophenone synthesis via oxidation of 1-phenylethanol.
Protocol:
-
Preparation: To a solution of 1-phenylethanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is added Pyridinium chlorochromate (1.2 eq) and Celite at 0 °C.[3]
-
Reaction: The mixture is stirred at room temperature for 2 to 4 hours. The reaction progress is monitored by TLC, during which a brown, tar-like material will precipitate.[3]
-
Workup and Purification: The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or distillation to yield pure acetophenone.
Method 3: Synthesis of Acetophenone from Benzene via Friedel-Crafts Acylation
This protocol describes the classic Friedel-Crafts acylation of benzene.
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for acetophenone synthesis via Friedel-Crafts acylation.
Protocol:
-
Preparation: In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 40 mL of anhydrous benzene and 20g of anhydrous aluminum trichloride.[5]
-
Reaction: Slowly add 6.0 mL of acetic anhydride dropwise to the stirred mixture.[5] Control the rate of addition to prevent the reaction from becoming too vigorous. After the addition is complete, heat the mixture in a water bath under reflux for about 30 minutes.[5]
-
Workup and Purification: Cool the reaction mixture to room temperature and pour it into a beaker containing 50 mL of concentrated hydrochloric acid and 50g of crushed ice with constant stirring.[5]
-
Separate the organic layer using a separatory funnel and extract the aqueous layer twice with 20 mL of benzene.[5]
-
Combine the organic layers, wash with 5% sodium hydroxide solution and then with water, and dry over anhydrous magnesium sulfate.[5]
-
Filter the dried organic layer and distill off the benzene. The fraction collected between 198°C and 202°C is pure acetophenone.[5]
Comparative Performance Data
The following table summarizes the typical performance of each synthetic method. Yields and reaction conditions are representative and can vary based on the specific substrate and reaction scale.
| Feature | Weinreb Amide Method (Analogue) | Oxidation of Secondary Alcohols (PCC) | Friedel-Crafts Acylation |
| Typical Yield | >80%[6] | 70-95% | 73-95%[6] |
| Substrate Scope | Broad, tolerates many functional groups[2] | Limited by the availability of the corresponding secondary alcohol | Generally limited to aromatic substrates; sensitive to deactivating groups |
| Key Advantage | Excellent control, prevents over-addition[1] | High yields, well-established method | Direct acylation of aromatic rings |
| Key Limitation | Requires pre-formation of the Weinreb amide | Use of stoichiometric, toxic chromium reagents[3] | Requires a stoichiometric amount of Lewis acid catalyst, which can be corrosive |
| Reaction Conditions | Mild, typically 0 °C to room temperature | Room temperature | Often requires heating |
Mechanistic Insights
The distinct outcomes of these reactions are rooted in their different mechanisms.
Reaction Mechanisms
Caption: Simplified mechanisms for the three compared ketone synthesis methods.
The stability of the chelated tetrahedral intermediate in the Weinreb synthesis is the key differentiator, preventing the formation of tertiary alcohol byproducts that can plague reactions with other acylating agents like esters or acid chlorides.[1] In contrast, the oxidation of secondary alcohols is a direct dehydrogenation, and Friedel-Crafts acylation proceeds through a highly reactive acylium ion intermediate that undergoes electrophilic aromatic substitution.
Conclusion and Recommendations
The choice of a ketone synthesis method is a critical decision in any synthetic campaign.
-
The Weinreb amide method stands out for its precision, high yields, and broad functional group tolerance. It is the method of choice when over-addition is a concern and when working with valuable or complex substrates. The necessity of preparing the Weinreb amide in a separate step is a minor drawback compared to the reliability it offers.
-
Oxidation of secondary alcohols remains a highly effective and straightforward method, particularly when the corresponding alcohol is readily available. However, the environmental and safety concerns associated with heavy metal oxidants should be considered.
-
Friedel-Crafts acylation is an excellent method for the synthesis of aromatic ketones. Its primary limitations are the need for a stoichiometric amount of a Lewis acid catalyst and its unsuitability for substrates with deactivating groups on the aromatic ring.
For researchers and drug development professionals, a thorough understanding of the nuances of each method is paramount. The Weinreb amide approach, as demonstrated by its analogues, provides a robust and often superior strategy for the controlled and efficient synthesis of ketones, validating its prominent place in the modern synthetic chemist's toolbox.
References
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Vedantu. (2023). How will you convert benzonitrile to Benzophenone class 12 chemistry CBSE. Available at: [Link][4]
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Wikipedia. (2023). Weinreb ketone synthesis. Available at: [Link][7]
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askIITians. (2025). How will you convert Benzene to acetophenone?. Available at: [Link][2]
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Brainly.com. (2023). Design a synthesis of acetophenone from benzene or toluene. Available at: [Link][8]
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Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Available at: [Link][3]
-
Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Available at: [Link]
-
Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. Available at: [Link][9]
-
Filo. (2025). How is benzophenone prepared from benzonitrile?. Available at: [Link][10]
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Brainly.in. (2018). How is benzonitrile converted to benzophenone?. Available at: [Link][11]
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A Comparative Guide to Acylating Agents in Complex Molecule Synthesis: Spotlight on N-Methoxy-N-methyl-2-oxopropanamide
For researchers, scientists, and drug development professionals engaged in the intricate art of complex molecule synthesis, the choice of an acylating agent can be a pivotal decision that dictates the success, efficiency, and scalability of a synthetic route. This guide provides an in-depth technical comparison of N-Methoxy-N-methyl-2-oxopropanamide and its alternatives, grounded in field-proven insights and experimental data, to empower you in making informed decisions for your synthetic challenges.
The Crucial Role of Controlled Acylation in Complex Synthesis
The construction of complex molecular architectures often necessitates the precise formation of carbon-carbon bonds through the acylation of organometallic reagents. A primary challenge in this endeavor is the propensity of highly reactive organometallics to over-add to the newly formed ketone, leading to the undesired formation of tertiary alcohols. This lack of control can significantly diminish the yield of the target ketone and complicate purification processes. To circumvent this, specialized acylating agents have been developed to ensure a single addition of the organometallic reagent, thereby providing a clean and efficient route to ketones.
The Weinreb Amide: A Paradigm of Controlled Acylation
First introduced in 1981, the N-methoxy-N-methylamide, commonly known as the Weinreb amide, has become a cornerstone of modern organic synthesis for its reliability in ketone synthesis.[1] The key to the Weinreb amide's success lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon reaction with an organometallic reagent. This intermediate is stable at low temperatures and only collapses to the corresponding ketone upon acidic workup, a point at which any excess organometallic reagent has been quenched.[2][3] This elegant mechanism effectively prevents the problematic over-addition reaction.[4][5]
This compound , the subject of this guide, is a specialized Weinreb amide bearing an α-keto functionality. This structural feature makes it a valuable building block for the synthesis of α-diketones and other complex molecules containing the 1,2-dicarbonyl motif, which is a common feature in many biologically active natural products and pharmaceuticals.
Performance Comparison: this compound vs. Alternatives
While Weinreb amides are highly effective, the landscape of acylating agents is not monolithic. Several alternatives have emerged, each with its own set of advantages and disadvantages. This section provides a comparative analysis of this compound (as a representative Weinreb amide) with other notable classes of acylating agents.
Morpholine Amides: The Economical and Water-Soluble Challenger
Morpholine amides have gained traction as a practical and cost-effective alternative to Weinreb amides.[6][7] Morpholine is significantly less expensive than N,O-dimethylhydroxylamine, the precursor to Weinreb amides, making morpholine amides an attractive option for large-scale synthesis.[6] Furthermore, the morpholine moiety often imparts greater water solubility to the amide, which can simplify workup and purification procedures.[6]
However, this increased stability can also translate to lower reactivity. In a direct comparison of reactivity with alkynyllithium reagents, Weinreb amides demonstrated complete conversion to the corresponding ynone, while morpholine amides showed incomplete conversion under the same reaction conditions.[6] This suggests that for less reactive organometallic reagents or sterically hindered substrates, Weinreb amides may offer superior performance in terms of reaction efficiency.
Table 1: Qualitative Comparison of Weinreb Amides and Morpholine Amides
| Feature | Weinreb Amides (e.g., this compound) | Morpholine Amides |
| Cost of Precursor | Higher (N,O-dimethylhydroxylamine) | Lower (Morpholine) |
| Water Solubility | Generally lower | Generally higher |
| Reactivity | Generally higher | Generally lower |
| Over-addition Control | Excellent | Excellent |
| Stability | Good | Good |
Acyl-1,4-Dihydropyridines: A Radical-Based Approach
Acyl-1,4-dihydropyridines (acyl-1,4-DHPs) have recently emerged as versatile reagents that can serve as sources of acyl radicals under photochemical, thermal, or electrochemical activation.[8][9] This radical-based strategy offers a distinct mechanistic pathway compared to the polar reactions of Weinreb and morpholine amides. A key advantage of acyl-1,4-DHPs is their ability to participate in reactions under mild conditions, often without the need for strong bases or organometallic reagents.[9]
However, the generation and subsequent reactions of acyl radicals can sometimes lead to different selectivity profiles compared to nucleophilic acylation. Furthermore, the preparation of specific acyl-1,4-DHPs may require additional synthetic steps. While a powerful tool for certain transformations, a direct quantitative comparison of yields and substrate scope with Weinreb amides for a broad range of complex ketone syntheses is still an active area of research.
Traditional Acylating Agents: Acid Chlorides and Esters
For the sake of a comprehensive comparison, it is important to briefly touch upon traditional acylating agents like acid chlorides and esters. While readily available, their reaction with organometallic reagents is notoriously difficult to control, almost invariably leading to significant amounts of over-addition products (tertiary alcohols).[4] For the synthesis of complex molecules where high yields of ketones are paramount, these reagents are generally considered inferior to the more controlled methods discussed above.
Experimental Protocols: A Practical Guide
To provide actionable insights, this section details representative experimental protocols for the synthesis and use of N-Methoxy-N-methylamides and a comparative protocol for morpholine amides.
Synthesis of a Weinreb Amide: this compound
Reaction Scheme:
Caption: General synthesis of this compound.
Step-by-Step Methodology:
-
To a solution of pyruvic acid (1.0 eq) in an appropriate aprotic solvent (e.g., DMF, CH₂Cl₂) at 0 °C, add a suitable coupling agent such as HATU (1.1 eq) and an organic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Ketone Synthesis using a Weinreb Amide
The following is a general protocol for the reaction of a Weinreb amide with a Grignard reagent to yield a ketone.[10]
Reaction Scheme:
Caption: Ketone synthesis from a Weinreb amide.
Step-by-Step Methodology:
-
Dissolve the this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add the Grignard reagent (1.1-1.5 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 1-3 hours.
-
Quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of NH₄Cl or 1 M HCl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield the desired ketone.
Comparative Protocol: Ketone Synthesis using a Morpholine Amide
The protocol for ketone synthesis using a morpholine amide is analogous to that of a Weinreb amide, though reaction times may be longer or temperatures may need to be elevated to achieve comparable conversion.[6]
Step-by-Step Methodology:
-
Dissolve the corresponding morpholine amide (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C or room temperature, depending on the reactivity of the Grignard reagent.
-
Slowly add the Grignard reagent (1.2-2.0 eq) dropwise.
-
Stir the reaction at the chosen temperature for 2-24 hours, monitoring for completion.
-
Workup and purification are performed as described for the Weinreb amide protocol.
Causality Behind Experimental Choices and Navigating Limitations
The choice of solvent, temperature, and stoichiometry in these protocols is critical for ensuring high yields and minimizing side reactions. Anhydrous conditions are essential to prevent quenching of the highly basic and nucleophilic organometallic reagents. Low temperatures during the addition of the organometallic reagent are crucial for controlling the reaction rate and preventing unwanted side reactions.
Despite their utility, Weinreb amides are not without limitations. With highly basic or sterically hindered organometallic reagents, elimination of the methoxide group to generate formaldehyde has been observed as a side reaction.[11] Additionally, the N-O bond of the Weinreb amide can be susceptible to reduction under certain conditions. Careful optimization of the reaction parameters is therefore essential for each specific substrate and organometallic reagent combination.
Conclusion: Selecting the Optimal Acylating Agent
The selection of an acylating agent for complex molecule synthesis is a multifaceted decision that requires careful consideration of factors such as reactivity, selectivity, cost, and scalability.
-
This compound , as a representative of the Weinreb amide class, offers a highly reliable and general method for the controlled synthesis of ketones, particularly for accessing the valuable α-diketone motif. Its ability to prevent over-addition makes it a superior choice over traditional acylating agents.
-
Morpholine amides present a compelling alternative, especially for large-scale applications where cost and the use of more aqueous-friendly procedures are significant considerations. However, their potentially lower reactivity may necessitate more forcing conditions or be unsuitable for less reactive nucleophiles.
-
Acyl-1,4-dihydropyridines provide a mechanistically distinct, radical-based approach that can be advantageous under specific circumstances, particularly when mild, non-organometallic conditions are desired.
Ultimately, the optimal choice of acylating agent will depend on the specific synthetic challenge at hand. By understanding the underlying principles and comparative performance of these reagents, researchers can navigate the complexities of modern synthesis with greater confidence and efficiency.
References
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[15] Pace, V.; et al. Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. ResearchGate. Accessed January 3, 2026. [Link]
[2] Not Voodoo. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. Chemistry Stack Exchange. Accessed January 3, 2026. [Link]
[16] Itoh, T.; et al. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega2022 , 7 (51), 48135–48143. [Link]
[17] Kawase, M.; et al. Evaluation of acyloxysilane as acylating agent for peptide synthesis. The Journal of Organic Chemistry1988 , 53 (16), 3844–3846. [Link]
[8] Manoharan, K.; Bieszczad, B. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules2024 , 29 (16), 3844. [Link]
[18] Nugent, J.; Schwartz, B. D. N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Semantic Scholar. Accessed January 3, 2026. [Link]
[19] Nugent, J.; Schwartz, B. D. N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. ResearchGate. Accessed January 3, 2026. [Link]
[20] Lee, J. H.; et al. Synthesis of aliphatic α-ketoamides from α-substituted methyl ketones via a Cu-catalyzed aerobic oxidative amidation. Organic & Biomolecular Chemistry2017 , 15 (32), 6724-6728. [Link]
[21] C-H Functionalization. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. Accessed January 3, 2026. [Link]
[5] Molecule Spark. The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Molecule Spark. Accessed January 3, 2026. [Link]
[22] Ghorpade, S.; et al. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. ACS Combinatorial Science2013 , 15 (12), 649–654. [Link]
[7] Pace, V.; et al. Efficient Synthesis of Acylsilanes Using Morpholine Amides. ResearchGate. Accessed January 3, 2026. [Link]
[23] Singh, S.; et al. Synthesis of N‐Aryl α‐Ketoamides, α‐Ketoesters, α‐Ketothioesters and Their Applications in Quinoxalinone Preparation. ResearchGate. Accessed January 3, 2026. [Link]
[24] Wang, Y.; et al. Synthesis of α-ketoamides via oxidative amidation of diazo compounds with O-benzoyl hydroxylamines as nitrogen source and the oxidant. Organic & Biomolecular Chemistry2019 , 17 (4), 834-838. [Link]
[9] Manoharan, K.; Bieszczad, B. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules2024 , 29(16), 3844. [Link]
[25] Ogiwara, Y. Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis2025 . [Link]
[26] PubChem. This compound. National Center for Biotechnology Information. Accessed January 3, 2026. [Link]
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[28] ChemBK. This compound. ChemBK. Accessed January 3, 2026. [Link]
[29] Kim, S.; Lee, T. A. A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. ResearchGate. Accessed January 3, 2026. [Link]
[30] Goodman, M.; Stueben, K. C. ACYLALKYLCARBONATES AS ACYLATING AGENTS FOR THE SYNTHESIS OF PEPTIDES. Journal of the American Chemical Society1959 , 81 (15), 3980–3983. [Link]
[31] Zorn, J. Development of synthetic de novo designed proteins catalyzing acyl transfer reactions. ResearchGate. Accessed January 3, 2026. [Link]
[32] Pace, V.; et al. N-Methoxy-N-methylcyanoformamide. ResearchGate. Accessed January 3, 2026. [Link]
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The Synthetic Chemist's Guide to Precision Acylation: Unveiling the Advantages of N-Methoxy-N-methyl-2-oxopropanamide
For researchers, scientists, and professionals in drug development, the quest for high-yielding, selective, and robust synthetic methodologies is perpetual. The construction of carbon-carbon bonds to form ketones is a cornerstone of organic synthesis, yet it is often plagued by the persistent issue of over-addition, leading to undesired tertiary alcohol byproducts and diminished yields. This guide provides an in-depth technical comparison of N-Methoxy-N-methylamides, exemplified by N-Methoxy-N-methyl-2-oxopropanamide , against traditional acylating agents, offering a clear perspective on why this class of reagents has become an indispensable tool in the modern synthetic chemist's arsenal.
The Over-Addition Conundrum: A Fundamental Challenge in Ketone Synthesis
The reaction of organometallic reagents, such as Grignard or organolithium reagents, with common acylating agents like esters and acid chlorides is a classic method for ketone synthesis. However, the ketone product itself is often more reactive than the starting material towards the organometallic reagent.[1][2] This frequently leads to a second nucleophilic attack on the newly formed ketone, resulting in the formation of a tertiary alcohol. This "over-addition" is a significant limitation, often leading to low yields of the desired ketone and complex purification challenges.[3]
N-Methoxy-N-methylamides: A Paradigm of Controlled Acylation
Enter the N-methoxy-N-methylamides, commonly known as Weinreb amides, a class of acylating agents that elegantly circumvents the over-addition problem.[3] The key to their remarkable efficacy lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[1] This intermediate is stable at low temperatures and does not collapse to the ketone until aqueous workup. By the time the ketone is liberated, any excess organometallic reagent has been quenched, thus preventing the unwanted second addition.
This guide will now delve into a direct comparison, supported by experimental data, to illustrate the tangible advantages of employing this compound and its congeners in organic synthesis.
Performance Comparison: Weinreb Amides vs. Traditional Acylating Agents
The most compelling argument for the adoption of a new methodology lies in its superior performance. The following data, compiled from various sources, provides a quantitative comparison of ketone synthesis yields using Weinreb amides versus traditional methods.
| Target Ketone | Acylating Agent | Organometallic Reagent | Reported Yield (%) | Reference |
| Acetophenone | N-Methoxy-N-methylbenzamide | Methylmagnesium bromide | ~84-93% | [4][5] |
| Acetyl Chloride | Phenylmagnesium bromide | ~72% | [6] | |
| Propiophenone | N-Methoxy-N-methylpropionamide | Phenylmagnesium bromide | High (not specified) | [7][8] |
| Propanoyl Chloride | Benzene (Friedel-Crafts) | ~90.1% | [9] | |
| Propionyl Chloride | Phenylmagnesium bromide | ~54% | [6] | |
| Various Ketones | Weinreb Amides | Grignard Reagents | Generally >80% | [10] |
| Various Ketones | Esters/Acid Chlorides | Organometallic Reagents | Often low due to over-addition | [1][2] |
As the data clearly indicates, the use of Weinreb amides consistently leads to higher yields of the desired ketone products compared to traditional methods that are susceptible to over-addition. The synthesis of acetophenone, for example, shows a significant improvement in yield when a Weinreb amide is employed over an acid chloride in a Grignard reaction.
The Mechanism of Selectivity: A Deeper Dive
The superior performance of N-Methoxy-N-methylamides is a direct consequence of their unique reaction mechanism. The following diagram illustrates the key steps involved in the Weinreb ketone synthesis and highlights the stability of the crucial tetrahedral intermediate.
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A Comparative Guide to the Synthesis of N-Methoxy-N-methyl-2-oxopropanamide: Yield and Methodological Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the efficient construction of α-keto amides is a recurring challenge and a testament to the elegance of modern synthetic methodologies. N-Methoxy-N-methyl-2-oxopropanamide, a specialized Weinreb amide, represents a valuable building block, particularly in the synthesis of complex molecules where precise control over reactive carbonyl moieties is paramount. This guide provides an in-depth comparison of synthetic routes to this target molecule, offering a critical analysis of yields, reaction conditions, and overall efficiency to inform methodological choices in a research and development setting.
Introduction to this compound
N-Methoxy-N-methylamides, commonly known as Weinreb amides, are prized intermediates in organic synthesis due to their unique reactivity profile.[1] They readily react with organometallic reagents to form stable tetrahedral intermediates, which upon workup yield ketones, thus preventing the common problem of over-addition that plagues reactions with other acylating agents.[1] this compound, with its α-keto functionality, is a particularly interesting synthon for the introduction of the pyruvoyl moiety in the construction of pharmacologically active compounds and other complex organic architectures.
This guide will first detail a primary, two-step method for the synthesis of this compound starting from pyruvic acid. This will be followed by a comprehensive comparison with several alternative synthetic strategies for the formation of α-keto amides, providing researchers with the data necessary to select the most appropriate method for their specific needs.
Primary Synthesis Route: A Two-Step Approach from Pyruvic Acid
The most direct and widely applicable method for the synthesis of Weinreb amides involves the coupling of an acid chloride with N,O-dimethylhydroxylamine hydrochloride.[2] In the case of this compound, this necessitates the initial conversion of pyruvic acid to pyruvoyl chloride.
Step 1: Synthesis of Pyruvoyl Chloride
The conversion of pyruvic acid to its corresponding acid chloride is a critical first step. Pyruvic acid itself is prone to decomposition and polymerization, especially at elevated temperatures, making the choice of chlorinating agent and reaction conditions crucial for achieving a good yield.[3] A common and effective method involves the use of α,α-dichloromethyl methyl ether.[4]
Experimental Protocol: Synthesis of Pyruvoyl Chloride [4]
-
To a two-necked, round-bottomed flask equipped with a magnetic stirrer, pressure-equalizing dropping funnel, and a vacuum-jacketed Vigreux column, is charged pyruvic acid (0.40 mol).
-
α,α-Dichloromethyl methyl ether (0.40 mol) is added slowly over 30 minutes at room temperature.
-
The solution is then heated at 50°C for 30 minutes.
-
The product, pyruvoyl chloride, is isolated by fractional distillation under reduced pressure.
Expected Yield: 44-50%[4]
Step 2: Formation of this compound
With pyruvoyl chloride in hand, the subsequent formation of the Weinreb amide is typically a straightforward nucleophilic acyl substitution.
Experimental Protocol: Synthesis of this compound
-
A solution of N,O-dimethylhydroxylamine hydrochloride (1.0 equiv) in dichloromethane is cooled to 0°C.
-
Triethylamine (2.1 equiv) is added to the suspension.
-
A solution of pyruvoyl chloride (1.0 equiv) in dichloromethane is added dropwise to the reaction mixture at 0°C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated under reduced pressure to afford the crude product.
-
Purification is typically achieved by column chromatography on silica gel.
Estimated Yield: Based on similar preparations of Weinreb amides from acid chlorides, yields are generally good, often in the range of 70-90%.[5]
Logical Workflow for the Primary Synthesis Route
Sources
A Senior Application Scientist's Guide to the Spectroscopic Validation of N-Methoxy-N-methyl-2-oxopropanamide and its Acylation Products
Introduction: Beyond Simple Synthesis - The Imperative of Rigorous Validation
In the landscape of modern organic synthesis, particularly within drug development and fine chemical production, the reliable formation of carbon-carbon bonds is paramount. The Weinreb-Nahm ketone synthesis, a cornerstone reaction discovered in 1981, provides an elegant solution to the persistent problem of over-addition in the synthesis of ketones from carboxylic acid derivatives.[1] At the heart of this methodology lies the N-methoxy-N-methylamide, or "Weinreb amide," a uniquely stable acylating agent.[2]
This guide focuses on a specific, yet versatile, building block: N-Methoxy-N-methyl-2-oxopropanamide . Its structure, featuring both a Weinreb amide and an α-keto group, makes it a valuable precursor for the synthesis of complex α-dicarbonyl compounds. However, the synthesis of such molecules is only half the battle. The ultimate success of a synthetic protocol hinges on the unambiguous confirmation of the product's identity and purity. Failure to do so can lead to misinterpreted biological data, failed scale-up attempts, and wasted resources.
This document, intended for researchers and drug development professionals, moves beyond a simple recitation of spectral data. It provides a comprehensive framework for the validation of this compound and its subsequent acylation products. We will delve into the mechanistic underpinnings that dictate its unique spectroscopic signature, offer detailed protocols for analysis, and present a comparative guide against less-controlled acylation methods. Our approach is built on a foundation of self-validating systems, where experimental choices are justified by established chemical principles and supported by authoritative data.
The Mechanistic Advantage: Why Weinreb Amides Are Superior Acylating Agents
To effectively validate a product, one must first understand the chemistry that creates it. The superior control of Weinreb amides over traditional acylating agents like esters or acid chlorides is not accidental; it is a direct consequence of their interaction with organometallic reagents.
When a nucleophile, such as a Grignard or organolithium reagent, attacks a standard ester, it forms a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, eliminating an alkoxide to form a ketone. This newly formed ketone is often more reactive than the starting ester, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[3]
The Weinreb amide elegantly circumvents this problem. Upon nucleophilic attack, a highly stable five-membered cyclic intermediate is formed, stabilized by chelation between the amide oxygen, the incoming metal cation (e.g., MgX⁺ or Li⁺), and the N-methoxy oxygen.[1][3] This chelated tetrahedral intermediate is stable at low temperatures and does not collapse until acidic or aqueous workup is performed.[4] This critical pause in the reaction sequence prevents the formation of the ketone in the presence of unreacted nucleophile, thus eliminating the over-addition problem.
Spectroscopic Fingerprinting of this compound
Unambiguous characterization begins with the starting material. The structure of this compound possesses several distinct features that give rise to a unique spectroscopic fingerprint.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₉NO₃ | [5] |
| Molecular Weight | 131.13 g/mol | [5] |
| CAS Number | 914220-85-2 |[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. For Weinreb amides, particular attention should be paid to the signals for the N-methoxy and N-methyl groups. Due to restricted rotation around the C-N amide bond, these signals can appear as broad singlets or even as two distinct sets of signals for the s-cis and s-trans rotamers, especially in ortho-substituted aromatic Weinreb amides. While our target is aliphatic, temperature-dependent NMR studies can be insightful if peak broadening is observed.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -C(=O)CH₃ | ~2.40 | Singlet (s) | 3H | Methyl group adjacent to a carbonyl (α-keto). |
| -N(CH₃ )OMe | ~3.25 | Broad Singlet (br s) | 3H | N-methyl group of the Weinreb amide. Potential for broadening due to restricted C-N bond rotation. |
| -N(Me)OCH₃ | ~3.75 | Broad Singlet (br s) | 3H | O-methyl group of the Weinreb amide. Also subject to rotational effects. |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| -C(=O)C H₃ | ~25 | Methyl carbon adjacent to a carbonyl. |
| -N(C H₃)OMe | ~33 | N-methyl carbon. Can be broad. |
| -N(Me)OC H₃ | ~62 | O-methyl carbon. Typically sharp. |
| C (=O)N(OMe)Me | ~165 | Amide carbonyl carbon. |
| CH₃C (=O)- | ~195 | Ketone carbonyl carbon. Highly deshielded. |
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying key functional groups, particularly carbonyls. The presence of two distinct carbonyl groups in this compound is a key validation point.
Table 4: Key IR Absorptions for this compound
| Frequency Range (cm⁻¹) | Functional Group | Justification |
|---|---|---|
| 1720-1740 | C=O (α-Ketone) | The ketone carbonyl stretch is expected in this region. |
| 1650-1670 | C=O (Weinreb Amide) | The amide carbonyl stretch typically appears at a lower frequency than ketones due to resonance delocalization with the nitrogen lone pair. |
Mass Spectrometry (MS)
Mass spectrometry provides the definitive molecular weight of the compound, serving as a final check on its elemental composition.
-
Expected Molecular Ion (M⁺): For C₅H₉NO₃, the exact mass is 131.0582 g/mol .[5] A high-resolution mass spectrometry (HRMS) result matching this value confirms the molecular formula.
-
Key Fragmentation: Look for fragments corresponding to the loss of methoxy (•OCH₃, M-31) or the N-methoxy-N-methylamine moiety (•N(OMe)Me, M-60).
Comparative Validation: A Tale of Two Reactions
The true value of the Weinreb amide is demonstrated in its reactivity. A robust validation protocol should not only confirm the structure of the desired product but also definitively prove the absence of byproducts common to inferior methods.
Let's compare the reaction of a Grignard reagent (e.g., Phenylmagnesium bromide, PhMgBr) with this compound versus a structurally similar alternative, Ethyl 2-oxopropanoate (Ethyl pyruvate).
The spectroscopic data from the crude reaction mixtures would be starkly different, providing a self-validating system for the superiority of the Weinreb amide protocol.
Table 5: Spectroscopic Comparison of Reaction Products
| Feature | Product A (from Weinreb Amide) | Product B (from Ester) | Rationale for Difference |
|---|---|---|---|
| ¹H NMR | Aromatic signals (7.2-8.0 ppm, 5H). Methyl singlet (~2.5 ppm, 3H). Absence of -OH signal. | Aromatic signals (7.2-7.6 ppm, 10H). Methyl singlet (~2.2 ppm, 3H). Presence of broad -OH singlet (~4-5 ppm). | Product B is the result of over-addition, creating a tertiary alcohol which is clearly visible in the ¹H NMR spectrum. |
| ¹³C NMR | Two carbonyl signals (~190-200 ppm). Aromatic signals (125-140 ppm). | One carbonyl signal (~205 ppm). Aromatic signals (125-145 ppm). One carbinol carbon signal (~75-85 ppm). | The disappearance of one carbonyl and the appearance of a C-OH signal is definitive proof of over-addition. |
| IR Spec. | Two C=O stretches (~1715 cm⁻¹, ~1680 cm⁻¹). | One C=O stretch (~1710 cm⁻¹). Broad O-H stretch (~3400-3550 cm⁻¹). | The broad O-H band is an unmistakable indicator of the alcohol byproduct. |
| Mass Spec. | M⁺ corresponding to C₉H₈O₂ (148.05 g/mol ). | M⁺ corresponding to C₁₅H₁₄O₂ (226.10 g/mol ). | The significant mass difference immediately distinguishes the desired ketone from the over-addition alcohol. |
Experimental Protocols
Trustworthy data comes from meticulous execution. The following protocols provide a template for sample preparation and reaction monitoring.
Protocol 1: Standard Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the analyte (e.g., this compound or the crude reaction product).
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is free of water and other impurities.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if quantitative analysis is required.
-
Acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) according to standard instrument parameters.
-
-
IR Spectroscopy:
-
For liquid samples, apply a thin film between two NaCl or KBr plates.
-
For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, and perform a background subtraction.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via the appropriate ionization method (e.g., Electrospray Ionization (ESI) for HRMS, or Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds).
-
Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.
-
Protocol 2: Monitoring a Weinreb-Nahm Ketone Synthesis
This protocol uses spectroscopy as a tool for in-process validation.
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophilic Addition: Add a solution of the Grignard reagent (e.g., PhMgBr, 1.1 eq.) dropwise via syringe, maintaining the temperature at -78 °C.
-
In-Process Control (Optional): After stirring for 1 hour, carefully withdraw a small aliquot (~0.1 mL) via syringe and quench it into a vial containing D₂O. Extract with CDCl₃ and acquire a quick ¹H NMR. The spectrum should show the absence of starting material and the presence of the stable intermediate's N-Me and O-Me signals, but no ketone product. This validates the stability of the chelated intermediate.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Validation: Subject the crude product to the full suite of spectroscopic analyses as described in Protocol 1. The data should confirm the formation of the desired ketone and the absence of over-addition products, as detailed in Table 5.
Conclusion
The validation of a chemical product like this compound is a multi-faceted process that relies on the synergistic use of NMR, IR, and MS. This guide has demonstrated that a robust validation strategy is not merely about collecting spectra; it is about understanding the underlying reaction mechanism to predict and interpret those spectra correctly. The unique stability of the Weinreb amide intermediate provides a clear and unambiguous spectroscopic trail, allowing for its definitive comparison against less controlled acylation methods. By employing these self-validating protocols and comparative analyses, researchers and drug development professionals can proceed with confidence, knowing their materials are pure, their structures are confirmed, and their science is sound.
References
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Collum, D. B., et al. (2006). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. Journal of the American Chemical Society. Available at: [Link]
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Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. Available at: [Link]
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University of Wisconsin-Madison. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. Available at: [Link]
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Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 29923348, this compound. PubChem. Available at: [Link]
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Brauser, M., Heymann, T., & Thiele, C. M. (2022). Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction. Molecules. Available at: [Link]
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Ogiwara, Y. (2023). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis. Available at: [Link]
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Sibi, M. P., & Miyawaki, T. (2007). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of the Indian Institute of Science. Available at: [Link]
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Xie, J., et al. (2017). Identification of acylation products in SHAPE chemistry. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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White, J. M., et al. (2005). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. The Journal of Organic Chemistry. Available at: [Link]
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A Comparative Guide to the Synthesis of α-Ketoamides: An Evaluation of N-Methoxy-N-methyl-2-oxopropanamide and Its Alternatives
In the landscape of medicinal chemistry and organic synthesis, the α-ketoamide motif is a privileged structure, appearing in a range of bioactive molecules, including protease inhibitors and other therapeutic agents. The precise and efficient construction of this functionality is therefore of paramount importance to researchers in drug development. This guide provides an in-depth comparison of several key methodologies for the synthesis of α-ketoamides, with a focus on the utility and performance of N-Methoxy-N-methyl-2-oxopropanamide , the Weinreb amide of pyruvic acid.
We will objectively compare this reagent against three common alternatives: the use of highly reactive Pyruvoyl Chloride , modern Peptide Coupling Agents for the direct amidation of pyruvic acid, and advanced Oxidative Amidation strategies. This analysis is grounded in experimental data to provide researchers with a clear, evidence-based understanding of the strengths and limitations of each approach.
The Central Reagent: this compound
This compound (CAS 914220-85-2) is a specialized acylating agent belonging to the class of Weinreb amides. The defining feature of a Weinreb amide is its reaction with organometallic reagents or other nucleophiles to form a stable, chelated tetrahedral intermediate. This stability is the key to its synthetic utility; it prevents the common problem of over-addition that plagues reactions with more reactive acylating agents like acid chlorides or esters, which often leads to the formation of tertiary alcohols instead of the desired ketone.[1][2]
The reaction of this compound with a primary or secondary amine is a direct and controlled method for forming an α-ketoamide. The N-methoxy-N-methylamine moiety is an excellent leaving group under mild conditions, and the reaction typically proceeds with high chemoselectivity.
Mechanism of Action: The Weinreb Chelate
The efficacy of this compound stems from the mechanism of Weinreb amide reactivity. Upon nucleophilic attack by an amine, a tetrahedral intermediate is formed. The oxygen and methoxy-nitrogen atoms of the Weinreb functional group chelate the metal cation (often from a Lewis acid activator or the amine salt), stabilizing the intermediate. This stable complex resists further reaction or decomposition until a deliberate aqueous workup, which then liberates the desired α-ketoamide. This controlled reactivity is the primary advantage of the Weinreb amide approach.
Caption: Step-by-step workflow for the Weinreb method.
Experimental Protocol:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzylamine (1.1 mmol, 1.1 eq) to the solution.
-
Slowly add a 2.0 M solution of isopropylmagnesium chloride in THF (1.2 mmol, 1.2 eq) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours, then remove the ice bath and allow it to stir at room temperature for 16 hours.
-
Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Expected Yield: Typically high, >85%.
-
Expertise & Causality: The use of i-PrMgCl serves to deprotonate the amine, forming a more nucleophilic magnesium amide which then attacks the Weinreb amide. This pre-activation is often milder than using organolithium bases. The stability of the resulting chelated intermediate is crucial for preventing side reactions and achieving a high yield.
Method 2: Pyruvoyl Chloride (The Acid Chloride Method)
This method requires the prior synthesis or purchase of pyruvoyl chloride, which is noted for its instability. [3] Experimental Protocol:
-
In a flask under nitrogen, dissolve benzylamine (1.0 mmol, 1.0 eq) and triethylamine (1.2 mmol, 1.2 eq) in anhydrous dichloromethane (DCM, 10 mL).
-
Cool the solution to 0 °C.
-
Add a solution of freshly distilled pyruvoyl chloride (1.1 mmol, 1.1 eq) in DCM (5 mL) dropwise.
-
Stir at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Quench the reaction with water (15 mL).
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by chromatography.
-
Expected Yield: 60-80%.
-
Trustworthiness: The primary challenge is the quality of the pyruvoyl chloride. [3]Impurities or degradation will significantly lower the yield and complicate purification. The reaction must be strictly anhydrous as the acid chloride reacts readily with water.
Method 3: Direct Amidation (The Peptide Coupling Method)
This protocol uses HATU, a common and highly efficient peptide coupling reagent. [4] Experimental Protocol:
-
To a flask, add pyruvic acid (1.0 mmol, 1.0 eq), HATU (1.1 mmol, 1.1 eq), and anhydrous DMF (10 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq) and stir for 10 minutes at room temperature to pre-activate the acid.
-
Add benzylamine (1.0 mmol, 1.0 eq) and stir at room temperature for 4-6 hours.
-
Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and byproducts.
-
Dry the organic layer, concentrate, and purify by chromatography.
-
Expected Yield: 75-95%.
-
Expertise & Causality: HATU activates the carboxylic acid to form a highly reactive OAt-active ester, which is susceptible to nucleophilic attack by the amine. [4]The main drawback is the formation of a tetramethylurea byproduct, which can be difficult to remove from polar products. [5]This method is exceptionally mild and tolerant of many functional groups.
Conclusion and Recommendations
The choice of synthetic route to α-ketoamides depends critically on the specific requirements of the synthesis, including scale, substrate complexity, and cost.
-
This compound stands out as the reagent of choice for high-fidelity, controlled acylations . Its stability and predictable reactivity make it ideal for complex syntheses where functional group tolerance and the prevention of side reactions are paramount. While it requires an additional step for its own synthesis, the reliability and high yields often justify the initial effort, especially in late-stage functionalization.
-
Pyruvoyl Chloride is a viable, high-reactivity option when cost and atom economy are primary drivers and the substrate is robust. However, its instability and sensitivity to moisture present significant handling challenges that can lead to inconsistent results. [3]
-
Direct Peptide Coupling (e.g., with HATU) offers the best combination of operational simplicity and mild conditions . It is an excellent choice for rapid library synthesis and for substrates sensitive to harsher reagents. The primary considerations are the cost of the coupling agent and the potential for challenging purifications to remove byproducts.
-
Oxidative Amidation represents a modern, atom-economical approach. It is best suited for specific substrates where the starting materials are readily available and compatible with the required catalysts and oxidants. These methods are still evolving but hold great promise for greener chemical synthesis.
For researchers in drug development, where reliability and substrate compatibility are critical, the Weinreb amide method using this compound provides a robust and trustworthy platform for the synthesis of valuable α-ketoamide building blocks.
References
-
Organic Syntheses Procedure, pyruvoyl chloride. Available at: [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. Available at: [Link]
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Khalid, M. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry. Available at: [Link]
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Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(26), 6595-6600. Available at: [Link]
-
Tan Yong Boon. (2019). Synthesis of a weinreb amide from an acid. Chemistry Stack Exchange. Available at: [Link]
-
Nnamonu, L., Agwada, V., & Nwadinigwe, C. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 3, 229-234. Available at: [Link]
-
Patel, K., & Shrivastav, P. S. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Biochemical Sciences, 22, 133-138. Available at: [Link]
-
Reddit User Discussion. (2023). HATU/PyBOP coupling procedure question. r/Chempros. Available at: [Link]
-
Li, G., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(15), 151735. Available at: [Link]
-
Da Settimo, F., et al. (2016). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Molecules, 21(10), 1279. Available at: [Link]
-
Devarapalli, C. R., & Gopalaiah, K. (2018). Copper-Catalyzed facile Synthesis of N-Benzylbenzamides from Benzylamines and Aldehydes by Oxidative C-H Bond Activation. ChemistrySelect, 3(42), 11843-11847. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of N-Methoxy-N-methyl-2-oxopropanamide
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely regulatory hurdles; they are integral to the integrity of our work and the safety of our community. This guide provides a detailed protocol for the proper disposal of N-Methoxy-N-methyl-2-oxopropanamide, a specialized Weinreb amide. Our focus is to move beyond simple compliance, offering a framework grounded in chemical principles to ensure every step is understood and executed with precision.
Understanding the Compound: Chemical Profile and Associated Hazards
This compound (CAS No. 914220-85-2) is an alpha-keto amide, a class of compounds recognized for its utility in organic synthesis.[1][2] Its structure, featuring a Weinreb amide moiety, allows for controlled reactions with organometallic reagents.[3][4][5] However, the reactivity that makes it valuable in synthesis also dictates the caution required for its disposal.
Key Hazard Information:
| Hazard Classification | GHS Hazard Statement | Causality and Experimental Insight |
| Skin Irritation (Category 2) | H315: Causes skin irritation | The amide and ketone functionalities can interact with skin proteins and lipids, leading to irritation, redness, and dryness.[6] Prolonged or repeated contact should always be avoided. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Direct contact with the eyes can result in significant irritation and potential damage.[6] The use of appropriate eye protection is non-negotiable. |
| Respiratory Irritation (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract.[6] All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood. |
This data is synthesized from available Safety Data Sheets (SDS).[6][7][8]
The Core Principle: Segregation and Waste Stream Identification
The foundational step in proper chemical disposal is accurate waste segregation. This compound is a non-halogenated organic compound . This classification is critical because it determines the appropriate waste stream and subsequent disposal method, which is often less costly and more environmentally benign than the methods required for halogenated wastes.[9][10][11][12][13]
Commingling this compound with incompatible waste streams can lead to dangerous reactions or unnecessarily classify an entire container as more hazardous and expensive to dispose of.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
Part A: Waste Container Preparation and Labeling
-
Container Selection:
-
Choose a container made of a material compatible with this compound and any solvents it may be mixed with. High-density polyethylene (HDPE) or borosilicate glass bottles are excellent choices.[7][8][14]
-
Ensure the container has a secure, screw-top cap to prevent leaks and evaporation.[14][15] Makeshift lids like paraffin film or stoppers are not acceptable for waste storage.[14]
-
If reusing a container, ensure it is clean and that any previous labels are completely defaced or removed to avoid confusion.[9][16]
-
-
Proper Labeling:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[2][16][17] These are typically provided by your institution's Environmental Health and Safety (EHS) department.
-
The label must include:
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[16][19] If it is in a solvent mixture, list all components with their approximate percentages.
-
The accumulation start date (the date the first waste is added).[17][21]
-
Your name, principal investigator, and laboratory location.[19]
-
Part B: In-Laboratory Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA):
-
Segregation is Key:
-
Store the waste container in the SAA, segregated from incompatible materials.[8][18] For this compound, this means storing it away from:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates) - Risk of vigorous, exothermic reaction.
-
Strong Acids and Bases: (e.g., hydrochloric acid, sodium hydroxide) - Can catalyze hydrolysis of the amide bond, potentially generating heat and pressure.[8][22]
-
Acid Chlorides and Anhydrides: These are highly reactive and should never be mixed with this compound in a waste container.[8]
-
-
Use secondary containment (such as a plastic tub) to prevent spills from spreading.[14][18]
-
-
Safe Handling Practices:
Part C: Final Disposal
-
Managing Full Containers:
-
Do not overfill containers. Leave at least 10% of headspace (about 1-2 inches) to allow for vapor expansion.[8]
-
Once the container is full, complete the date on the hazardous waste label.
-
-
Requesting Pickup:
-
Contact your institution's EHS department or designated hazardous waste contractor to request a pickup.[7] Do not dispose of this chemical down the drain or in regular trash.[6][23]
-
Federal and local regulations dictate maximum accumulation times and volumes in SAAs. Adhering to your institution's pickup schedule ensures compliance.[7][8]
-
Disposal of Contaminated Materials
-
Solid Waste: Non-sharp materials contaminated with this compound (e.g., gloves, absorbent pads from a small spill) should be placed in a designated solid chemical waste container or a sealed, clearly labeled bag and disposed of through the hazardous waste program.
-
Sharps: Needles, syringes, or broken glassware contaminated with the compound must be placed in a puncture-resistant sharps container designated for chemical contamination.[9][23]
-
Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste in your non-halogenated solvent waste stream.[24] After rinsing and air-drying in a fume hood, deface the label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[9][24]
Emergency Procedures for Spills
In the event of a spill, your safety is the first priority.
-
Alert colleagues in the immediate area.
-
Evacuate if the spill is large or in a poorly ventilated area.
-
If you are trained and it is safe to do so, manage the spill:
-
Don appropriate PPE, including respiratory protection if necessary.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[6]
-
Carefully sweep or scoop the absorbed material into a designated waste container.
-
Label the container as hazardous waste, listing all contents.
-
Clean the spill area with soap and water.
-
-
Report the spill to your laboratory supervisor and EHS department.
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of innovation does not come at the expense of our well-being or our environment.
References
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SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Sabatino, P., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry. Retrieved from [Link]
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Das, A., & Ghosh, S. (2021). Recent developments in functionalization of acyclic α-keto amides. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]
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Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
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Das, A., & Ghosh, S. (2021). Recent developments in functionalization of acyclic α-keto amides. ResearchGate. Retrieved from [Link]
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Al-Zoubi, R. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Retrieved from [Link]
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Sabatino, P., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. Retrieved from [Link]
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Storing Hazardous Waste In Your Laboratory. (n.d.). Retrieved from [Link]
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Navigating the Safe Handling of N-Methoxy-N-methyl-2-oxopropanamide: A Guide for Laboratory Professionals
For researchers at the forefront of drug development and scientific innovation, the safe and effective handling of novel chemical compounds is paramount. N-Methoxy-N-methyl-2-oxopropanamide, a specialized amide, presents unique handling requirements due to its irritant properties. This guide provides a comprehensive, experience-driven framework for its safe utilization in a laboratory setting, ensuring both the integrity of your research and the safety of your team.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. A thorough understanding of these hazards is the first step in establishing a robust safety protocol.
Key Hazards:
-
Skin Irritation (H315): Direct contact can lead to redness, itching, and inflammation.
-
Serious Eye Irritation (H319): Contact with the eyes can cause significant discomfort and potential damage[1].
-
Respiratory Irritation (H335): Inhalation of dust, fumes, or vapors may irritate the respiratory tract[1].
Given these properties, a designated area for handling this compound should be established, ideally within a certified chemical fume hood to minimize inhalation exposure[2].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles or a Full-Face Shield | Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes, while a face shield offers an additional layer of protection, especially during procedures with a higher risk of splashing[3]. |
| Hand Protection | Chemical-Resistant Gloves (Butyl or Nitrile Rubber) | Nitrile gloves offer good resistance to a range of chemicals, but for amides and ketones, butyl rubber gloves often provide superior protection[4]. Always check the manufacturer's glove compatibility chart. Double-gloving is recommended for extended handling periods. |
| Body Protection | Laboratory Coat | A standard, knee-length lab coat should be worn to protect skin and clothing from accidental spills[5]. Ensure it is fully buttoned. |
| Respiratory Protection | NIOSH-Approved Respirator with Organic Vapor Cartridges | In situations where engineering controls (like a fume hood) may not be sufficient to control exposure, or during spill cleanup, a respirator is necessary[5][6]. Organic vapor cartridges are designed to adsorb volatile organic compounds[5]. |
| Foot Protection | Closed-Toe Shoes | An essential requirement in any laboratory setting to protect against spills and falling objects[5]. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure.
Preparation and Weighing
-
Donning PPE: Before handling the compound, correctly don all required PPE as outlined in the table above.
-
Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, perform this task within the fume hood to contain any airborne dust. Use a tared, sealed container to transport the chemical to the balance if the balance is located outside the hood[2].
Dissolution and Reaction Setup
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Vessel Sealing: Keep all containers with the compound tightly sealed when not in use[1].
-
Labeling: Clearly label all solutions with the chemical name, concentration, date, and your initials.
Post-Procedure and Decontamination
-
Surface Decontamination: After each procedure, thoroughly decontaminate the work area with an appropriate cleaning agent (e.g., soap and water), followed by a rinse with water. Dispose of contaminated bench paper as chemical waste[7].
-
Equipment Cleaning: Clean all glassware and equipment that came into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of in the appropriate chemical waste stream. Wash hands thoroughly with soap and water after removing all PPE[2].
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[1]. Seek medical attention if irritation persists[1].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
-
Spill: For small spills, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for chemical waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste. Collect it in a clearly labeled, sealed container. Do not pour it down the drain[1].
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and bench paper, must be collected in a designated hazardous waste container[5].
-
Regulatory Compliance: All chemical waste disposal must be conducted in accordance with federal, state, and local regulations. Consult your institution's waste disposal guidelines and utilize a licensed professional waste disposal service[1][8].
Visualizing the Workflow
To aid in understanding the procedural flow, the following diagrams illustrate key decision-making processes.
Caption: PPE Selection Workflow based on Task Risk Assessment.
Caption: Spill Response Workflow for this compound.
References
-
PK Safety Supply. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]
-
Capot Chemical. (2025, December 18). MSDS of this compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Syracuse University Environmental Health & Safety Services. (2018, December 13). Irritants. Retrieved from [Link]
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Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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University of Michigan-Dearborn. (n.d.). Irritant Chemicals. Retrieved from [Link]
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LABOSHOP. (2014, January 28). Safety Data Sheet. Retrieved from [Link]
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University of Pennsylvania EHRS. (2022, October 4). SOP: Irritants. Retrieved from [Link]
-
Ammonia Refrigeration PSM. (2020, March 9). Emergency Response & PPE. Retrieved from [Link]
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BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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Environmental Health and Safety - The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
